molecular formula C7H4FIN2 B1325028 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1015610-23-7

5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine

カタログ番号: B1325028
CAS番号: 1015610-23-7
分子量: 262.02 g/mol
InChIキー: ZTZNXOHCFQLAGN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C7H4FIN2 and its molecular weight is 262.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

5-fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIN2/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZNXOHCFQLAGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640167
Record name 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015610-23-7
Record name 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1015610-23-7

This technical guide provides a comprehensive overview of 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block for researchers, scientists, and professionals in drug development. Also known as 5-Fluoro-4-iodo-7-azaindole, this compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, particularly in the realm of kinase inhibitors.

Core Compound Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference
CAS Number 1015610-23-7[1]
Molecular Formula C₇H₄FIN₂[1]
Molecular Weight 262.02 g/mol
Physical Form Solid
IUPAC Name This compound[1]

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling this compound. The available safety data indicates the following:

Hazard InformationDetailsReference
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statement H302: Harmful if swallowed
Hazard Class Acute Toxicity 4 (Oral)
Storage Class 11 (Combustible Solids)

Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Synthesis and Plausible Synthetic Pathway

A proposed synthetic workflow is illustrated below:

Synthetic_Pathway Proposed Synthesis of this compound Start 5-Fluoro-1H-pyrrolo[2,3-b]pyridine Reaction Iodination Start->Reaction Reagent Iodinating Agent (e.g., NIS, I₂) Reagent->Reaction Solvent Solvent (e.g., DMF, CH₂Cl₂) Solvent->Reaction Product This compound Reaction->Product

Caption: Proposed iodination of 5-fluoro-7-azaindole.

Experimental Protocols: Application in Synthesis

The presence of an iodine atom on the pyridine ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules, including pharmaceutical agents.

Below is a representative experimental protocol for a Suzuki-Miyaura coupling reaction using a similar iodo-azaindole derivative, which can be adapted for this compound.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.).

  • Solvent Addition: The vessel is sealed and purged with an inert atmosphere (e.g., nitrogen or argon). A degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and ethanol, is then added via syringe.

  • Reaction Execution: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by a suitable method, such as flash column chromatography on silica gel, to yield the desired coupled product.

The logical workflow for this type of reaction is depicted in the following diagram:

Suzuki_Coupling_Workflow General Workflow for Suzuki-Miyaura Coupling Substrate This compound Reaction Heating under Inert Atmosphere Substrate->Reaction BoronicAcid Boronic Acid/Ester BoronicAcid->Reaction Catalyst Palladium Catalyst & Ligand Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Coupled Product Purification->Product

Caption: Suzuki-Miyaura coupling experimental workflow.

Applications in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry due to its ability to mimic the purine core and participate in key hydrogen bonding interactions with biological targets. The introduction of fluorine and iodine at the 5- and 4-positions, respectively, provides a versatile platform for the synthesis of potent and selective inhibitors of various protein kinases.

Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been investigated as inhibitors for a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs).[3][4] Additionally, this scaffold is a component of compounds developed as anti-influenza agents, targeting the PB2 subunit of the influenza A virus polymerase.[5] The iodo-substituent in this compound is strategically positioned for diversification through cross-coupling reactions, allowing for the exploration of the chemical space around the core scaffold to optimize biological activity and pharmacokinetic properties.

The signaling pathway of FGFR, a target for which inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed, is illustrated below.

FGFR_Signaling_Pathway Simplified FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds to Dimerization Dimerization & Autophosphorylation FGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT PLCg PLCγ Pathway Dimerization->PLCg Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival Angiogenesis Angiogenesis PLCg->Angiogenesis Inhibitor 5-Fluoro-4-aryl-1H-pyrrolo[2,3-b]pyridine Derivative (FGFR Inhibitor) Inhibitor->FGFR Inhibits

Caption: FGFR signaling and point of inhibition.

References

Physicochemical Properties of 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine. This molecule, belonging to the 7-azaindole class of compounds, is of significant interest in medicinal chemistry due to the established role of the 1H-pyrrolo[2,3-b]pyridine scaffold as a core structural motif in various kinase inhibitors. This document summarizes key physicochemical data, outlines relevant experimental methodologies for their determination, and presents a potential biological context for this compound.

Core Physicochemical Data

The following table summarizes the available and estimated physicochemical properties of this compound. Due to the limited availability of experimental data for this specific molecule, some values are based on data from closely related analogs and computational predictions.

PropertyValueSource/Method
Molecular Formula C₇H₄FIN₂-
Molecular Weight 262.02 g/mol
Physical Form Solid
Melting Point Estimated: ~110 °CBased on the melting point of the related compound 5-Fluoro-1H-pyrrolo[2,3-b]pyridine.[1]
Boiling Point Data not available-
Solubility Predicted to have low solubility in water and good solubility in common organic solvents like dichloromethane.[2]Based on the general solubility of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine.
pKa Data not available-
logP Data not available-
CAS Number 1015610-23-7

Experimental Protocols

Precise determination of the physicochemical properties of this compound requires empirical testing. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology: Capillary Melting Point Determination using a Digital Apparatus (e.g., Mel-Temp)

  • Sample Preparation: A small amount of the crystalline this compound is finely ground. The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the sealed end. The tube is then inverted and tapped gently to ensure the sample is tightly packed at the bottom.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

  • Heating and Observation: The apparatus is heated at a controlled rate. A preliminary rapid heating can be done to get an approximate melting range. For an accurate measurement, the temperature is raised slowly (approximately 1-2 °C per minute) as it approaches the expected melting point.

  • Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.[3][4][5][6]

experimental_workflow_melting_point cluster_prep Sample Preparation cluster_measurement Measurement grind Grind Sample pack Pack Capillary Tube grind->pack insert Insert into Apparatus pack->insert heat Heat Slowly insert->heat observe Observe Melting heat->observe record Record Temperature Range observe->record

Workflow for Melting Point Determination

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for its formulation and delivery.

Methodology: Qualitative Solubility Testing

  • Solvent Selection: A range of solvents with varying polarities should be used, including water, 5% aqueous HCl, 5% aqueous NaOH, and a common organic solvent such as dichloromethane or ethanol.

  • Procedure: A small, measured amount of this compound (e.g., 1-5 mg) is placed in a test tube. A small volume of the selected solvent (e.g., 0.5 mL) is added.

  • Observation: The mixture is vortexed or agitated for a set period. The sample is visually inspected for dissolution. If the solid dissolves completely, it is considered soluble. If it remains undissolved, it is insoluble. Partial dissolution is also noted.[7][8][9][10][11]

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and is critical for understanding its ionization state at different pH values.

Methodology: Potentiometric Titration

  • Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., water or a water/co-solvent mixture).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the compound.

  • pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.[12][13][14][15]

LogP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.

Methodology: Shake-Flask Method

  • System Preparation: A biphasic system of n-octanol and water is prepared and the two phases are mutually saturated.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then mixed and shaken vigorously for a period to allow for equilibrium to be reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.[16][17][18][19][20]

Biological Context and Potential Signaling Pathways

The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors. Derivatives of this core have shown potent inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Traf2- and Nck-interacting kinase (TNIK), Cyclin-Dependent Kinase 8 (CDK8), Ataxia-Telangiectasia Mutated (ATM) kinase, and Janus Kinase 3 (JAK3).[21][22][23][24][25]

While the specific biological targets of this compound have not been explicitly reported, its structural features suggest it is a candidate for kinase inhibition. The 1H-pyrrolo[2,3-b]pyridine core can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. The fluorine and iodine substitutions at the 5- and 4-positions, respectively, can modulate the electronic properties and steric interactions of the molecule within the binding site, potentially enhancing potency and selectivity.

Below is a generalized representation of a kinase signaling pathway that is often targeted by 1H-pyrrolo[2,3-b]pyridine derivatives. This diagram illustrates the potential mechanism of action for a compound like this compound.

kinase_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binding kinase_domain Kinase Domain receptor->kinase_domain Dimerization & Autophosphorylation inhibitor 5-Fluoro-4-iodo-1H- pyrrolo[2,3-b]pyridine inhibitor->kinase_domain Inhibition downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) kinase_domain->downstream Activation response Cellular Response (Proliferation, Survival) downstream->response

Potential Kinase Inhibition Pathway

This guide serves as a foundational resource for researchers working with this compound. Further experimental work is necessary to fully elucidate its physicochemical properties and biological activity.

References

5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine

This technical guide provides a comprehensive overview of the molecular structure, properties, and available synthetic methodologies for this compound, a fluorinated and iodinated derivative of 7-azaindole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, where this compound serves as a valuable building block.

Molecular Structure and Formula

This compound is a heterocyclic aromatic compound. Its structure consists of a pyrrole ring fused to a pyridine ring, with a fluorine atom substituted at the 5-position and an iodine atom at the 4-position.

Molecular Formula: C₇H₄FIN₂[1][2][3]

Molecular Weight: 262.02 g/mol [3]

CAS Number: 1015610-23-7[3]

Structural Diagram

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not widely available in the public domain. The following tables summarize the available information.

General Properties
PropertyValueSource
Physical FormSolid--INVALID-LINK--
HazardIrritant[2]
Predicted Mass Spectrometry Data

The following data has been predicted and is available through PubChemLite.

Adductm/zPredicted Collision Cross Section (Ų)
[M+H]⁺262.94758127.1
[M+Na]⁺284.92952132.0
[M-H]⁻260.93302120.6
[M+NH₄]⁺279.97412143.3
[M+K]⁺300.90346133.8
[M+H-H₂O]⁺244.93756116.7
[M+HCOO]⁻306.93850144.3
[M+CH₃COO]⁻320.95415137.4
Data from PubChemLite, based on computational predictions.[4]

While some studies mention the characterization of this compound by ¹H NMR, ¹³C NMR, and HRMS, the specific spectral data is not provided in the cited literature.[5]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound are limited in publicly accessible scientific literature. However, information from patents provides an outline of potential synthetic routes.

Synthesis from a Silylated Precursor

A synthetic route starting from 4-chloro-5-fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine has been described.[6]

Reaction Scheme:

Synthesis_Workflow Synthetic Pathway to this compound reagent1 4-chloro-5-fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine product This compound reagent1->product Acetonitrile (CH3CN) reagent2 Sodium Iodide (NaI) Acetyl Chloride (CH3COCl)

Caption: Generalized synthetic workflow for the preparation of the title compound.

Protocol Outline: A mixture of 4-chloro-5-fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine, sodium iodide, and acetyl chloride in dry acetonitrile is reacted to yield this compound.[6] The patent literature suggests this reaction is carried out in a microwave vial.[6]

Use in Further Synthesis

This compound is a versatile intermediate. For instance, it can be used in the synthesis of more complex molecules through the addition of a protecting group followed by further functionalization.

Example of N-H Protection: To a solution of this compound in DMF at 0 °C under a nitrogen atmosphere, sodium hydride is added portion-wise. After stirring, [β-(trimethylsilyl)ethoxy]methyl chloride (SEM-Cl) is added to protect the pyrrole nitrogen.[7]

Applications in Research and Development

Halogenated indole derivatives, including this compound, have shown potential as bioactive compounds. Research has indicated their utility as nematicidal and insecticidal agents.[5] Specifically, this compound (referred to as 5F4IPP in some literature) has demonstrated in vitro anthelmintic and insecticidal activities.[5] Furthermore, this class of compounds serves as a key scaffold for the development of kinase inhibitors, which are of significant interest in oncology and immunology.[6][7]

Safety Information

This compound is classified as an irritant.[2] Standard laboratory safety precautions, including the use of personal protective equipment, should be employed when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Synthesis of 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic intermediate in medicinal chemistry. The document details plausible synthetic routes, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound, also known as 5-fluoro-4-iodo-7-azaindole, is a valuable building block in the synthesis of various biologically active molecules. The pyrrolo[2,3-b]pyridine scaffold is a prevalent core in numerous kinase inhibitors and other therapeutic agents. The presence of both a fluorine and an iodine atom on this scaffold provides two key reactive handles for further chemical modifications, making it a versatile intermediate for the development of novel drug candidates. This guide outlines a multi-step synthetic approach to this target molecule, commencing with the formation of the 5-fluoro-7-azaindole core, followed by regioselective iodination at the C4 position.

Overview of the Synthetic Pathway

The synthesis of this compound can be strategically divided into two main stages:

  • Stage 1: Synthesis of the 5-Fluoro-1H-pyrrolo[2,3-b]pyridine Core. This involves the construction of the bicyclic azaindole ring system with the fluorine substituent at the desired position.

  • Stage 2: Regioselective Iodination at the C4 Position. This crucial step introduces the iodine atom onto the pyridine ring of the 5-fluoro-7-azaindole scaffold. A directed ortho-metalation (DoM) approach on a protected intermediate is a viable strategy to achieve the required regioselectivity.

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Iodination Start 3-Ethynyl-5-fluoropyridin-2-amine Core 5-Fluoro-1H-pyrrolo[2,3-b]pyridine Start->Core Intramolecular Cyclization Protected_Core N-Protected-5-fluoro- 1H-pyrrolo[2,3-b]pyridine Core->Protected_Core N-Protection Iodinated_Protected N-Protected-5-fluoro-4-iodo- 1H-pyrrolo[2,3-b]pyridine Protected_Core->Iodinated_Protected Directed Lithiation & Iodination Final_Product 5-Fluoro-4-iodo- 1H-pyrrolo[2,3-b]pyridine Iodinated_Protected->Final_Product Deprotection

Figure 1: Overall synthetic workflow for this compound.

Detailed Experimental Protocols and Data

This section provides detailed experimental procedures for each key transformation in the synthesis of this compound.

Stage 1: Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine

The synthesis of the 5-fluoro-7-azaindole core can be achieved through the intramolecular cyclization of 3-ethynyl-5-fluoropyridin-2-amine.

Experimental Protocol:

To a solution of 3-ethynyl-5-fluoropyridin-2-amine in anhydrous methanol, a catalytic amount of glacial acetic acid is added. The reaction mixture is then treated with sodium cyanoborohydride in a nitrogen atmosphere. The mixture is stirred and heated to 60°C. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated. The residue is dissolved in dichloromethane, washed twice with water, and dried over anhydrous sodium sulfate. The crude product is then purified by silica gel column chromatography to yield 5-Fluoro-1H-pyrrolo[2,3-b]pyridine.[1]

Quantitative Data:

ParameterValueReference
Starting Material3-Ethynyl-5-fluoropyridin-2-amine[1]
ReagentsSodium cyanoborohydride, Glacial acetic acid[1]
SolventAnhydrous Methanol[1]
Temperature60°C[1]
PurificationSilica gel column chromatography[1]
Stage 2: Regioselective Iodination

This stage involves the protection of the pyrrole nitrogen, followed by directed ortho-metalation and iodination at the C4 position, and subsequent deprotection.

To prevent side reactions at the pyrrole nitrogen and direct the lithiation to the desired C4 position, a suitable protecting group, such as triisopropylsilyl (TIPS), should be introduced.

Experimental Protocol:

To a solution of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine in an anhydrous aprotic solvent such as tetrahydrofuran (THF), a strong base like sodium hydride (NaH) is added at 0°C under an inert atmosphere. After stirring for a short period, triisopropylsilyl chloride (TIPSCl) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the N-TIPS-protected 5-fluoro-7-azaindole.

With the N-TIPS group in place, a directed ortho-metalation can be performed to selectively deprotonate the C4 position, followed by quenching with an iodine source.

Experimental Protocol:

A solution of N-TIPS-5-fluoro-1H-pyrrolo[2,3-b]pyridine in anhydrous THF is cooled to -78°C under an argon atmosphere. A solution of a strong lithium base, such as sec-butyllithium (s-BuLi), is added dropwise, and the mixture is stirred at this temperature for 30 minutes. A solution of iodine (I₂) in THF is then added to the reaction mixture. After stirring for an additional 20 minutes at -78°C, the reaction is quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature. The mixture is extracted with an organic solvent, and the combined organic layers are washed with saturated sodium thiosulfate solution and brine, then dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.

Quantitative Data for a Similar Transformation (4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine synthesis):

ParameterValue
Starting Material4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (10.0 g, 32.4 mmol)
Basesec-Butyl lithium (59.3 mL, 71.2 mmol, 1.4 M in cyclohexane)
ElectrophileIodine (20.5 g, 80.9 mmol)
SolventTetrahydrofuran (THF)
Temperature-78°C
Yield73% (for the deprotected product)

The final step is the removal of the N-TIPS protecting group to yield the target compound.

Experimental Protocol:

The N-TIPS-5-fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine is dissolved in THF, and a solution of tetrabutylammonium fluoride (TBAF) (1 M in THF) is added. The reaction mixture is stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to give this compound.

Visualization of Key Processes

The following diagrams illustrate the key steps in the proposed synthetic pathway.

G Start 3-Ethynyl-5-fluoropyridin-2-amine Intermediate Intramolecular Cyclization Start->Intermediate Product 5-Fluoro-1H-pyrrolo[2,3-b]pyridine Intermediate->Product

Figure 2: Synthesis of the 5-fluoro-7-azaindole core.

G Core 5-Fluoro-1H-pyrrolo[2,3-b]pyridine Protection N-Protection (e.g., TIPSCl, NaH) Core->Protection Protected N-TIPS-5-fluoro-1H-pyrrolo[2,3-b]pyridine Protection->Protected Lithiation Directed Lithiation (s-BuLi, -78°C) Protected->Lithiation Lithiated 4-Lithio intermediate Lithiation->Lithiated Iodination Iodination (I₂) Lithiated->Iodination Iodinated_Protected N-TIPS-5-fluoro-4-iodo- 1H-pyrrolo[2,3-b]pyridine Iodination->Iodinated_Protected Deprotection Deprotection (TBAF) Iodinated_Protected->Deprotection Final_Product This compound Deprotection->Final_Product

Figure 3: Detailed workflow for the C4-iodination of 5-fluoro-7-azaindole.

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through the initial formation of the 5-fluoro-7-azaindole core, followed by a regioselective iodination at the C4 position. The directed ortho-metalation of an N-protected intermediate appears to be a robust and reliable strategy for achieving the desired C4-iodination, a crucial step for introducing further diversity in drug discovery programs. The detailed protocols and data presented in this guide are intended to provide a solid foundation for the successful synthesis of this important chemical entity. Researchers should, however, always adhere to standard laboratory safety practices and may need to optimize the described conditions for their specific experimental setup.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectra of 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine, also known as 5-fluoro-4-iodo-7-azaindole, is a halogenated derivative of the 7-azaindole scaffold. This core structure is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation and characterization of such molecules. This guide provides a detailed analysis of the expected 1H and 13C NMR spectra of this compound, including predicted chemical shifts and coupling patterns. A general experimental protocol for acquiring high-quality NMR data for this compound is also presented.

It is important to note that as of this writing, specific, publicly available, and assigned 1H and 13C NMR data for this compound could not be located in the surveyed scientific literature. The information presented herein is therefore based on established principles of NMR spectroscopy and analysis of data for structurally related compounds.

Molecular Structure and Numbering

The structure of this compound with the standard IUPAC numbering is shown below. This numbering system will be used for the assignment of NMR signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of compound in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6 or CDCl3) transfer Transfer solution to a 5 mm NMR tube dissolve->transfer insert Insert sample into NMR spectrometer transfer->insert lock_shim Lock on solvent deuterium signal and shim the magnetic field insert->lock_shim setup_1H Set up 1H experiment: - Acquisition time ~2-3 s - Relaxation delay ~1-2 s - Number of scans: 8-16 lock_shim->setup_1H acquire_1H Acquire 1H spectrum setup_1H->acquire_1H setup_13C Set up 13C experiment: - Proton decoupled - Acquisition time ~1-2 s - Relaxation delay ~2-5 s - Number of scans: 1024 or more acquire_1H->setup_13C acquire_13C Acquire 13C spectrum setup_13C->acquire_13C process Apply Fourier transform, phase correction, and baseline correction acquire_13C->process reference Reference spectra to residual solvent peak or TMS process->reference analyze Analyze chemical shifts, multiplicities, and coupling constants reference->analyze

The Rise of 7-Azaindole Derivatives: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Privileged Scaffold in Modern Drug Discovery

The 7-azaindole core has emerged as a cornerstone in medicinal chemistry, serving as a versatile and privileged scaffold for the development of a multitude of therapeutic agents. Its unique electronic properties and ability to form crucial hydrogen bond interactions have cemented its importance, particularly in the realm of kinase inhibition. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 7-azaindole derivatives, covering their synthesis, biological activities, and clinical applications, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

A Privileged Scaffold in Kinase Inhibition

7-Azaindoles are recognized as bioisosteres of indoles and purines, allowing them to mimic the interactions of these endogenous structures with biological targets.[1] A key feature of the 7-azaindole moiety is its capacity to act as a hinge-binding motif in protein kinases. The pyridine nitrogen serves as a hydrogen bond acceptor, while the pyrrole -NH group acts as a hydrogen bond donor, enabling the formation of two critical hydrogen bonds with the kinase hinge region.[2][3] This bidentate interaction provides a strong anchor for inhibitor binding and has been a successful strategy in the design of potent and selective kinase inhibitors.[2]

The therapeutic potential of this scaffold is exemplified by the FDA-approved drug Vemurafenib (Zelboraf®) , a potent inhibitor of the BRAF V600E mutant kinase, which is a key driver in a significant percentage of melanomas.[1][4] The success of Vemurafenib has spurred extensive research into other 7-azaindole-based kinase inhibitors targeting a wide array of kinases, including cyclin-dependent kinases (CDKs), Janus kinases (JAKs), phosphoinositide 3-kinases (PI3Ks), and Aurora kinases.[5][6][7][8]

Quantitative Analysis of Biological Activity

The potency of 7-azaindole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the in vitro activities of selected 7-azaindole derivatives against various kinase targets.

Compound/DrugTarget KinaseIC50 (nM)Reference(s)
VemurafenibBRAF V600E13 - 31[4][9]
VemurafenibWild-type BRAF100 - 160[9]
VemurafenibC-Raf6.7 - 48[9]
Table 1: IC50 Values of Vemurafenib against RAF Kinases.
CompoundTarget KinaseIC50 (nM)Reference(s)
Decernotinib (VX-509)JAK35.1 (for lead compound)[5][7]
Peficitinib (ASP015K)JAK30.71[7]
Peficitinib (ASP015K)JAK13.9[7]
Peficitinib (ASP015K)JAK25.0[7]
Peficitinib (ASP015K)TYK24.8[7]
Table 2: IC50 Values of 7-Azaindole-based JAK Inhibitors.
Compound IDTarget KinaseIC50 (nM)Reference(s)
164 CDK17[5]
164 CDK23[5]
8g CDK9/CyclinTMicromolar range[6]
8h CDK9/CyclinTMicromolar range[6]
Table 3: IC50 Values of 7-Azaindole-based CDK Inhibitors.
Compound IDTarget KinaseIC50 (nM)Reference(s)
B13 PI3Kγ0.5[8]
12 PI3Kγ7[10]
28 PI3Kγ40 (cellular IC50)[10]
Table 4: IC50 Values of 7-Azaindole-based PI3Kγ Inhibitors.

Key Signaling Pathway: The BRAF/MEK/ERK Pathway

The RAS-RAF-MEK-ERK pathway, also known as the MAPK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[11][12] Mutations in genes encoding components of this pathway, particularly BRAF, are common in various cancers. The BRAF V600E mutation leads to constitutive activation of the pathway, promoting uncontrolled cell growth.[1][13] Vemurafenib and other BRAF inhibitors are designed to block this aberrant signaling.

BRAF_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GrowthFactor Growth Factor GrowthFactor->RTK BRAF_WT BRAF (Wild-Type) RAS->BRAF_WT MEK MEK1/2 BRAF_WT->MEK BRAF_V600E BRAF V600E (Mutant) BRAF_V600E->MEK Constitutive Activation ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Fos) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E Inhibition

BRAF/MEK/ERK Signaling Pathway and Vemurafenib Inhibition.

Experimental Protocols

Synthesis of 7-Azaindole Derivatives

The synthesis of 7-azaindole derivatives can be achieved through various methods, including the Fischer indole synthesis, Bartoli indole synthesis, and palladium-catalyzed cross-coupling reactions.[14][15] A common strategy involves the construction of the pyrrole ring onto a pre-existing pyridine core.

Example Protocol: Synthesis of a 2-Substituted 7-Azaindole Derivative (General Procedure)

This protocol is a generalized representation based on common synthetic strategies.[16][17]

  • Starting Material: 2-Amino-3-iodopyridine.

  • Step 1: Sonogashira Coupling.

    • To a solution of 2-amino-3-iodopyridine (1.0 eq) in a suitable solvent (e.g., a mixture of toluene and water) are added a terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.1 eq), and a base (e.g., triethylamine, 3.0 eq).

    • The reaction mixture is degassed and stirred at an elevated temperature (e.g., 80 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

    • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product, a 2-amino-3-(alkynyl)pyridine derivative, is purified by column chromatography on silica gel.

  • Step 2: Cyclization.

    • The purified 2-amino-3-(alkynyl)pyridine derivative (1.0 eq) is dissolved in a high-boiling point solvent (e.g., N,N-dimethylformamide or xylenes).

    • A base (e.g., potassium tert-butoxide or sodium hydride, 1.5 eq) is added, and the mixture is heated to a high temperature (e.g., 120-150 °C).

    • The reaction is monitored by TLC or LC-MS for the formation of the 7-azaindole product.

    • After completion, the reaction is cooled, and the solvent is removed under reduced pressure.

    • The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated.

    • The final 2-substituted 7-azaindole derivative is purified by column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay

The inhibitory activity of 7-azaindole derivatives against specific kinases is determined using in vitro kinase assays. Luminescence-based assays that measure ATP consumption are commonly employed.[2][18]

Protocol: Luminescence-Based Kinase Inhibition Assay (General Procedure)

  • Materials:

    • Kinase enzyme of interest.

    • Specific peptide substrate for the kinase.

    • ATP.

    • Assay buffer (containing MgCl₂ and other necessary components).

    • Test compounds (7-azaindole derivatives) serially diluted in DMSO.

    • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

    • White, opaque 384-well microplates.

  • Procedure:

    • Compound Plating: Add a small volume (e.g., 50 nL) of the serially diluted test compounds to the wells of the 384-well plate. Include wells with DMSO only as a negative control (100% activity) and a known inhibitor as a positive control.

    • Kinase Reaction:

      • Prepare a kinase reaction mixture containing the kinase enzyme and its substrate in the assay buffer.

      • Initiate the reaction by adding ATP to the mixture.

      • Immediately dispense the kinase reaction mixture into the wells containing the test compounds.

    • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction proceeds within the linear range.

    • Signal Detection:

      • Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal. The amount of remaining ATP is inversely proportional to the kinase activity.

      • Incubate the plate at room temperature for a short period (e.g., 10 minutes) to stabilize the signal.

    • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Drug Discovery Workflow

The discovery of a novel 7-azaindole-based kinase inhibitor typically follows a structured workflow, from initial hit identification to preclinical development.

Drug_Discovery_Workflow Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS FBDD Fragment-Based Drug Discovery (FBDD) Target_ID->FBDD Hit_ID Hit Identification (7-Azaindole Scaffold) HTS->Hit_ID FBDD->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead SAR Structure-Activity Relationship (SAR) Hit_to_Lead->SAR Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt SAR->Hit_to_Lead ADME_Tox ADME/Tox Profiling Lead_Opt->ADME_Tox In_Vivo In Vivo Efficacy (Animal Models) Lead_Opt->In_Vivo ADME_Tox->Lead_Opt Preclinical Preclinical Candidate Selection In_Vivo->Preclinical

References

Navigating the Synthesis and Safety of 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data, potential biological applications, and synthetic and analytical methodologies associated with 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine. This compound, a halogenated derivative of the 7-azaindole scaffold, is of significant interest in medicinal chemistry, primarily for its role as a key intermediate in the development of kinase inhibitors.

Core Safety and Physicochemical Properties

This compound is a solid, combustible material that requires careful handling in a laboratory setting.[1] The available safety data from suppliers indicates that it is classified as acutely toxic if swallowed (Acute Tox. 4 Oral) and is an irritant.[1][2] Appropriate personal protective equipment (PPE), including gloves, and eye and face protection, should be worn when handling this compound.

The following tables summarize the key quantitative data available for this compound.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 1015610-23-7[1]
Molecular Formula C₇H₄FIN₂[1]
Molecular Weight 262.02 g/mol [1]
Appearance Solid[1]
Purity 97%

Table 2: Hazard Identification and Safety Information

HazardClassificationPictogramSignal WordPrecautionary Statements
Acute Toxicity (Oral) Category 4 (H302: Harmful if swallowed)GHS07WarningP264, P270, P301+P312, P330, P501
Irritant ---P261, P280
Storage Class 11 (Combustible Solids)--Store in a well-ventilated place. Keep container tightly closed.

Biological Significance: A Scaffold for Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry due to its bioisosteric relationship with purines, allowing it to interact with a variety of biological targets, most notably protein kinases.[3] Derivatives of this scaffold have shown significant inhibitory activity against several kinases implicated in diseases such as cancer.[3]

Specifically, compounds bearing the 1H-pyrrolo[2,3-b]pyridine core have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[4][5] The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and migration, and its aberrant activation is a key driver in various cancers.[4][5] Inhibition of this pathway is therefore a promising strategy for cancer therapy.

The FGFR Signaling Pathway

The binding of a Fibroblast Growth Factor (FGF) ligand to its receptor (FGFR) triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This activation initiates a cascade of downstream signaling events, primarily through the RAS-MEK-ERK, PI3K-Akt, and PLCγ pathways, ultimately leading to changes in gene expression and cellular responses.[4][5]

FGFR_Signaling_Pathway cluster_RAS_MAPK RAS-MAPK Pathway cluster_PI3K_AKT PI3K-AKT Pathway cluster_PLCG PLCγ Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 Inhibitor 5-Fluoro-4-iodo-1H- pyrrolo[2,3-b]pyridine (Derivative) Inhibitor->FGFR

Caption: The FGFR signaling pathway and its downstream effectors.

Experimental Protocols

Representative Synthesis of this compound

The synthesis of the 1H-pyrrolo[2,3-b]pyridine core can be achieved through various methods, including the cyclization of appropriately substituted pyridines. A plausible synthetic workflow is outlined below.

Synthesis_Workflow Start Substituted 2-aminopyridine Step1 Cyclization Start->Step1 Intermediate1 1H-pyrrolo[2,3-b]pyridine (7-azaindole) Step1->Intermediate1 Step2 Fluorination Intermediate1->Step2 Intermediate2 5-Fluoro-1H-pyrrolo[2,3-b]pyridine Step2->Intermediate2 Step3 Iodination Intermediate2->Step3 Product 5-Fluoro-4-iodo-1H- pyrrolo[2,3-b]pyridine Step3->Product

Caption: A general synthetic workflow for this compound.

Experimental Procedure (Representative):

  • Cyclization: A substituted 2-aminopyridine is subjected to intramolecular cyclization to form the 1H-pyrrolo[2,3-b]pyridine core. This can be achieved through various reported methods, often involving the reaction of a 3-ethynyl-2-aminopyridine derivative in the presence of a catalyst.

  • Fluorination: The 7-azaindole core is then fluorinated at the 5-position. This can be accomplished using electrophilic fluorinating agents.

  • Iodination: The final step involves the regioselective iodination at the 4-position of the 5-fluoro-7-azaindole intermediate. This is typically carried out using an iodinating agent such as N-iodosuccinimide (NIS).

  • Purification: The final product is purified using standard techniques such as column chromatography on silica gel.

Characterization: The structure and purity of the synthesized compound would be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Performance Liquid Chromatography (HPLC).

FGFR Kinase Inhibition Assay Protocol

To evaluate the inhibitory activity of this compound derivatives against FGFR kinases, a biochemical assay is employed. The following is a general protocol for an in vitro kinase inhibition assay.

Materials:

  • Recombinant human FGFR kinase domain

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP

  • Peptide substrate

  • Test compound (this compound derivative)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the kinase, peptide substrate, and test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.

  • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Conclusion

This compound is a valuable building block for the synthesis of potent kinase inhibitors, particularly those targeting the FGFR signaling pathway. While detailed experimental and toxicological data for this specific compound are not extensively published, the information available for the 7-azaindole class of compounds highlights its potential in drug discovery and development. Researchers working with this compound should adhere to strict safety protocols and can utilize the representative experimental procedures outlined in this guide as a starting point for their investigations. Further research is warranted to fully characterize the physicochemical, biological, and toxicological properties of this promising molecule.

References

The Ascendant Role of Fluorinated Azaindoles in Modern Drug Discovery: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. This guide delves into the burgeoning field of fluorinated azaindoles, a class of compounds demonstrating significant potential across a spectrum of therapeutic areas. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, have propelled these molecules to the forefront of drug discovery programs targeting cancer, viral infections, and neurological disorders. This document provides an in-depth exploration of their biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular pathways and workflows.

Kinase Inhibition: A Predominant Mechanism of Action

Fluorinated azaindoles have emerged as privileged scaffolds for the design of potent and selective kinase inhibitors. Their ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases has led to the development of numerous drug candidates.[1][2]

c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase is a well-established proto-oncogene, and its dysregulation is implicated in a multitude of human cancers.[3] Several N-nitrobenzenesulfonyl-4-azaindole derivatives have been identified as potent c-Met inhibitors.[1]

Table 1: Inhibitory Activity of Fluorinated Azaindoles against c-Met Kinase

Compoundc-Met IC50 (nM)
6-piperazinyl-N-nitrobenzenesulfonyl-4-azaindole20
N-nitrobenzenesulfonyl-4-azaindole70

Data sourced from Molecules 2014, 19, 19942-19965.[1]

The signaling cascade initiated by the binding of Hepatocyte Growth Factor (HGF) to the c-Met receptor is a critical driver of cell proliferation, survival, and motility.[4] Inhibition of c-Met by fluorinated azaindoles can effectively abrogate these downstream effects.

cMet_Signaling_Pathway cluster_membrane Plasma Membrane cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization P1 P cMet->P1 P2 P cMet->P2 Gab1 Gab1 P1->Gab1 Autophosphorylation STAT3 STAT3 P2->STAT3 Direct Phosphorylation PI3K PI3K Gab1->PI3K GRB2_SOS GRB2/SOS Gab1->GRB2_SOS AKT AKT PI3K->AKT GeneTranscription Gene Transcription (Proliferation, Survival, Motility) AKT->GeneTranscription RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->GeneTranscription STAT3->GeneTranscription

c-Met Signaling Pathway
Other Kinase Targets

Fluorinated azaindoles have demonstrated inhibitory activity against a range of other kinases, highlighting their versatility as therapeutic scaffolds.

Table 2: Inhibitory Activity of Fluorinated Azaindoles against Various Kinases

Compound ClassTarget KinaseIC50 (nM)
5-Fluoro-7-azaindole derivativeCDK1/255
4-Azaindole derivativeIGF1-R2
5-Fluoroindazole derivativeROCK12500
6-Fluoroindazole derivativeROCK114
6-Fluoroindazole derivativeSyk4

Data sourced from Molecules 2014, 19, 19942-19965 and RSC Adv., 2024, 14, 12365-12401.[1][5]

Anticancer Activity

The anticancer properties of fluorinated azaindoles are not limited to kinase inhibition. Certain derivatives exhibit potent cytotoxicity through mechanisms such as the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[6]

A series of 7-aryl-6-azaindole-1-benzenesulfonamides has shown significant antiproliferative activity against a panel of human cancer cell lines.[6]

Table 3: Anticancer Activity of 7-(2-furanyl)-1-(4-methoxybenzenesulfonyl)-6-azaindole (Compound 21)

Cell LineCancer TypeIC50 (nM)
KBOral Epidermoid Carcinoma21.1
HT29Colorectal Adenocarcinoma32.0
MKN45Gastric Adenocarcinoma27.5
H460Large Cell Lung Cancer40.0

Data sourced from J. Med. Chem. 2013, 56, 21, 8420–8439.[6]

Bioassays have indicated that these compounds can inhibit tubulin polymerization by binding to the colchicine binding site, leading to a G2/M phase cell cycle arrest.[6][7]

Tubulin_Inhibition_Workflow cluster_cell_culture Cell Culture & Treatment cluster_mechanism Mechanism of Action cluster_outcome Therapeutic Outcome start Seed Cancer Cells treat Treat with Fluorinated Azaindole start->treat inhibit_tubulin Inhibit Tubulin Polymerization treat->inhibit_tubulin disrupt_microtubules Disrupt Microtubule Dynamics inhibit_tubulin->disrupt_microtubules arrest_g2m G2/M Cell Cycle Arrest disrupt_microtubules->arrest_g2m apoptosis Induce Apoptosis arrest_g2m->apoptosis inhibit_proliferation Inhibit Cancer Cell Proliferation apoptosis->inhibit_proliferation kinase_assay_workflow start Start: Prepare Reagents prep_inhibitor Prepare 4X Inhibitor Dilutions (e.g., 10-point, 3-fold series) start->prep_inhibitor prep_enzyme Prepare 4X c-Met Enzyme Solution (e.g., 4 nM in Kinase Buffer) start->prep_enzyme prep_substrate Prepare 2X Substrate/ATP Mix (e.g., 100 nM ULight™-poly GT, 20 µM ATP) start->prep_substrate prep_detection Prepare Stop/Detection Mix (2 nM Eu-Antibody in Detection Buffer with 20 mM EDTA) start->prep_detection add_inhibitor Add 5 µL of 4X Inhibitor to wells prep_inhibitor->add_inhibitor add_enzyme Add 5 µL of 4X Enzyme Solution prep_enzyme->add_enzyme start_reaction Add 10 µL of 2X Substrate/ATP Mix prep_substrate->start_reaction stop_reaction Add 10 µL of Stop/Detection Mix prep_detection->stop_reaction plate_setup Assay Plate Setup (384-well) plate_setup->add_inhibitor add_inhibitor->add_enzyme add_enzyme->start_reaction incubate_reaction Incubate for 60 min at RT start_reaction->incubate_reaction incubate_reaction->stop_reaction incubate_detection Incubate for 60 min at RT stop_reaction->incubate_detection read_plate Read Plate on TR-FRET Reader (Ex: 320/340 nm, Em: 615/665 nm) incubate_detection->read_plate analyze_data Data Analysis read_plate->analyze_data calc_ratio Calculate TR-FRET Ratio [(665 nm / 615 nm) * 10,000] analyze_data->calc_ratio calc_inhibition Calculate % Inhibition calc_ratio->calc_inhibition calc_ic50 Determine IC50 from Dose-Response Curve calc_inhibition->calc_ic50 cell_cycle_workflow start Start: Cell Culture seed_cells Seed cells in a 6-well plate start->seed_cells treat_cells Treat with test compound for a specified time (e.g., 24 hours) seed_cells->treat_cells harvesting Harvesting treat_cells->harvesting trypsinize Trypsinize cells harvesting->trypsinize centrifuge Collect cells by centrifugation trypsinize->centrifuge wash_pbs Wash with PBS centrifuge->wash_pbs fixation Fixation wash_pbs->fixation resuspend Resuspend cell pellet fixation->resuspend add_ethanol Add ice-cold 70% ethanol dropwise resuspend->add_ethanol incubate_fix Incubate at -20°C for at least 2 hours add_ethanol->incubate_fix staining Staining incubate_fix->staining wash_fix Wash to remove ethanol staining->wash_fix resuspend_stain Resuspend in PI staining solution (PI, RNase A in PBS) wash_fix->resuspend_stain incubate_stain Incubate for 20-30 min at RT, protected from light resuspend_stain->incubate_stain analysis Flow Cytometry Analysis incubate_stain->analysis acquire_data Acquire data on a flow cytometer analysis->acquire_data gate_population Gate on single cell population acquire_data->gate_population analyze_histogram Analyze DNA content histogram to determine G0/G1, S, and G2/M phases gate_population->analyze_histogram

References

A Technical Guide to 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Key Building Block in Kinase Inhibitor Synthesis

Introduction

5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine, also known as 5-fluoro-4-iodo-7-azaindole, is a halogenated heterocyclic compound that has emerged as a critical starting material and intermediate in the synthesis of potent and selective kinase inhibitors. Its unique structural features, including the 7-azaindole core which mimics the purine structure of ATP, make it an attractive scaffold for targeting the ATP-binding site of various kinases. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and application of this compound in drug discovery, with a focus on its role in the development of Janus kinase (JAK) inhibitors.

Commercial Availability

Several chemical suppliers offer this compound and its derivatives. The table below summarizes key information from prominent vendors. Researchers are advised to consult the suppliers directly for the most current data and availability.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
Sigma-Aldrich This compound1015610-23-7C₇H₄FIN₂262.02Part of the AldrichCPR collection for early discovery research. Analytical data is not routinely collected.[1]
Matrix Scientific 5-Fluoro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine1020056-67-0C₁₆H₂₄FIN₂Si418.37The pyrrole nitrogen is protected with a triisopropylsilyl (TIPS) group.[2]
Cusabio 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine900514-10-5C₇H₄FIN₂262.02Note the different substitution pattern (3-iodo isomer).

Physicochemical Properties and Spectroscopic Data

While detailed experimental data for this compound is not extensively published in the readily available search results, typical properties for similar small molecules can be expected. Spectroscopic data would be crucial for characterization upon synthesis or purchase.

PropertyData
Molecular Formula C₇H₄FIN₂
Molecular Weight 262.02 g/mol
Appearance Expected to be a solid at room temperature
Solubility Likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.
¹H NMR, ¹³C NMR, MS Not available in search results; would need to be determined experimentally.

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for this compound was not identified in the initial search. However, based on established methods for the synthesis of related functionalized 7-azaindoles, a plausible synthetic route can be proposed. The following protocol is a composite of known transformations on the 7-azaindole scaffold and should be optimized for this specific target.

Proposed Synthetic Route:

The synthesis could start from a commercially available or readily synthesized 5-fluoro-1H-pyrrolo[2,3-b]pyridine. The key step is the regioselective iodination at the C4 position.

Experimental Protocol: Iodination of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine

  • Materials:

    • 5-Fluoro-1H-pyrrolo[2,3-b]pyridine

    • N-Iodosuccinimide (NIS)

    • Acetonitrile (anhydrous)

    • Round-bottom flask

    • Magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a solution of 5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere, add N-iodosuccinimide (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

  • Characterization:

    • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Applications in Drug Discovery: A Precursor to Kinase Inhibitors

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. The strategic placement of a fluorine atom can enhance binding affinity and improve metabolic stability, while the iodine atom provides a versatile handle for further functionalization through cross-coupling reactions such as Suzuki or Sonogashira couplings.

This compound is a key building block for the synthesis of inhibitors targeting various kinases, including Janus kinases (JAKs), which are crucial for cytokine signaling.

The JAK-STAT Signaling Pathway and its Inhibition

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, inflammation, cell proliferation, and survival. Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including autoimmune disorders and cancer.

The pathway is initiated by the binding of a cytokine to its receptor, which leads to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate gene expression.

Inhibition of the JAK-STAT Pathway:

Small molecule inhibitors that target the ATP-binding site of JAKs can effectively block this signaling cascade. The 7-azaindole core of compounds derived from this compound can act as a hinge-binder, occupying the ATP-binding pocket and preventing the phosphorylation of STATs.

Below is a diagram illustrating the JAK-STAT signaling pathway and the point of inhibition by a JAK inhibitor.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation JAK->Receptor Phosphorylation STAT STAT JAK->STAT Phosphorylation STAT_P pSTAT STAT_dimer pSTAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Inhibitor JAK Inhibitor (e.g., derived from This compound) Inhibitor->JAK Inhibition Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression Transcription

Caption: The JAK-STAT signaling pathway and its inhibition by a JAK inhibitor.

Conclusion

This compound is a valuable and versatile building block for the synthesis of sophisticated kinase inhibitors. Its commercial availability, coupled with established synthetic methodologies for its functionalization, makes it an important tool for medicinal chemists and drug discovery professionals. The ability to leverage this scaffold to target critical signaling pathways, such as the JAK-STAT pathway, highlights its significance in the development of novel therapeutics for a range of diseases. This guide provides a foundational understanding for researchers looking to utilize this powerful intermediate in their drug discovery programs.

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine, also known as 4-iodo-5-fluoro-7-azaindole, is a pivotal heterocyclic building block in medicinal chemistry. Its structural resemblance to purine enables it to function as a hinge-binding motif in the ATP-binding site of various protein kinases, making it a privileged scaffold in the design of potent and selective kinase inhibitors.[1][2] The strategic incorporation of a fluorine atom at the 5-position can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[3] The iodo-group at the 4-position serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, allowing for extensive structure-activity relationship (SAR) studies.[1]

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions of this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings. These reactions are fundamental for the synthesis of novel compounds targeting a range of signaling pathways implicated in diseases such as cancer.

Kinase Signaling Pathways and Therapeutic Relevance

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been successfully developed as inhibitors of several critical kinase signaling pathways.[4]

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers. The 1H-pyrrolo[2,3-b]pyridine core has been instrumental in developing potent inhibitors of FGFR1, 2, and 3.[4]

  • Anaplastic Lymphoma Kinase (ALK) and C-ros oncogene 1 (ROS1): These receptor tyrosine kinases are oncogenic drivers in non-small cell lung cancer (NSCLC) and other malignancies. The 7-azaindole scaffold is a key component of several ALK and ROS1 inhibitors.[3]

  • Protein Kinase B (Akt): As a central node in the PI3K/Akt/mTOR pathway, Akt is a prime target in cancer therapy. 4-Fluoro-1H-pyrrolo[2,3-b]pyridine derivatives have been utilized in the synthesis of selective Akt inhibitors.[4]

Signaling_Pathways cluster_FGFR FGFR Pathway cluster_ALK_ROS1 ALK/ROS1 Pathway cluster_AKT Akt Pathway FGFR FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (Proliferation, Survival) FGFR->RAS_RAF_MEK_ERK PLCg_PKC PLCγ-PKC (Cell Growth) FGFR->PLCg_PKC 5F_4I_Pyrrolo_Pyridine_Derivative_FGFR 5-Fluoro-4-aryl- 1H-pyrrolo[2,3-b]pyridine (FGFR Inhibitor) 5F_4I_Pyrrolo_Pyridine_Derivative_FGFR->FGFR Inhibits ALK_ROS1 ALK/ROS1 STAT3 STAT3 (Transcription) ALK_ROS1->STAT3 PI3K_AKT PI3K-AKT (Survival) ALK_ROS1->PI3K_AKT 5F_4I_Pyrrolo_Pyridine_Derivative_ALK 5-Fluoro-4-amino- 1H-pyrrolo[2,3-b]pyridine (ALK/ROS1 Inhibitor) 5F_4I_Pyrrolo_Pyridine_Derivative_ALK->ALK_ROS1 Inhibits PI3K PI3K AKT Akt PI3K->AKT mTOR mTOR (Cell Growth, Proliferation) AKT->mTOR 5F_4I_Pyrrolo_Pyridine_Derivative_AKT 5-Fluoro-4-substituted- 1H-pyrrolo[2,3-b]pyridine (Akt Inhibitor) 5F_4I_Pyrrolo_Pyridine_Derivative_AKT->AKT Inhibits

Caption: Kinase signaling pathways targeted by 1H-pyrrolo[2,3-b]pyridine derivatives.

Experimental Protocols

The following protocols are generalized procedures for the palladium-catalyzed cross-coupling of this compound. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates to achieve optimal yields.

General Experimental Workflow

Experimental_Workflow start Start reaction_setup Reaction Setup: - this compound - Coupling Partner - Palladium Catalyst & Ligand - Base - Anhydrous Solvent start->reaction_setup inert_atmosphere Establish Inert Atmosphere (N2 or Ar) reaction_setup->inert_atmosphere heating Heat Reaction Mixture (Stirring) inert_atmosphere->heating monitoring Monitor Reaction (TLC or LC-MS) heating->monitoring workup Aqueous Workup: - Quench Reaction - Extract with Organic Solvent - Dry Organic Layer monitoring->workup Reaction Complete purification Purification: (Flash Column Chromatography) workup->purification characterization Characterization: (NMR, MS) purification->characterization end End characterization->end

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the 4-position of the pyrrolo[2,3-b]pyridine core and various aryl or heteroaryl boronic acids or esters.[5]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃, XPhos Pd G2) (1-5 mol%)[5][6]

  • Ligand (if required, e.g., XPhos, SPhos) (2-10 mol%)[6]

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)[5][7]

  • Anhydrous solvent (e.g., 1,4-dioxane/water, DME)[7][8]

Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%), and base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed anhydrous solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.[5]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds, coupling primary or secondary amines at the 4-position of the pyrrolo[2,3-b]pyridine core.[9] Protecting the pyrrole nitrogen (e.g., with SEM or Ts group) can be crucial to prevent catalyst deactivation and improve yields.[10]

Materials:

  • N-protected this compound

  • Amine (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (2-5 mol%)[11]

  • Ligand (e.g., Xantphos, RuPhos, XPhos) (4-10 mol%)[10][11]

  • Base (e.g., Cs₂CO₃, NaOtBu) (1.5 - 2.0 equivalents)[10][11]

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene)[11]

Procedure:

  • In a glovebox or under an inert atmosphere, add the N-protected this compound (1.0 eq.), palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), ligand (e.g., Xantphos, 5 mol%), and base (e.g., Cs₂CO₃, 1.5 eq.) to a dry reaction vessel.

  • Add the anhydrous solvent (e.g., 1,4-dioxane).

  • Add the amine (1.2 eq.) and seal the vessel.

  • Heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming C-C bonds between the 4-position of the pyrrolo[2,3-b]pyridine and a terminal alkyne.[12][13]

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (2-5 mol%)[14][15]

  • Copper(I) iodide (CuI) (4-10 mol%)[14]

  • Amine base (e.g., triethylamine, diisopropylethylamine) (2-3 equivalents)[14]

  • Anhydrous solvent (e.g., THF, DMF)[14]

Procedure:

  • To a dry, two-necked round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and CuI (6 mol%).

  • Add the anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine, 2.5 eq.).

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add the terminal alkyne (1.2 eq.) via syringe.

  • Stir the reaction at room temperature or heat to 40-65 °C and monitor by TLC.[14]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Heck Coupling

The Heck reaction facilitates the coupling of the 4-iodo-pyrrolo[2,3-b]pyridine with an alkene.

Materials:

  • This compound

  • Alkene (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(P(t-Bu)₃)₂) (1-5 mol%)[16]

  • Base (e.g., NBu₃, K₂CO₃) (2-3 equivalents)

  • Solvent (e.g., dioxane, DMF)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq.), the alkene (1.5 eq.), palladium catalyst (e.g., Pd(OAc)₂, 3 mol%), and base (e.g., NBu₃, 3 eq.).

  • Add the solvent (e.g., dioxane) and seal the vessel.

  • Heat the reaction mixture to 90-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by flash column chromatography.

Stille Coupling

The Stille coupling involves the reaction of the iodo-pyrrolo[2,3-b]pyridine with an organotin compound.[17]

Materials:

  • This compound

  • Organostannane (e.g., aryl-SnBu₃) (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)[17][18]

  • Solvent (e.g., DMF, toluene)[18]

Procedure:

  • To a solution of this compound (1.0 eq.) in the chosen solvent (e.g., DMF), add the organostannane (1.2 eq.).

  • Degas the mixture for 10 minutes.

  • Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%) and degas for another 5 minutes.[18]

  • Heat the reaction mixture to 80-100 °C.[18]

  • Monitor the reaction by TLC.

  • Upon completion, quench with water, extract with an organic solvent, dry, and concentrate.

  • Purify the product by flash column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the palladium-catalyzed cross-coupling reactions of this compound, based on literature data for analogous substrates.

Table 1: Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃Dioxane/H₂O902-475-90[7]
24-Methoxyphenylboronic acidPd₂(dba)₃ (2.5)XPhos (5)K₃PO₄Dioxane1001280-95[5]
32-Thiopheneboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃DME85670-85
4N-Boc-pyrrole-2-boronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME802~75[7]

Table 2: Buchwald-Hartwig Amination of N-SEM-5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane100388-94[11]
2N-MethylbenzylamineRuPhos Pd G2 (3)RuPhos (6)NaOtBuToluene11016~70-85[19]
3AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄Toluene1001275-90
4PiperidinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane100385-95[11]

Table 3: Sonogashira Coupling of this compound

EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)6Et₃NTHFRT1670-85[14]
2TrimethylsilylacetylenePd(PPh₃)₄ (5)10DIPEADMF50480-95[12]
31-Ethynyl-4-fluorobenzenePd(PPh₃)₂Cl₂ (3)6Et₃NTHFRT16~70[14]
42-Methyl-3-butyn-2-olPd(PPh₃)₂Cl₂ (cat.)cat.Et₃NTHFRT1.5Good[20]

Catalytic Cycle Visualization

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-I(Ln) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl_R Ar-Pd(II)-R'(Ln) Transmetal->PdII_Aryl_R RedElim Reductive Elimination RedElim->Pd0 Product 5-Fluoro-4-R'- 1H-pyrrolo[2,3-b]pyridine RedElim->Product ArylIodide 5-Fluoro-4-iodo- 1H-pyrrolo[2,3-b]pyridine ArylIodide->OxAdd BoronicAcid R'-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors utilizing the versatile building block, 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine, also known as 4-iodo-5-fluoro-7-azaindole. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the hinge-binding motif of ATP in various protein kinases. The strategic incorporation of a fluorine atom at the 5-position can enhance binding affinity and improve metabolic stability, while the iodine at the 4-position serves as a versatile handle for introducing a wide range of substituents through various cross-coupling reactions.

This guide will cover the synthesis of inhibitors targeting key kinases implicated in cancer, such as Fibroblast Growth Factor Receptors (FGFR), Anaplastic Lymphoma Kinase (ALK), and Protein Kinase B (Akt).

Key Synthetic Strategies

The 4-iodo group on the 5-fluoro-7-azaindole core is readily functionalized using palladium-catalyzed cross-coupling reactions. The three primary methods employed are:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the introduction of aryl and heteroaryl moieties.

  • Sonogashira Coupling: For the formation of carbon-carbon triple bonds, allowing for the introduction of alkynyl groups.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, facilitating the introduction of various amino groups.

These reactions provide a powerful toolkit for generating diverse libraries of kinase inhibitors for structure-activity relationship (SAR) studies.

Data Presentation

Table 1: Inhibitory Activity of Representative 7-Azaindole Based Kinase Inhibitors
Compound IDTarget Kinase(s)IC50 (nM)Reference
FGFR Inhibitors
Compound 4hFGFR1, FGFR2, FGFR37, 9, 25[1][2][3]
BLU-9931FGFR43[4]
ALK Inhibitors
Compound 1ALK (Wild Type), ALK (L1196M)90, 141[5]
CrizotinibALK24[6]
AlectinibALK1.9[7]
CeritinibALK0.2[6]
Akt (PKB) Inhibitors
Compound 1PKBβ16[8]
Compound 2PKBβ11[8]
Compound 3PKBβ9[8]
Other Kinases
Compound 7kALK- (Unique binding mode)[9]
Compound 12rALK5Potent and selective[10]

Experimental Protocols

Note: These protocols are general and may require optimization for specific substrates and coupling partners. All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of this compound with an aryl or heteroaryl boronic acid or ester.

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl boronic acid or pinacol ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.05 equiv)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture, DMF)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the aryl/heteroaryl boronic acid/ester, and the base.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the degassed solvent and the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[10]

Protocol 2: General Procedure for Sonogashira Coupling

This protocol outlines the coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Base (e.g., Triethylamine) (3.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a degassed solution of this compound in the chosen solvent, add the palladium catalyst and copper(I) iodide.

  • Add the base and the terminal alkyne.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired alkynyl-substituted product.[11]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol describes the C-N cross-coupling of an amine with this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (0.02 equiv)

  • Ligand (e.g., XPhos or RuPhos) (0.04 equiv)

  • Base (e.g., NaOtBu or K₃PO₄) (1.5 equiv)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • To a flame-dried Schlenk tube, add the palladium catalyst, ligand, and base.

  • Evacuate and backfill the tube with nitrogen or argon.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the aminated product.[10]

Protocol 4: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (e.g., peptide or protein)

  • ATP (radiolabeled or for use in a detection system)

  • Assay buffer

  • Test compound (solubilized in DMSO)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a microplate, add the kinase and the test compound dilutions.

  • Incubate for a predetermined time to allow for compound binding.

  • Initiate the kinase reaction by adding the substrate and ATP mixture.

  • Incubate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific duration.

  • Stop the reaction and quantify the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC50 value from the resulting dose-response curve.[2][12]

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow start This compound coupling Cross-Coupling Reaction (Suzuki, Sonogashira, or Buchwald-Hartwig) start->coupling purification Purification (Column Chromatography) coupling->purification characterization Characterization (NMR, MS) purification->characterization inhibitor Kinase Inhibitor Library characterization->inhibitor assay In Vitro Kinase Assay inhibitor->assay data IC50 Determination assay->data sar SAR Studies data->sar

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

ALK_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor GRB2 GRB2 ALK->GRB2 PI3K PI3K ALK->PI3K JAK JAK ALK->JAK Ligand Ligand Ligand->ALK Activation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Inhibitor ALK Inhibitor (e.g., from 5-Fluoro-4-iodo- 1H-pyrrolo[2,3-b]pyridine) Inhibitor->ALK Inhibition

Caption: Anaplastic Lymphoma Kinase (ALK) signaling pathway and point of inhibition.[12][13]

FGFR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 PLCG PLCγ FGFR->PLCG FGF FGF FGF->FGFR Activation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG DAG PLCG->DAG PKC PKC DAG->PKC PKC->Transcription Inhibitor FGFR Inhibitor (e.g., from 5-Fluoro-4-iodo- 1H-pyrrolo[2,3-b]pyridine) Inhibitor->FGFR Inhibition

Caption: Fibroblast Growth Factor Receptor (FGFR) signaling pathway and point of inhibition.[14]

PI3K_AKT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., IGFR, EGFR) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation TSC2 TSC2 AKT->TSC2 Inhibition mTORC2 mTORC2 mTORC2->AKT Phosphorylation Rheb Rheb-GTP TSC2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibition ProteinSynthesis Protein Synthesis Cell Growth & Proliferation S6K->ProteinSynthesis fourEBP1->ProteinSynthesis Relieves Inhibition Inhibitor Akt Inhibitor (e.g., from 5-Fluoro-4-iodo- 1H-pyrrolo[2,3-b]pyridine) Inhibitor->AKT Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and point of inhibition.

References

The Role of 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine in the Development of Potent FGFR Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the strategic application of the halogenated heterocyclic building block, 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine, in the design and synthesis of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors. Detailed synthetic protocols, quantitative biological data of analogous compounds, and methodologies for key biological assays are presented to guide researchers in the development of novel therapeutics targeting the FGFR signaling pathway.

Introduction

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases makes it an ideal starting point for inhibitor design. The strategic introduction of fluorine and iodine atoms onto this core at the 5- and 4-positions, respectively, creates a versatile intermediate, This compound . The fluorine atom can enhance binding affinity and modulate physicochemical properties such as metabolic stability, while the iodine atom serves as a handle for introducing various substituents through cross-coupling reactions, enabling the exploration of the chemical space around the core scaffold to optimize potency and selectivity.

Aberrant activation of the FGFR signaling pathway is a known driver in various cancers, making FGFRs attractive targets for therapeutic intervention. The development of small molecule inhibitors that can selectively target FGFRs is an area of intense research. The this compound scaffold offers a robust platform for the synthesis of a new generation of FGFR inhibitors.

Data Presentation: Potency of 1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors

While specific quantitative data for FGFR inhibitors directly synthesized from this compound is not yet prominently available in the public domain, the following table summarizes the in vitro potency of a series of structurally related 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR isoforms. This data, adapted from a study on potent 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors, highlights the potential of this scaffold in achieving nanomolar efficacy. The compound 4h from this series is presented as a lead example.[1]

CompoundTargetIC50 (nM)
4h FGFR17
FGFR29
FGFR325
FGFR4712

Experimental Protocols

A. Proposed Synthesis of a 1H-pyrrolo[2,3-b]pyridine-based FGFR Inhibitor

The following is a proposed synthetic route for a hypothetical FGFR inhibitor utilizing this compound as a key starting material. The protocol is based on established palladium-catalyzed cross-coupling reactions frequently employed in the synthesis of related kinase inhibitors.

Step 1: Suzuki-Miyaura Coupling

This step involves the coupling of the iodo-substituted scaffold with a suitable boronic acid to introduce a key pharmacophore.

  • Materials:

    • This compound

    • (3,5-dimethoxyphenyl)boronic acid

    • Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))

    • 2M Sodium carbonate solution

    • 1,4-Dioxane

    • Nitrogen gas

  • Procedure:

    • To a solution of this compound (1.0 eq) in 1,4-dioxane, add (3,5-dimethoxyphenyl)boronic acid (1.2 eq) and the 2M sodium carbonate solution (3.0 eq).

    • De-gas the mixture by bubbling nitrogen through it for 15 minutes.

    • Add Pd(PPh3)4 (0.05 eq) to the reaction mixture.

    • Heat the reaction mixture at 90 °C under a nitrogen atmosphere for 12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: N-Alkylation or N-Arylation (Buchwald-Hartwig Amination)

The pyrrole nitrogen can be further functionalized to enhance the inhibitor's properties.

  • Materials:

    • Product from Step 1

    • Desired alkyl or aryl halide (e.g., a substituted benzyl bromide)

    • Sodium hydride (NaH)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a solution of the product from Step 1 (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add the alkyl or aryl halide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction carefully with water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by column chromatography.

B. Biochemical FGFR Kinase Inhibition Assay

This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific FGFR isoform.

  • Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used to measure the phosphorylation of a substrate by the target kinase.

  • Materials:

    • Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme

    • Biotinylated substrate peptide

    • ATP

    • Test compound (serially diluted)

    • Kinase reaction buffer

    • Detection solution containing a europium-labeled anti-phospho-substrate antibody and allophycocyanin-labeled streptavidin

    • 384-well microplates

  • Procedure:

    • In a 384-well plate, add the kinase, biotinylated substrate peptide, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding the detection solution.

    • Incubate for another period to allow for the binding of the detection reagents.

    • Read the TR-FRET signal on a compatible plate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using a suitable software.

C. Cell-Based Proliferation Assay

This assay assesses the anti-proliferative effect of the FGFR inhibitor on cancer cell lines with known FGFR pathway dysregulation.

  • Assay Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.

  • Materials:

    • Cancer cell line with FGFR amplification or mutation (e.g., SNU-16, KATO III)

    • Cell culture medium

    • Test compound (serially diluted)

    • Trichloroacetic acid (TCA)

    • Sulforhodamine B (SRB) solution

    • Tris base solution

    • 96-well plates

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the test compound for 72 hours.

    • Fix the cells by adding cold TCA.

    • Stain the fixed cells with SRB dye.

    • Wash away the unbound dye and solubilize the protein-bound dye with Tris base solution.

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of growth inhibition and determine the GI50 (concentration for 50% growth inhibition).

Visualizations

FGFR Signaling Pathway

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR PLCg PLCγ FGFR->PLCg GRB2 GRB2 FGFR->GRB2 PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Transcription ERK->Gene AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene STAT->Gene

Caption: Simplified FGFR signaling pathway leading to gene transcription.

Experimental Workflow for FGFR Inhibitor Evaluation

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_outcome Outcome Start 5-Fluoro-4-iodo- 1H-pyrrolo[2,3-b]pyridine Coupling Suzuki Coupling Start->Coupling Functionalization Further Functionalization Coupling->Functionalization Inhibitor FGFR Inhibitor Candidate Functionalization->Inhibitor Biochem Biochemical Assay (IC50 Determination) Inhibitor->Biochem Cell Cell-based Assay (GI50 Determination) Inhibitor->Cell Lead Lead Compound Identification Biochem->Lead Signaling Downstream Signaling (Western Blot) Cell->Signaling Signaling->Lead

Caption: Workflow for the synthesis and evaluation of FGFR inhibitors.

References

Application of 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine in PET Radioligand Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine, also known as 5-fluoro-4-iodo-7-azaindole, is a halogenated heterocyclic compound that holds significant potential as a precursor in the synthesis of Positron Emission Tomography (PET) radioligands. Its unique structure, featuring both a fluorine and an iodine atom on the 7-azaindole core, offers versatile handles for synthetic modifications. The pyrrolo[2,3-b]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, frequently found in molecules targeting a range of biological entities, including protein kinases and receptors in the central nervous system.

While direct applications of this compound in the synthesis of specific, named PET radioligands are not yet extensively documented in publicly available literature, its structural motifs are present in developed PET tracers. A notable example is the sigma-2 (σ2) receptor radioligand, [¹⁸F]RM273, which features a 6-fluoro-1H-pyrrolo[2,3-b]pyridine core. The methodologies developed for the synthesis and radiolabeling of [¹⁸F]RM273 provide a clear blueprint for the potential utility of iodo- and fluoro-substituted 7-azaindole precursors like this compound. The iodine atom at the 4-position can serve as a site for introducing various functionalities through cross-coupling reactions, while the fluorine atom at the 5-position can be replaced with a fluorine-18 radioisotope in the final labeling step.

This document provides detailed application notes and protocols based on the synthesis and evaluation of the closely related PET radioligand, [¹⁸F]RM273, to illustrate the potential applications of this compound in the development of novel PET imaging agents.

Application in Sigma-2 (σ2) Receptor Imaging

The σ2 receptor is a promising target for PET imaging due to its overexpression in various tumor types and its involvement in neurodegenerative diseases. The development of selective σ2 receptor radioligands is crucial for both diagnostic purposes and for monitoring therapeutic responses. The 7-azaindole scaffold has been successfully utilized to develop potent and selective σ2 receptor ligands.

Featured Radioligand: [¹⁸F]RM273

[¹⁸F]RM273 (2-[4-(6-[¹⁸F]fluoro-1H-pyrrolo[2,3-b]pyridin-1-yl)butyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline) is a PET radioligand developed for imaging σ2 receptors in the brain.[1][2] Its synthesis and evaluation highlight a practical application of a fluoro-substituted 7-azaindole core.

The following table summarizes the key quantitative data for the synthesis and preclinical evaluation of [¹⁸F]RM273.[1]

ParameterValueReference
Radiolabeling Precursor 2-[4-(6-Nitro-1H-pyrrolo[2,3-b]pyridin-1-yl)butyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline[1]
Radiochemical Yield (RCY) 25-35% (decay-corrected)[1]
Molar Activity (Am) 50-120 GBq/µmol[1]
Radiochemical Purity >98%[1]
Total Synthesis Time ~90 minutes[1]
Binding Affinity (Ki for σ2) Not explicitly reported for RM273, but related compounds show high affinity.
Brain Uptake (SUV) Mean SUV of 1.3 ± 0.4 at 2.25 min post-injection in mice[1]

Experimental Protocols

The following protocols are adapted from the synthesis and evaluation of [¹⁸F]RM273 and can serve as a methodological basis for the application of this compound in developing similar PET radioligands.

Protocol 1: Synthesis of the Radiolabeling Precursor

The synthesis of the nitro-precursor for [¹⁸F]RM273 provides a template for how this compound could be functionalized. The iodo group at the 4-position could be utilized for coupling reactions to introduce the necessary pharmacophore, followed by nitration or introduction of another suitable leaving group at the 6-position for subsequent radiofluorination.

Hypothetical Synthesis of a Precursor from this compound:

  • N-Alkylation: React this compound with a suitable alkylating agent containing a protected amine, for example, N-(4-bromobutyl)phthalimide, under basic conditions (e.g., NaH in DMF) to introduce the butyl linker at the N1 position of the pyrrole ring.

  • Coupling Reaction: Perform a Suzuki or Stille coupling at the 4-iodo position with an appropriate boronic acid or organostannane derivative of the desired molecular fragment (e.g., a protected 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety).

  • Deprotection: Remove the protecting group from the amine on the butyl linker.

  • Introduction of a Leaving Group for Radiofluorination: Introduce a nitro group or another suitable leaving group (e.g., trimethylammonium) at an appropriate position on the 7-azaindole ring to facilitate nucleophilic [¹⁸F]fluorination. This step would likely require optimization of reaction conditions to achieve the desired regioselectivity.

Protocol 2: [¹⁸F]Radiolabeling of the Precursor

This protocol describes the nucleophilic aromatic substitution reaction to introduce fluorine-18.

Materials:

  • Radiolabeling Precursor (e.g., 2-[4-(6-Nitro-1H-pyrrolo[2,3-b]pyridin-1-yl)butyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline)

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (MeCN)

  • Water for injection

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Semi-preparative HPLC system

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution: Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K222 and K₂CO₃ in acetonitrile/water.

  • Azeotropic Drying: Remove the water by azeotropic distillation with acetonitrile under a stream of nitrogen at approximately 110 °C.

  • Radiolabeling Reaction: Dissolve the precursor (typically 1-2 mg) in anhydrous DMSO (0.5-1.0 mL) and add it to the dried [¹⁸F]fluoride/K222/K₂CO₃ complex. Heat the reaction mixture at 150-160 °C for 15-20 minutes.

  • Quenching and Dilution: Cool the reaction mixture and quench it by adding water.

  • Purification: Purify the crude reaction mixture using a semi-preparative reversed-phase HPLC column to isolate the [¹⁸F]-labeled product.

  • Formulation: Collect the HPLC fraction containing the desired product, dilute it with water, and trap it on a C18 SPE cartridge. Elute the final product from the cartridge with ethanol and formulate it in sterile saline for injection.

Visualizations

Synthetic Pathway for [¹⁸F]RM273

G cluster_precursor Precursor Synthesis (Hypothetical from 5-Fluoro-4-iodo-7-azaindole) cluster_radiolabeling Radiolabeling 5-Fluoro-4-iodo-7-azaindole 5-Fluoro-4-iodo-7-azaindole N-Alkylated Intermediate N-Alkylated Intermediate 5-Fluoro-4-iodo-7-azaindole->N-Alkylated Intermediate 1. N-Alkylation Coupled Intermediate Coupled Intermediate N-Alkylated Intermediate->Coupled Intermediate 2. Coupling Reaction Deprotected Intermediate Deprotected Intermediate Coupled Intermediate->Deprotected Intermediate 3. Deprotection Final Precursor Final Precursor Deprotected Intermediate->Final Precursor 4. Introduction of Leaving Group [18F]RM273 [18F]RM273 Final Precursor->[18F]RM273 [18F]Fluoride, K222, K2CO3, DMSO, 160°C

Caption: Hypothetical synthetic pathway for a PET radioligand from 5-Fluoro-4-iodo-7-azaindole.

Experimental Workflow for [¹⁸F]RM273 Synthesis

G Cyclotron-produced [18F]Fluoride Cyclotron-produced [18F]Fluoride Anion Exchange Cartridge Anion Exchange Cartridge Cyclotron-produced [18F]Fluoride->Anion Exchange Cartridge Trapping Reaction Vessel Reaction Vessel Anion Exchange Cartridge->Reaction Vessel Elution with K222/K2CO3 Dried [18F]Fluoride Complex Dried [18F]Fluoride Complex Reaction Vessel->Dried [18F]Fluoride Complex Azeotropic Drying Crude [18F]RM273 Crude [18F]RM273 Dried [18F]Fluoride Complex->Crude [18F]RM273 Add Precursor in DMSO, Heat Purified [18F]RM273 Purified [18F]RM273 Crude [18F]RM273->Purified [18F]RM273 Semi-prep HPLC Final Product Final Product Purified [18F]RM273->Final Product SPE Formulation

Caption: Experimental workflow for the radiosynthesis and purification of [¹⁸F]RM273.

Logical Relationship of Key Components

G This compound This compound Synthetic Chemistry Synthetic Chemistry This compound->Synthetic Chemistry Radiolabeling Precursor Radiolabeling Precursor Synthetic Chemistry->Radiolabeling Precursor Radiochemistry Radiochemistry Radiolabeling Precursor->Radiochemistry [18F]PET Radioligand [18F]PET Radioligand Radiochemistry->[18F]PET Radioligand Biological Target (e.g., σ2 Receptor) Biological Target (e.g., σ2 Receptor) [18F]PET Radioligand->Biological Target (e.g., σ2 Receptor) PET Imaging PET Imaging Biological Target (e.g., σ2 Receptor)->PET Imaging

Caption: Logical flow from precursor to PET imaging application.

Conclusion

This compound represents a valuable, yet underexplored, precursor for the synthesis of novel PET radioligands. The presence of both iodo and fluoro substituents on the privileged 7-azaindole scaffold provides significant synthetic flexibility for the development of tracers for a variety of biological targets. The successful development of the σ2 receptor PET radioligand [¹⁸F]RM273, which shares a similar core structure, demonstrates a viable pathway for the application of such precursors. The detailed protocols and data presented herein, based on this closely related radioligand, offer a solid foundation for researchers to explore the potential of this compound in the advancement of molecular imaging. Future work should focus on developing specific synthetic routes that leverage the unique reactivity of this iodo- and fluoro-substituted precursor to create a new generation of targeted PET radioligands.

References

use of 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine as a synthetic building block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine as a versatile synthetic building block in drug discovery and medicinal chemistry. The unique substitution pattern of this scaffold, featuring a fluorine atom at the 5-position and an iodine atom at the 4-position of the 7-azaindole core, offers a valuable platform for the synthesis of novel kinase inhibitors and other biologically active molecules.

Introduction

This compound, also known as 5-fluoro-4-iodo-7-azaindole, is a key intermediate for the development of potent and selective inhibitors of various protein kinases. The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry due to its ability to mimic the purine core of ATP and form crucial hydrogen bond interactions with the hinge region of kinase active sites.[1][2] The strategic placement of a fluorine atom can enhance binding affinity, metabolic stability, and other pharmacokinetic properties. The iodo substituent serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical moieties to explore structure-activity relationships (SAR).

This document outlines standard protocols for key synthetic transformations utilizing this compound and presents quantitative data for derivatives of the parent scaffold, highlighting its potential in the development of targeted therapeutics, particularly against Fibroblast Growth Factor Receptors (FGFRs).

Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₄FIN₂
Molecular Weight262.02 g/mol
AppearanceSolid
CAS Number1015610-23-7

Synthetic Applications and Protocols

The 4-iodo substituent on the 5-fluoro-7-azaindole core is amenable to a range of palladium-catalyzed cross-coupling reactions, providing access to a wide array of substituted analogs. It is often advantageous to protect the pyrrole nitrogen with a suitable protecting group, such as triisopropylsilyl (TIPS) or (2-(trimethylsilyl)ethoxy)methyl (SEM), prior to cross-coupling to improve solubility and prevent side reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds by coupling the aryl iodide with a boronic acid or ester. This reaction is widely used to introduce aryl or heteroaryl substituents.

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a dry reaction vessel, add 5-fluoro-4-iodo-1-(TIPS)-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or PdCl₂(dppf) (0.05 eq.), and a base, typically K₂CO₃ (2.0 eq.) or Cs₂CO₃ (2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Start Reagents Add 5-Fluoro-4-iodo-1-(TIPS)-1H-pyrrolo[2,3-b]pyridine, arylboronic acid, Pd catalyst, and base Start->Reagents Solvent Add degassed solvent Reagents->Solvent Heat Heat under inert atmosphere (80-110 °C) Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Monitor->Heat Incomplete Workup Cool, dilute, and perform aqueous work-up Monitor->Workup Complete Purify Dry and purify by column chromatography Workup->Purify End Final Product Purify->End

Suzuki-Miyaura Coupling Workflow
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of primary or secondary amines at the 4-position.

General Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 5-fluoro-4-iodo-1-(TIPS)-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the desired amine (1.2-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq.), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 0.04-0.10 eq.), and a strong base such as NaOt-Bu or Cs₂CO₃ (1.5-2.0 eq.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Conditions: Heat the reaction mixture at 80-120 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Start Reagents Combine 5-Fluoro-4-iodo-1-(TIPS)-1H-pyrrolo[2,3-b]pyridine, amine, Pd catalyst, ligand, and base Start->Reagents Solvent Add anhydrous, degassed solvent Reagents->Solvent Heat Heat under inert atmosphere (80-120 °C) Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Monitor->Heat Incomplete Workup Cool, quench, and perform extractive work-up Monitor->Workup Complete Purify Dry and purify by column chromatography Workup->Purify End Final Product Purify->End

Buchwald-Hartwig Amination Workflow
Sonogashira Coupling

The Sonogashira coupling is utilized to form C-C bonds between the aryl iodide and a terminal alkyne, providing access to alkynyl-substituted 7-azaindoles.

General Protocol for Sonogashira Coupling:

  • Reaction Setup: To a degassed solution of 5-fluoro-4-iodo-1-(TIPS)-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in a suitable solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), a copper(I) co-catalyst such as CuI (0.1 eq.), and an amine base (e.g., triethylamine, 2.0-3.0 eq.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere until completion.

  • Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Application in Kinase Inhibitor Synthesis

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown significant promise as inhibitors of several protein kinases implicated in cancer, such as FGFR and Akt.[3] The introduction of various substituents at the 4-position of the 5-fluoro-7-azaindole core allows for the fine-tuning of inhibitory activity and selectivity.

FGFR Inhibition

Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a key driver in various cancers.[2][4] Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization RAS_MEK_ERK RAS-MEK-ERK Pathway FGFR->RAS_MEK_ERK Autophosphorylation & Activation PI3K_AKT PI3K-Akt Pathway FGFR->PI3K_AKT Autophosphorylation & Activation PLCg PLCγ Pathway FGFR->PLCg Autophosphorylation & Activation Cell_Processes Cell Proliferation, Survival, Angiogenesis RAS_MEK_ERK->Cell_Processes PI3K_AKT->Cell_Processes PLCg->Cell_Processes Inhibitor 5-Fluoro-4-substituted- 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR Inhibition

FGFR Signaling Pathway and Inhibition

The following table summarizes the inhibitory activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR kinases. While not directly synthesized from this compound, this data illustrates the potential of this scaffold in developing potent FGFR inhibitors.

Compound IDFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)Reference
1 1900---[2]
4h 7925712[2]

Note: The presented IC₅₀ values are for illustrative purposes and were obtained for derivatives of a related 1H-pyrrolo[2,3-b]pyridine scaffold.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The methodologies outlined in this document provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. The amenability of the 4-iodo position to various cross-coupling reactions, combined with the beneficial properties imparted by the 5-fluoro substituent, makes this compound an attractive starting material for the development of potent and selective kinase inhibitors and other drug candidates.

References

Application Notes and Protocols for the Functionalization of the C4-Position of the 7-Azaindole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the C4-position of the 7-azaindole scaffold, a critical structural motif in medicinal chemistry. The protocols detailed herein are essential for the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors.

Introduction

The 7-azaindole core is a privileged scaffold in drug discovery, serving as a bioisostere for indole and purine systems. Its unique electronic properties and ability to form key hydrogen bond interactions have led to its incorporation into numerous clinically successful drugs. Functionalization of the C4-position of the 7-azaindole ring is of particular interest as it allows for the modulation of a compound's pharmacological profile, including potency, selectivity, and pharmacokinetic properties. This document outlines key synthetic strategies for C4-functionalization, including halogenation and subsequent nucleophilic aromatic substitution (SNAr), and provides detailed experimental protocols for their implementation.

Core Synthetic Strategies

The primary route for functionalizing the C4-position of 7-azaindole involves a two-step sequence:

  • Halogenation at the C4-Position: This is typically achieved through an N-oxidation/chlorination sequence. The pyridine nitrogen is first oxidized to the corresponding N-oxide, which activates the C4-position for subsequent chlorination using a reagent like phosphorus oxychloride (POCl₃).

  • Nucleophilic Aromatic Substitution (SNAr): The resulting 4-chloro-7-azaindole is a versatile intermediate for introducing a variety of functional groups via SNAr reactions with different nucleophiles, such as amines, alcohols, and thiols.

More advanced methods, such as palladium-catalyzed cross-coupling reactions, can also be employed for the direct C-H arylation at the C4-position, offering an alternative route to C-C bond formation.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-7-azaindole

This protocol describes the synthesis of 4-chloro-7-azaindole from 7-azaindole via a two-step N-oxidation and chlorination process.[1][2]

Step 1: N-Oxidation of 7-Azaindole

  • Materials:

    • 7-Azaindole

    • Hydrogen Peroxide (H₂O₂)

    • Tetrahydrofuran (THF)

    • n-Hexane

  • Procedure:

    • Dissolve 7-azaindole (12.6 g, 0.102 mol) in THF (120 ml) in a round-bottom flask.

    • Cool the reaction mixture to 5 °C using an ice bath.

    • Under agitation, slowly add hydrogen peroxide (50%, 6.1 g, 0.122 mol) dropwise to the reaction system.

    • Allow the temperature to slowly rise to room temperature and continue the reaction for 3 hours.

    • Reduce the reaction solvent volume to approximately 30 ml by rotary evaporation.

    • Add 60 ml of n-hexane to precipitate a pale solid.

    • Filter the solid and wash the filter cake with n-hexane.

    • Dry the filter cake to obtain N-oxide-7-azaindole (12.8 g, 0.0954 mol, 93.6% yield).

Step 2: Chlorination of N-Oxide-7-azaindole

  • Materials:

    • N-Oxide-7-azaindole

    • Phosphorus Oxychloride (POCl₃)

    • Acetonitrile

    • Diisopropylethylamine (DIPEA) (optional, as a catalyst)[1]

  • Procedure:

    • Suspend N-oxide-7-azaindole (5.8 g, 0.043 mol) in acetonitrile (60 ml) in a round-bottom flask under agitation at room temperature.

    • Add POCl₃ (32.7 g, 0.215 mol) to the suspension. The addition of a catalytic amount of DIPEA can improve the yield.[1]

    • Heat the reaction mixture to reflux and maintain for 4 hours.

    • Cool the reaction mixture to room temperature.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the mixture with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer three times with 20 ml of ethyl acetate.

    • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to yield 4-chloro-7-azaindole (5.6 g, 0.0367 mol, 85.6% yield).[2]

G cluster_start Starting Material cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Chlorination 7-Azaindole 7-Azaindole N-Oxide-7-azaindole N-Oxide-7-azaindole 7-Azaindole->N-Oxide-7-azaindole H₂O₂ / THF 4-Chloro-7-azaindole 4-Chloro-7-azaindole N-Oxide-7-azaindole->4-Chloro-7-azaindole POCl₃ / Acetonitrile

Caption: General SNAr Workflow.

Data Presentation

The following tables summarize quantitative data for the key C4-functionalization reactions.

Table 1: Synthesis of 4-Chloro-7-azaindole

StepStarting MaterialProductReagentsSolventYield (%)Reference
17-AzaindoleN-Oxide-7-azaindoleH₂O₂THF93.6[2]
2N-Oxide-7-azaindole4-Chloro-7-azaindolePOCl₃Acetonitrile85.6[2]

Table 2: Nucleophilic Aromatic Substitution on 4-Halo-7-azaindoles

Starting MaterialNucleophileProductSolventConditionsYield (%)Reference
4-Bromo-7-azaindoleSodium Methoxide4-Methoxy-7-azaindoleDMF110-130 °C, 8 h57.2[2]
4-Chloro-7-azaindoleN-BenzylmethylamineN-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amineNot specifiedPd-catalyzed96[3]

Application in Drug Discovery: FAK Inhibitors

C4-functionalized 7-azaindoles have emerged as potent inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is overexpressed in various cancers and plays a crucial role in tumor progression and metastasis.[4][5] FAK signaling is initiated by extracellular signals from integrins and growth factor receptors, leading to the activation of downstream pathways that promote cell survival, proliferation, migration, and angiogenesis.[4][6][7]

The 7-azaindole scaffold mimics the adenine core of ATP and can form critical hydrogen bonds with the hinge region of the kinase domain. Substituents at the C4-position can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing binding affinity and selectivity for FAK.

// Nodes "Integrins" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Growth_Factor_Receptors" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "FAK" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Src" [fillcolor="#FBBC05", fontcolor="#202124"]; "PI3K_Akt" [fillcolor="#34A853", fontcolor="#FFFFFF", label="PI3K/Akt Pathway"]; "Ras_MAPK" [fillcolor="#34A853", fontcolor="#FFFFFF", label="Ras/MAPK Pathway"]; "Cell_Survival" [shape=ellipse, fillcolor="#FFFFFF"]; "Proliferation" [shape=ellipse, fillcolor="#FFFFFF"]; "Migration" [shape=ellipse, fillcolor="#FFFFFF"]; "Angiogenesis" [shape=ellipse, fillcolor="#FFFFFF"]; "C4_7_Azaindole_Inhibitor" [shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF", label="C4-Functionalized\n7-Azaindole Inhibitor"];

// Edges "Integrins" -> "FAK" [label="Activate"]; "Growth_Factor_Receptors" -> "FAK" [label="Activate"]; "FAK" -> "Src" [label="Recruits &\nActivates"]; "Src" -> "FAK" [label="Phosphorylates"]; "FAK" -> "PI3K_Akt"; "FAK" -> "Ras_MAPK"; "PI3K_Akt" -> "Cell_Survival"; "PI3K_Akt" -> "Proliferation"; "Ras_MAPK" -> "Proliferation"; "Ras_MAPK" -> "Migration"; "FAK" -> "Migration"; "FAK" -> "Angiogenesis"; "C4_7_Azaindole_Inhibitor" -> "FAK" [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; }

References

Application Notes and Protocols: Protecting Group Strategies for 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole, is a critical building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. The pyrrole nitrogen of the 7-azaindole scaffold is nucleophilic and can interfere with various synthetic transformations. Therefore, the strategic use of protecting groups for this nitrogen is paramount to achieving desired chemical modifications at other positions of the molecule. This document provides detailed application notes and experimental protocols for common protecting group strategies for this compound, enabling researchers to select and implement the most suitable approach for their synthetic needs.

General Workflow for Protecting Group Strategy

The overall workflow for the application of a protecting group in a multi-step synthesis is depicted below. This process involves the introduction of the protecting group, subsequent chemical transformations on the protected intermediate, and the final removal of the protecting group to yield the desired product.

workflow Start This compound Protected N-Protected-5-fluoro-4-iodo- 1H-pyrrolo[2,3-b]pyridine Start->Protected Protection Modified Modified N-Protected Intermediate Protected->Modified Further Reactions (e.g., Cross-Coupling) Final Deprotected Final Product Modified->Final Deprotection protection_scheme cluster_protection Protection cluster_deprotection Deprotection Start This compound Protected N-TIPS-5-Fluoro-4-iodo- 1H-pyrrolo[2,3-b]pyridine Start->Protected TIPS-Cl, NaH, DMF Final This compound Protected->Final TBAF, THF

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The information is intended to guide researchers in medicinal chemistry, drug discovery, and organic synthesis.

I. Pyrazole Derivatives as Anticancer Agents

Application Note

Pyrazole scaffolds are a cornerstone in medicinal chemistry, frequently appearing in drugs with a wide range of biological activities.[1][2] This section focuses on the synthesis of pyrazole derivatives exhibiting potent anticancer properties. The described protocol utilizes a microwave-assisted approach, which significantly reduces reaction times and often improves yields compared to conventional heating methods. The synthesized compounds have been shown to target various components of cancer cell signaling pathways, including protein kinases like EGFR, VEGFR-2, and CDK2, as well as inducing apoptosis through the generation of reactive oxygen species (ROS).[1][3][4]

Table 1: Synthesis and Anticancer Activity of Pyrazole Derivatives

Compound IDStructureYield (%)IC50 (µM) vs. MCF-7Target/MechanismReference
PZ-1 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole8514.97 (24h)Induces apoptosis via ROS generation[3]
PZ-2 4-(4-chlorophenyl)-2-(3-(3,4-di-methylphenyl)-5-p-tolyl-4,5-dihydro-1H-pyrazol-1-yl)thiazole780.07EGFR TK inhibitor[5]
PZ-3 Indole-pyrazole derivative>80<23.7CDK2 inhibitor[1]
Experimental Protocol: Microwave-Assisted Synthesis of 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (PZ-1)

Materials:

  • 1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (chalcone) (1 mmol)

  • p-tolylhydrazine hydrochloride (1.2 mmol)

  • Ethanol (10 mL)

  • Glacial Acetic Acid (catalytic amount)

  • Microwave synthesis reactor

Procedure:

  • In a 10 mL microwave reaction vial, add the chalcone (1 mmol) and p-tolylhydrazine hydrochloride (1.2 mmol).

  • Add ethanol (10 mL) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 5-10 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction vial to room temperature.

  • Pour the reaction mixture into crushed ice.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure pyrazole derivative.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Mechanism of Action: Pyrazole Derivatives in Cancer

anticancer_pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PZ Pyrazole Derivative EGFR EGFR PZ->EGFR Inhibition VEGFR2 VEGFR-2 PZ->VEGFR2 Inhibition PI3K PI3K PZ->PI3K Inhibition CDK2 CDK2 PZ->CDK2 Inhibition ROS ROS PZ->ROS Induction EGFR->PI3K VEGFR2->PI3K Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis CellCycleArrest Cell Cycle Arrest CDK2->CellCycleArrest ROS->Apoptosis

Caption: Pyrazole derivatives can inhibit key signaling pathways and induce apoptosis in cancer cells.

II. Benzimidazole Derivatives as Antimicrobial Agents

Application Note

Benzimidazole is a privileged heterocyclic scaffold found in numerous antiparasitic, antifungal, and antibacterial agents.[6][7] The mechanism of action for many benzimidazole-based antimicrobials involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication and repair.[8] This section provides a protocol for the synthesis of benzimidazole derivatives and summarizes their antimicrobial activity.

Table 2: Synthesis and Antimicrobial Activity of Benzimidazole Derivatives

Compound IDStructureYield (%)MIC (µg/mL) vs. S. aureusTarget/MechanismReference
BZ-1 2-(substituted)-1H-benzo[d]imidazole75-906.25DNA Gyrase Inhibitor[8]
BZ-2 Benzimidazole-triazole hybrid80-923.125DNA Gyrase Inhibitor[9]
Experimental Protocol: Synthesis of 2-substituted-1H-benzo[d]imidazole (BZ-1)

Materials:

  • o-phenylenediamine (10 mmol)

  • Substituted carboxylic acid (10 mmol)

  • 4N Hydrochloric acid (20 mL)

  • Reflux apparatus

Procedure:

  • In a round-bottom flask, add o-phenylenediamine (10 mmol) and the substituted carboxylic acid (10 mmol).

  • Add 4N hydrochloric acid (20 mL) to the flask.

  • Heat the mixture under reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a 10% sodium hydroxide solution until precipitation is complete.

  • Filter the precipitate and wash with cold water.

  • Dry the solid and recrystallize from ethanol to obtain the pure benzimidazole derivative.

Characterization: The synthesized compound's structure should be confirmed using IR, 1H NMR, and elemental analysis.

Mechanism of Action: Benzimidazole Derivatives in Bacteria

antimicrobial_pathway cluster_bacterium Bacterial Cell cluster_cytoplasm Cytoplasm BZ Benzimidazole Derivative DNAgyrase DNA Gyrase BZ->DNAgyrase Inhibition DNA Bacterial DNA Replication DNA Replication DNAgyrase->Replication CellDeath Cell Death DNA->Replication Replication->CellDeath

Caption: Benzimidazole derivatives inhibit bacterial DNA gyrase, leading to the cessation of DNA replication and ultimately, cell death.

III. Triazole Derivatives as Antiviral Agents

Application Note

Triazole-containing compounds are prominent in antiviral drug discovery, with several approved drugs for treating viral infections.[10][11] Their mechanism of action can vary, but a common strategy involves the inhibition of viral enzymes essential for replication, such as viral proteases.[12][13] This section details the synthesis of a triazole derivative and presents its antiviral activity.

Table 3: Synthesis and Antiviral Activity of Triazole Derivatives

Compound IDStructureYield (%)EC50 (µg/mL) vs. CVB3Target/MechanismReference
TZ-1 Chiral triazole derivative60-804.7-15.1Inhibition of viral replication[14]
TZ-2 1,2,3-triazole-sulfonamide hybrid>85-SARS-CoV-2 Main Protease Inhibitor[12]
Experimental Protocol: Synthesis of a 1,2,3-Triazole Derivative (Click Chemistry)

Materials:

  • Terminal alkyne (1 mmol)

  • Organic azide (1 mmol)

  • Copper(II) sulfate pentahydrate (0.05 mmol)

  • Sodium ascorbate (0.1 mmol)

  • tert-Butanol/Water (1:1, 10 mL)

Procedure:

  • In a round-bottom flask, dissolve the terminal alkyne (1 mmol) and the organic azide (1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • Add copper(II) sulfate pentahydrate (0.05 mmol) and sodium ascorbate (0.1 mmol) to the solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure triazole derivative.

Characterization: The structure of the synthesized compound should be confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Mechanism of Action: Triazole Derivatives in Viral Infections

antiviral_pathway cluster_virus Viral Replication Cycle TZ Triazole Derivative ViralProtease Viral Protease TZ->ViralProtease Inhibition ViralPolyprotein Viral Polyprotein ViralPolyprotein->ViralProtease Cleavage by FunctionalProteins Functional Viral Proteins ViralProtease->FunctionalProteins Replication Viral Replication ViralProtease->Replication FunctionalProteins->Replication Infection New Virions Replication->Infection

Caption: Triazole derivatives can inhibit viral proteases, preventing the maturation of viral proteins and halting viral replication.

IV. Pyrimidine Derivatives as Antitubercular Agents

Application Note

Pyrimidine-containing molecules have emerged as a promising class of antitubercular agents.[15][16] Some of these compounds have been shown to target essential enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR) and the cytochrome bc1 complex (QcrB), which are crucial for DNA synthesis and cellular respiration, respectively.[17][18] This section provides a protocol for the synthesis of a pyrimidine derivative and summarizes its antitubercular activity.

Table 4: Synthesis and Antitubercular Activity of Pyrimidine Derivatives

Compound IDStructureYield (%)MIC (µg/mL) vs. M. tuberculosis H37RvTarget/MechanismReference
PY-1 2-[6-(substituted phenyl)-2-oxo-1,2,5,6-tetrahydropyrimidin-4-yl]-indane-1,3-dione60-806.25Not specified[15]
PY-2 Substituted 4-amino-thieno[2,3-d]pyrimidine>70-QcrB inhibitor[17]
PY-3 Ceritinib derivative50-709.0 µMDihydrofolate reductase inhibitor[18]
Experimental Protocol: Synthesis of 2-[6-(4-Fluorophenyl)-2-oxo-1,2,5,6-tetrahydropyrimidin-4-yl]-indane-1,3-dione (PY-1)

Materials:

  • 2-[3-(4-fluorophenyl)acryloyl]-1H-indene-1,3(2H)-dione (chalcone) (10 mmol)

  • Urea (10 mmol)

  • Sodium Hydroxide (catalytic amount)

  • Ethanol (50 mL)

  • Reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve the chalcone (10 mmol) and urea (10 mmol) in ethanol (50 mL).

  • Add a catalytic amount of sodium hydroxide.

  • Heat the mixture under reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • Acidify the mixture with dilute hydrochloric acid.

  • Filter the resulting precipitate, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure pyrimidine derivative.

Characterization: The structure of the synthesized compound should be confirmed by IR, 1H NMR, and mass spectrometry.

Mechanism of Action: Pyrimidine Derivatives in Tuberculosis

antitubercular_pathway cluster_mycobacterium Mycobacterium tuberculosis cluster_pathways Essential Pathways PY Pyrimidine Derivative DHFR Dihydrofolate Reductase PY->DHFR Inhibition QcrB Cytochrome bc1 complex (QcrB) PY->QcrB Inhibition Folate Folate Synthesis DHFR->Folate Respiration Cellular Respiration QcrB->Respiration DNAsynthesis DNA Synthesis Folate->DNAsynthesis ATPsynthesis ATP Synthesis Respiration->ATPsynthesis BacterialGrowth Bacterial Growth DNAsynthesis->BacterialGrowth ATPsynthesis->BacterialGrowth

Caption: Pyrimidine derivatives can inhibit essential enzymes in M. tuberculosis, disrupting DNA synthesis and cellular respiration, thereby inhibiting bacterial growth.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine. Our aim is to help improve reaction yields and address common challenges encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The synthesis of this compound, a derivative of 7-azaindole, is typically achieved in a three-step process starting from 5-fluoro-1H-pyrrolo[2,3-b]pyridine. The general strategy involves:

  • N-Protection: The pyrrole nitrogen of 5-fluoro-7-azaindole is protected, commonly with a bulky silyl group like triisopropylsilyl (TIPS), to enhance solubility in organic solvents and to direct the subsequent iodination.

  • Regioselective Iodination: The N-protected intermediate is then subjected to regioselective iodination at the C4 position using an electrophilic iodine source, most commonly N-Iodosuccinimide (NIS).

  • Deprotection: The protecting group is removed from the pyrrole nitrogen to yield the final product, this compound.

Q2: Why is N-protection necessary before the iodination step?

A2: N-protection of the 7-azaindole core serves two primary purposes. First, it prevents side reactions at the pyrrole nitrogen, which is a nucleophilic site. Second, the protecting group can influence the regioselectivity of the electrophilic iodination, directing the iodine atom to the desired C4 position. Bulky protecting groups can sterically hinder other positions, such as C3, leading to improved selectivity.

Q3: What are the most common challenges in this synthesis?

A3: The most frequently encountered issues include low yields in any of the three steps, incomplete reactions, the formation of regioisomeric byproducts during iodination, and difficulties in purifying the intermediates and the final product.

Q4: Can I perform the iodination without a protecting group?

A4: Direct iodination of unprotected 7-azaindoles is possible; however, it often leads to a mixture of products, including iodination at the more electronically favored C3 position.[1] This lack of regioselectivity results in lower yields of the desired C4-iodo isomer and necessitates challenging purification steps.

Troubleshooting Guide

Problem 1: Low Yield in N-Protection of 5-fluoro-1H-pyrrolo[2,3-b]pyridine
Potential Cause Troubleshooting & Optimization
Incomplete Deprotonation Ensure a slight excess of a strong base (e.g., NaH) is used to fully deprotonate the pyrrole nitrogen. The reaction should be performed under strictly anhydrous conditions, as moisture will quench the base.
Degradation of Silylating Agent Use a fresh bottle of the silylating agent (e.g., TIPS-Cl). Silyl halides are sensitive to moisture and can degrade over time.
Suboptimal Reaction Temperature The reaction is typically performed at 0 °C to room temperature. If the reaction is sluggish, consider a slight increase in temperature, but monitor for potential side reactions.
Inefficient Purification The protected product can be sensitive to silica gel chromatography. Consider using a neutral plug of silica or alumina for purification, or recrystallization if possible.
Problem 2: Low Yield and/or Poor Regioselectivity in the Iodination Step
Potential Cause Troubleshooting & Optimization
Inactive N-Iodosuccinimide (NIS) Use freshly opened or properly stored NIS. NIS can decompose over time, especially when exposed to light and moisture.
Suboptimal Solvent Choice Anhydrous THF or DMF are commonly used solvents. Ensure the solvent is completely dry, as water can interfere with the reaction.
Reaction Temperature Too High or Too Low Iodination is often carried out at low temperatures (e.g., -78 °C to 0 °C) to control selectivity. If the reaction is slow, a gradual increase in temperature may be necessary. Conversely, if selectivity is poor, try running the reaction at a lower temperature.
Formation of Regioisomers The formation of the C3-iodo isomer is a common side product. Ensure a bulky N-protecting group is used to sterically hinder the C3 position. The choice of base and reaction temperature can also influence regioselectivity.
Incomplete Reaction Monitor the reaction progress by TLC or LC-MS. If the starting material is not fully consumed, consider adding an additional portion of NIS.
Problem 3: Low Yield in the Deprotection Step
Potential Cause Troubleshooting & Optimization
Inefficient Cleavage of the Protecting Group For silyl groups like TIPS, a fluoride source such as tetrabutylammonium fluoride (TBAF) is typically effective. Ensure an adequate amount of the deprotecting agent is used.
Degradation of the Product The final product may be sensitive to the deprotection conditions. If using acidic or basic conditions, it is important to carefully control the reaction time and temperature to avoid decomposition.
Difficult Purification The deprotected product may be polar and could be challenging to extract. Multiple extractions with a suitable organic solvent may be required. Purification by column chromatography on silica gel is a common method.

Experimental Protocols

Step 1: Synthesis of 5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
  • To a solution of 5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF (0.2 M) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add triisopropylsilyl chloride (TIPS-Cl, 1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-protected compound.

Parameter Value
Starting Material 5-fluoro-1H-pyrrolo[2,3-b]pyridine
Reagents Sodium Hydride, Triisopropylsilyl chloride
Solvent Anhydrous DMF
Temperature 0 °C to Room Temperature
Typical Yield 85-95%
Step 2: Synthesis of 5-Fluoro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
  • To a solution of 5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq, solution in hexanes) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of N-Iodosuccinimide (NIS, 1.2 eq) in anhydrous THF dropwise.

  • Continue stirring at -78 °C for 1-2 hours, monitoring the reaction by TLC.

  • Quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Parameter Value
Starting Material 5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Reagents n-Butyllithium, N-Iodosuccinimide
Solvent Anhydrous THF
Temperature -78 °C
Typical Yield 60-75%
Step 3: Synthesis of this compound
  • To a solution of 5-Fluoro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in THF (0.2 M) at room temperature, add tetrabutylammonium fluoride (TBAF, 1.5 eq, 1 M solution in THF).

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield the final product.

Parameter Value
Starting Material 5-Fluoro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Reagent Tetrabutylammonium fluoride (TBAF)
Solvent THF
Temperature Room Temperature
Typical Yield 80-90%

Visualizations

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Iodination cluster_step3 Step 3: Deprotection A 5-Fluoro-1H-pyrrolo[2,3-b]pyridine B 1. NaH, DMF, 0 °C 2. TIPS-Cl A->B C 5-Fluoro-1-(TIPS)-1H-pyrrolo[2,3-b]pyridine B->C Yield: 85-95% D 1. n-BuLi, THF, -78 °C 2. NIS C->D E 5-Fluoro-4-iodo-1-(TIPS)-1H-pyrrolo[2,3-b]pyridine D->E Yield: 60-75% F TBAF, THF, RT E->F G This compound F->G Yield: 80-90%

Caption: Synthetic workflow for this compound.

TroubleshootingTree cluster_protection N-Protection Issues cluster_iodination Iodination Issues cluster_deprotection Deprotection Issues Start Low Yield in Synthesis Step? Protection Low Yield in N-Protection? Start->Protection Step 1 Iodination Low Yield/Selectivity in Iodination? Start->Iodination Step 2 Deprotection Low Yield in Deprotection? Start->Deprotection Step 3 IncompleteDeprotonation Check for incomplete deprotonation. - Use excess strong base. - Ensure anhydrous conditions. Protection->IncompleteDeprotonation Yes DegradedReagent Verify silylating agent quality. - Use fresh reagent. Protection->DegradedReagent Yes InactiveNIS Check NIS activity. - Use fresh NIS. Iodination->InactiveNIS Yes PoorSelectivity Poor regioselectivity? - Confirm bulky N-protection. - Optimize temperature. Iodination->PoorSelectivity Yes IncompleteReaction Incomplete reaction? - Monitor by TLC. - Add more NIS if needed. Iodination->IncompleteReaction Yes InefficientCleavage Incomplete deprotection? - Ensure sufficient deprotecting agent. Deprotection->InefficientCleavage Yes ProductDegradation Product degradation? - Monitor reaction closely. - Use mild conditions. Deprotection->ProductDegradation Yes

Caption: Troubleshooting decision tree for the synthesis.

References

overcoming solubility issues of 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common organic solvents?

Q2: I am having trouble dissolving the compound in my desired solvent. What are the first steps I should take?

A2: When encountering solubility issues, a systematic approach is recommended.[1] Start with small-scale tests using a range of solvents. If the compound is intended for use in an aqueous system, the standard practice is to first create a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer.[1] Be mindful of the final concentration of the organic solvent in your experiment, as it can have off-target effects.[1]

Q3: Can heating be used to dissolve this compound?

A3: Gentle heating can be an effective method to increase the solubility of many organic compounds.[1] The solubility of organic solids in organic solvents generally increases with temperature.[2][3][4] However, it is crucial to be cautious as excessive or prolonged heat can lead to degradation.[1] It is advisable to warm the solution gently and for a short period. Always check for any signs of degradation, such as a color change.[1]

Q4: Is sonication a suitable method to aid in the dissolution of this compound?

A4: Yes, sonication is a useful technique to help dissolve solids in a liquid.[5] The ultrasonic waves generate cavitation, which breaks apart the solid particles, increasing the surface area exposed to the solvent and thereby accelerating dissolution.[5][6] This method is particularly helpful for compounds that are slow to dissolve.

Q5: My compound precipitates out of solution when I dilute my organic stock into an aqueous buffer. What can I do?

A5: This is a common issue known as "precipitation upon dilution."[1] To mitigate this, you can try several strategies:

  • Lower the concentration: Attempt to prepare the final working solution at a slightly lower concentration.[1]

  • Use a co-solvent: Incorporating a co-solvent that is miscible with both the organic stock solvent and the aqueous buffer can help maintain solubility.[7][8]

  • Adjust the pH of the aqueous buffer: The solubility of compounds with ionizable groups can be pH-dependent.[9]

  • Use surfactants: Surfactants can help to keep the compound in solution.[9][10][11]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound will not dissolve in a non-polar solvent (e.g., hexane, toluene). The compound is likely too polar for the chosen solvent.Use a more polar solvent. Good starting points are DMSO, DMF, or ethanol.[1]
Compound dissolves initially but crashes out over time. The initial solution was supersaturated and thermodynamically unstable.Determine the thermodynamic solubility to find the stable concentration. Gentle heating and slow cooling may help, but the concentration may still need to be lowered.[12]
The solution has a hazy or cloudy appearance. The compound is not fully dissolved and may be present as a fine suspension.Use sonication to break up particles.[5] If the solution remains hazy, filter it through a syringe filter to remove undissolved material.
Compound degrades upon heating to aid dissolution (indicated by color change). The compound is thermally labile under the conditions used.Avoid high temperatures. Use sonication at room temperature or gentle warming for a very short duration.[1] Consider using a co-solvent system to improve solubility without the need for heat.[7][8]
Variability in solubility between different batches of the compound. Differences in the crystalline form (polymorphism) or purity of the batches.Characterize the different batches using techniques like XRPD to check for polymorphism. Ensure high purity of the material.

Solubility Data Summary

As specific quantitative data is unavailable, the following table provides a qualitative summary of expected solubility based on the properties of similar azaindole compounds.

Solvent Solvent Type Predicted Solubility
Dimethyl Sulfoxide (DMSO)Polar AproticHigh
Dimethylformamide (DMF)Polar AproticHigh
Tetrahydrofuran (THF)Polar AproticModerate to High
Dichloromethane (DCM)HalogenatedModerate
ChloroformHalogenatedModerate
EthanolPolar ProticModerate
MethanolPolar ProticModerate
AcetonePolar AproticLow to Moderate
Ethyl AcetateEsterLow
TolueneAromatic HydrocarbonVery Low
HexaneAliphatic HydrocarbonInsoluble

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a given solvent.[12][13]

Materials:

  • This compound

  • Selected organic solvents

  • Glass vials with screw caps

  • Orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical balance

  • HPLC-UV or other suitable quantitative analytical instrument

Procedure:

  • Add an excess amount of the solid compound to a glass vial.

  • Add a known volume of the selected organic solvent to the vial.

  • Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).

  • Equilibrate the mixture for 24 to 72 hours to ensure it reaches a thermodynamic equilibrium.[12]

  • After equilibration, stop the shaker and allow the excess solid to settle. Centrifugation can be used to facilitate this separation.

  • Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial.[12]

  • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the compound in the diluted solution using a pre-validated analytical method (e.g., HPLC-UV) with a calibration curve.[12]

  • Calculate the solubility in units such as mg/mL or mol/L.

Protocol 2: Solubility Enhancement using Co-solvency

This protocol outlines a method to improve the solubility of the compound by using a mixture of solvents.[7][8]

Materials:

  • This compound

  • Primary solvent (in which solubility is poor)

  • Co-solvent (in which the compound is more soluble and is miscible with the primary solvent)

  • Vials and standard laboratory glassware

Procedure:

  • Prepare a series of solvent blends with varying ratios of the primary solvent and the co-solvent (e.g., 90:10, 80:20, 50:50).

  • For each solvent blend, determine the solubility of the compound using the shake-flask method described in Protocol 1.

  • Plot the solubility of the compound as a function of the co-solvent percentage.

  • Identify the solvent blend that provides the optimal solubility for your application while considering the compatibility of the co-solvent with your experimental system.

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Compound is Insoluble solvent_selection Is the solvent appropriate? (Polarity mismatch?) start->solvent_selection change_solvent Select a more appropriate solvent (e.g., DMSO, DMF) solvent_selection->change_solvent No physical_methods Apply physical methods to aid dissolution solvent_selection->physical_methods Yes change_solvent->start heating Gentle Heating (Monitor for degradation) physical_methods->heating sonication Sonication physical_methods->sonication formulation_strategy Consider formulation strategies heating->formulation_strategy Fails success Success: Compound Dissolved heating->success Works sonication->formulation_strategy Fails sonication->success Works co_solvency Use a co-solvent system formulation_strategy->co_solvency surfactants Add a surfactant formulation_strategy->surfactants co_solvency->success Works failure Still Insoluble: Consult further resources co_solvency->failure Fails surfactants->success Works surfactants->failure Fails

Caption: A workflow for troubleshooting solubility issues.

References

Technical Support Center: Optimizing Cross-Coupling Reactions with 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for optimizing catalyst loading in cross-coupling reactions involving 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine (a 7-azaindole derivative).

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective cross-coupling reactions for functionalizing this compound?

A1: The C4-iodo group on the 7-azaindole core is well-suited for various palladium-catalyzed cross-coupling reactions. The most commonly employed and effective methods include:

  • Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids or esters. This is often the first choice due to the mild reaction conditions and the commercial availability of a wide range of boronic acid derivatives.

  • Sonogashira Coupling: For forming C-C triple bonds with terminal alkynes, a key reaction in the synthesis of many bioactive molecules.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines, amides, or carbamates.

  • Stille Coupling: For C-C bond formation using organostannanes. While effective, the toxicity of tin reagents has reduced its general use.

Q2: What is a typical starting catalyst loading for these reactions?

A2: For initial screening experiments, a palladium catalyst loading of 1-5 mol% is a common starting point. The optimal loading is a balance between reaction efficiency and cost, as well as the need to minimize residual palladium in the final product, which is a critical concern in drug development. For particularly challenging couplings or when using less active coupling partners, loadings up to 10 mol% may be necessary.

Q3: How can I determine if my catalyst loading is too low or too high?

A3:

  • Too Low: Signs of insufficient catalyst loading include a sluggish or stalled reaction, where starting material is consumed very slowly or the reaction fails to reach completion. You will observe a significant amount of unreacted this compound even after extended reaction times.

  • Too High: While a high catalyst loading might drive a difficult reaction to completion, it can lead to the formation of undesirable byproducts, such as homocoupling of the coupling partner. Furthermore, it increases costs and the burden of removing the metal catalyst during product purification. If you observe significant byproduct formation that increases with catalyst concentration, your loading may be too high.

Q4: What are the visual signs of catalyst decomposition?

A4: A common sign of palladium catalyst decomposition is the formation of "palladium black," a black precipitate. This indicates the agglomeration of the palladium catalyst from its active, soluble form into an inactive, elemental state. This is often caused by high temperatures, impurities in the reagents or solvent, or an inappropriate choice of ligand.

Troubleshooting Guide

This section addresses specific issues that may arise during the cross-coupling of this compound.

Problem Potential Causes Recommended Solutions
Low or No Product Yield 1. Inactive Catalyst: The palladium precatalyst was not properly activated, or the active catalyst has decomposed. 2. Poor Reagent Quality: Impurities in solvents, reagents, or moisture/oxygen in the reaction atmosphere. 3. Suboptimal Base or Solvent: The chosen base may be too weak or sterically hindered. The solvent may not be suitable for the specific reaction type. 4. Low Catalyst Loading: The amount of catalyst is insufficient to drive the reaction to completion.1. Use a fresh catalyst source. Ensure the use of appropriate ligands that stabilize the active catalytic species. Consider using a pre-activated catalyst complex. 2. Use anhydrous, degassed solvents. Ensure all reagents are pure. Run the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen). 3. Screen different bases and solvents. For Suzuki coupling, inorganic bases like K₂CO₃ or Cs₂CO₃ are common. Aprotic polar solvents like dioxane, THF, or DMF are often effective. 4. Increase catalyst loading incrementally. Try increasing the loading from 2 mol% to 5 mol% and monitor the effect on yield.
Significant Byproduct Formation (e.g., Homocoupling) 1. High Catalyst Loading: Excess catalyst can promote side reactions. 2. Incorrect Stoichiometry: An incorrect ratio of the coupling partners can lead to homocoupling. 3. High Reaction Temperature: Elevated temperatures can sometimes favor side reactions over the desired cross-coupling.1. Reduce catalyst loading. If the reaction proceeds but forms byproducts, try decreasing the catalyst concentration to 0.5-1 mol%. 2. Optimize the stoichiometry. A slight excess (1.1-1.5 equivalents) of the coupling partner (e.g., boronic acid) is often optimal. 3. Lower the reaction temperature. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
Reaction Stalls Before Completion 1. Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction. 2. Product Inhibition: The product formed may be coordinating to the catalyst and inhibiting its activity. 3. Reagent Degradation: One of the coupling partners may be degrading under the reaction conditions.1. Use a more robust ligand. Buchwald-type biarylphosphine ligands can often stabilize the catalyst and prevent deactivation. 2. Add fresh catalyst. In some cases, adding a second portion of the catalyst mid-reaction can restart a stalled reaction. 3. Check the stability of your reagents. For example, some boronic acids are prone to decomposition. Consider using a more stable boronic ester instead.
Inconsistent Results Between Batches 1. Variability in Reagent Quality: Different batches of solvents, bases, or starting materials may have varying levels of impurities. 2. Atmospheric Contamination: Inconsistent control of the inert atmosphere can lead to variable results. 3. Inaccurate Measurements: Small variations in the amount of catalyst or ligand can have a large impact on the reaction outcome.1. Standardize all reagents. Use reagents from the same supplier and lot number if possible. Purify solvents and reagents if quality is in doubt. 2. Ensure rigorous inert atmosphere techniques. Use a glovebox for reaction setup if possible, or ensure proper degassing of solvents and flushing of the reaction vessel. 3. Prepare a stock solution of the catalyst and ligand. This can help ensure accurate and consistent dosing for multiple reactions.

Experimental Protocols & Data

Generalized Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Reagents & Equipment:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (2 mol%) or PdCl₂(dppf) (2 mol%)

  • K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent via syringe.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Typical Conditions for Cross-Coupling of 4-Iodo-7-azaindoles
Coupling ReactionCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2-5)SPhos (4-10)K₂CO₃Dioxane/H₂O80-110
PdCl₂(dppf) (2-5)-Cs₂CO₃DMF80-100
Sonogashira PdCl₂(PPh₃)₂ (2-5)-Et₃NTHF or DMF25-60
CuI (1-5)
Buchwald-Hartwig Pd₂(dba)₃ (1-3)Xantphos (2-6)Cs₂CO₃Dioxane or Toluene90-120

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Workup & Analysis reagents Weigh Reagents: - Azaindole - Coupling Partner - Base setup Assemble Glassware under Inert Gas reagents->setup catalyst Prepare Catalyst/ Ligand Solution catalyst->setup solvent Degas Solvent addition Add Reagents & Solvent solvent->addition setup->addition heating Heat to Target Temperature addition->heating monitoring Monitor Progress (TLC / LC-MS) heating->monitoring workup Quench & Extract monitoring->workup Reaction Complete purification Column Chromatography workup->purification analysis Characterize Product (NMR, MS) purification->analysis

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Troubleshooting_Low_Yield start Low or No Yield Observed check_sm Is Starting Material (SM) Consumed? start->check_sm sm_consumed Yes check_sm->sm_consumed Yes sm_not_consumed No check_sm->sm_not_consumed No check_byproducts Are there multiple new spots/peaks? sm_consumed->check_byproducts byproducts_yes Yes check_byproducts->byproducts_yes Yes byproducts_no No check_byproducts->byproducts_no No cause_side_reactions Potential Cause: - Side reactions (e.g., homocoupling) - Product degradation byproducts_yes->cause_side_reactions solution_side_reactions Solution: - Lower temperature - Reduce catalyst loading - Check reagent stability cause_side_reactions->solution_side_reactions cause_decomposition Potential Cause: - Product is unstable to workup or purification conditions byproducts_no->cause_decomposition solution_decomposition Solution: - Use milder workup - Analyze crude mixture directly cause_decomposition->solution_decomposition cause_inactive_rxn Potential Cause: - Inactive catalyst - Poor reagent quality (wet/impure) - Suboptimal conditions (base, temp) sm_not_consumed->cause_inactive_rxn solution_inactive_rxn Solution: - Use fresh catalyst/reagents - Ensure inert/dry conditions - Screen bases, solvents, temp. cause_inactive_rxn->solution_inactive_rxn

Caption: Troubleshooting decision tree for low-yield cross-coupling reactions.

stability and degradation of 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the stability and handling of 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine (also known as 5-Fluoro-4-iodo-7-azaindole) under typical reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, the compound should be stored at -20°C to -80°C.[1][2] For short-term use, such as one week, storage at 4°C is acceptable.[1] It is crucial to avoid repeated freeze-thaw cycles. The compound is typically supplied as a solid and should be kept in a cool, dry place.[3]

Q2: Is this compound sensitive to air, light, or moisture?

A2: While specific data on this molecule is limited, related heterocyclic compounds can be sensitive to light (photolabile), strong acids/bases, and oxidizing agents.[4] It is best practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when setting up reactions, particularly when using air-sensitive catalysts and reagents. It should also be protected from direct light during storage and reactions.

Q3: What are the most common reactions this compound is used for?

A3: this compound is a versatile building block primarily used in metal-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds. The most common transformations include:

  • Suzuki-Miyaura Coupling: To form a carbon-carbon bond with boronic acids or esters.[5][6]

  • Sonogashira Coupling: To form a carbon-carbon bond with terminal alkynes.[7][8]

  • Buchwald-Hartwig Amination: To form a carbon-nitrogen bond with amines.[9][10]

Q4: Do I need to protect the pyrrole N-H group before running a cross-coupling reaction?

A4: Not always. Modern palladium catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos), have been developed that are effective for cross-coupling of unprotected N-H heterocycles like azaindoles.[5][6][11] However, in some cases, N-protection (e.g., with a TIPS or SEM group) can prevent side reactions and may improve yields, though this adds extra steps for protection and deprotection to the synthesis.[9][10][12]

Troubleshooting Guide

Issue 1: Low or no yield in a Suzuki-Miyaura coupling reaction.

Potential Cause Troubleshooting Step
Catalyst Inactivation The palladium catalyst may have been deactivated by oxygen. Ensure all solvents are properly degassed and the reaction is set up under a strictly inert atmosphere (e.g., glovebox or Schlenk line).
Incorrect Base The choice of base is critical. Weak bases may not be effective. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are commonly used and generally effective.[5][10]
N-H Inhibition The acidic N-H of the azaindole can sometimes interfere with the catalyst.[6] Consider using a catalyst system known to be robust for N-H heterocycles, such as those with Buchwald ligands (e.g., SPhos Pd G3).[5]
Side Reaction Deiodination (reduction) of the starting material can be a significant side reaction.[10] Monitor the reaction by LC-MS to check for the formation of 5-fluoro-1H-pyrrolo[2,3-b]pyridine. If this is observed, try milder reaction conditions (lower temperature) or a different catalyst/ligand combination.

Issue 2: Formation of a major side product corresponding to the deiodinated starting material.

Potential Cause Troubleshooting Step
Proto-dehalogenation This side reaction is common in palladium-catalyzed couplings. It can be caused by trace amounts of water or other proton sources. Ensure you are using anhydrous solvents.
Catalyst System Some palladium catalyst systems are more prone to promoting reductive dehalogenation.[10] Experiment with different ligands or pre-catalysts. Sometimes, changing the base or solvent system can also mitigate this issue.
Reaction Temperature Higher temperatures can sometimes favor decomposition and side reactions. Attempt the reaction at a lower temperature for a longer duration.

Issue 3: Difficulty in purifying the final product.

Potential Cause Troubleshooting Step
Residual Catalyst Palladium residues can be difficult to remove. Consider a post-reaction workup with a palladium scavenger or filtration through a pad of Celite®.
Closely Eluting Impurities If the product co-elutes with starting material or side products during column chromatography, try a different solvent system or consider using a different stationary phase (e.g., reverse-phase chromatography).

Data Presentation: Typical Cross-Coupling Conditions

The following tables summarize common starting conditions for key reactions. Optimization may be required for specific substrates.

Table 1: Suzuki-Miyaura Coupling Conditions

Parameter Condition 1 Condition 2
Catalyst SPhos Pd G3 (1-3 mol%)[5]Pd₂(dba)₃ (2.5 mol%)[10]
Ligand -RuPhos or XPhos (5 mol%)
Base K₃PO₄ (2.0-3.0 equiv)[5]K₂CO₃ (3.0 equiv)[10]
Solvent 1,4-Dioxane / Water (4:1 to 10:1)[5]1,4-Dioxane / Water (1:1)[10]
Temperature 60-110 °C100 °C
Boronic Reagent Arylboronic acid (1.2-1.5 equiv)Arylboronic acid (1.2 equiv)

Table 2: Sonogashira Coupling Conditions

Parameter Typical Conditions
Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (e.g., 5 mol%)[7][8]
Co-catalyst CuI (e.g., 10 mol%)[7][8]
Base Et₃N (Triethylamine)[7]
Solvent DMF or THF/Et₃N mixture[7][8]
Temperature Room Temperature to 60 °C[7]
Alkyne Reagent Terminal Alkyne (1.0-1.2 equiv)

Table 3: Buchwald-Hartwig Amination Conditions

Parameter Typical Conditions
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ (e.g., 2-5 mol%)[10]
Ligand RuPhos or XPhos (e.g., 4-10 mol%)[10]
Base NaOt-Bu or Cs₂CO₃
Solvent tert-Butanol or Toluene
Temperature 80-110 °C
Amine Reagent Amine (1.1-1.5 equiv)

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • In a reaction vessel suitable for heating under an inert atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), the palladium pre-catalyst (e.g., SPhos Pd G3, 2 mol%), and the base (e.g., K₃PO₄, 2.5 equiv).[5]

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 5:1 ratio) via syringe.[5]

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling

  • To a solution of this compound (1.0 equiv) in a degassed solvent mixture (e.g., THF/Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and CuI (10 mol%).[8]

  • Degas the reaction mixture again with a stream of inert gas for 5 minutes.

  • Add the terminal alkyne (1.1 equiv) dropwise at room temperature.

  • Stir the reaction at room temperature or heat gently (e.g., 60 °C) as needed.[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, concentrate the mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated aqueous NH₄Cl solution, then brine. Dry over Na₂SO₄ and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow start Weigh Reagents inert Place in Reaction Vessel under Inert Atmosphere start->inert degas Add Degassed Solvents via Syringe inert->degas react Heat Reaction Mixture with Stirring degas->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify end Isolated Product purify->end

Caption: General workflow for handling the compound in a cross-coupling reaction.

troubleshooting_flowchart start Low Yield in Suzuki Coupling? check_sm Starting Material (SM) Consumed? start->check_sm deiodination Deiodinated Side Product Observed? check_sm->deiodination Yes sol_no_sm Increase Reaction Time or Temperature check_sm->sol_no_sm No sol_deiodination Lower Reaction Temperature. Use Anhydrous Solvents. Try Different Ligand/Base. deiodination->sol_deiodination Yes sol_complex Complex Mixture. Re-evaluate Base/Solvent. Consider N-Protection. deiodination->sol_complex No sol_catalyst Check Catalyst Activity. Use Fresh Catalyst. Ensure Inert Atmosphere. sol_no_sm->sol_catalyst

Caption: Troubleshooting flowchart for a low-yielding Suzuki coupling reaction.

degradation_pathway start 5-Fluoro-4-iodo- 1H-pyrrolo[2,3-b]pyridine mid [Pd(0), H⁺ source] (Reductive Dehalogenation) start->mid side_product 5-Fluoro- 1H-pyrrolo[2,3-b]pyridine mid->side_product

Caption: A common degradation pathway: reductive deiodination.

References

troubleshooting failed reactions involving 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting failed reactions and addressing common challenges encountered during the use of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the main reactivity considerations for this compound?

The reactivity of this compound is primarily dictated by the electronic properties of the 7-azaindole core and its substituents. The key features are:

  • C-I Bond: The carbon-iodine bond at the 4-position is the most reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

  • C-F Bond: The carbon-fluorine bond at the 5-position is generally less reactive in cross-coupling reactions compared to the C-I bond, often requiring specialized catalyst systems for activation.

  • Pyrrole N-H: The pyrrole nitrogen is nucleophilic and can be deprotonated by strong bases. It can also coordinate to metal catalysts, potentially inhibiting their activity. Protection of the N-H group with moieties like tosyl (Ts), benzenesulfonyl (Bs), or (2-(trimethylsilyl)ethoxy)methyl (SEM) is often recommended to improve reaction outcomes.[1]

Q2: Which palladium-catalyzed cross-coupling reactions are most common with this substrate?

The presence of the iodine at the 4-position makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.[2][3]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[4]

Q3: Should I be concerned about the stability of this compound?

While generally stable, prolonged exposure to strong bases or high temperatures, especially in the presence of nucleophiles, could potentially lead to side reactions. It is advisable to store the compound in a cool, dark place and to use it in reactions with appropriate consideration for its functional groups.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Q: I am attempting a Suzuki-Miyaura coupling at the C-4 position with an arylboronic acid, but I am observing low to no product formation. What are the likely causes and how can I troubleshoot this?

A: Low yields in Suzuki-Miyaura couplings with this substrate can arise from several factors. Here is a systematic approach to troubleshooting:

Potential Causes & Solutions:

  • Catalyst/Ligand Inactivity: The choice of palladium source and phosphine ligand is critical. For heteroaromatic systems, electron-rich and sterically hindered ligands often provide good results.

  • Inappropriate Base or Solvent: The base is essential for the transmetalation step, and its strength and solubility can significantly impact the reaction rate. The solvent must be anhydrous and capable of dissolving all reaction components at the reaction temperature.

  • Side Reactions: Homocoupling of the boronic acid and debromination (or in this case, deiodination) of the starting material are potential side reactions.[5]

Troubleshooting Workflow for Suzuki-Miyaura Coupling

G start Low/No Product in Suzuki Coupling catalyst Review Catalyst System (e.g., Pd(PPh3)4, Pd(dppf)Cl2) start->catalyst base Optimize Base (e.g., K2CO3, Cs2CO3, K3PO4) start->base solvent Change Solvent (e.g., Dioxane/H2O, Toluene, DMF) start->solvent ligand Consider Different Ligand (e.g., XPhos, SPhos) catalyst->ligand ligand->base base->solvent temp Adjust Temperature solvent->temp protect Protect Pyrrole N-H (e.g., SEM, Ts) temp->protect boronic_acid Check Boronic Acid Quality (1.2-2.0 equiv.) protect->boronic_acid success Successful Reaction boronic_acid->success If all else fails G start Failed Buchwald-Hartwig Amination check_reagents Ensure Anhydrous/Degassed Reagents and Solvents start->check_reagents protect_nh Is Pyrrole N-H Protected? check_reagents->protect_nh yes_protect Yes protect_nh->yes_protect no_protect No protect_nh->no_protect catalyst_screen Screen Catalyst/Ligand Systems (e.g., Pd(OAc)2/RuPhos, XPhos Pd G3) yes_protect->catalyst_screen add_pg Protect with SEM, Ts, or Bs no_protect->add_pg add_pg->catalyst_screen base_screen Screen Bases (e.g., NaOtBu, LHMDS, Cs2CO3) catalyst_screen->base_screen solvent_screen Screen Solvents (e.g., Toluene, Dioxane, THF) base_screen->solvent_screen temp_screen Optimize Temperature (80-120 °C) solvent_screen->temp_screen success Reaction Successful temp_screen->success G pd0 Pd(0)L2 oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex L2Pd(II)(Ar)I oxidative_add->pd2_complex Ar-I transmetalation Transmetalation (with Nu-M) pd2_complex->transmetalation pd2_nu_complex L2Pd(II)(Ar)Nu transmetalation->pd2_nu_complex M-I reductive_elim Reductive Elimination pd2_nu_complex->reductive_elim reductive_elim->pd0 product Ar-Nu (Product) reductive_elim->product

References

column chromatography conditions for purifying 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purifying 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine Derivatives

This guide provides detailed protocols and troubleshooting advice for the purification of this compound and its derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying this compound derivatives?

Silica gel is the most frequently used stationary phase for purifying pyrrolo[2,3-b]pyridine (7-azaindole) derivatives due to its versatility and cost-effectiveness.[1] However, these compounds can sometimes be sensitive to the acidic nature of standard silica gel, which may lead to degradation.[2] If compound instability is observed, using deactivated (neutral) silica gel or alumina is a recommended alternative.[2][3]

Q2: How do I select an appropriate mobile phase (eluent)?

The choice of mobile phase is critical for achieving good separation.[1] A combination of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane is typically used.[1][4] For highly polar derivatives, adding a small percentage of methanol to the dichloromethane or ethyl acetate can be effective.[1] It is crucial to determine the optimal solvent system by first running analytical Thin Layer Chromatography (TLC) with various solvent ratios. An ideal Rf value for the target compound on TLC is typically between 0.2 and 0.4 for good separation on a column.[2]

Q3: Should I use an isocratic or a gradient elution?

For separating compounds with a wide range of polarities, which is common in crude reaction mixtures, a gradient elution is often more effective.[1] This involves starting with a less polar mobile phase and gradually increasing its polarity during the chromatography run.[1][5] For example, one might start with 5% ethyl acetate in hexane and gradually increase the ethyl acetate concentration to 50%.[1]

Q4: My this compound derivative seems unstable. What precautions can I take during purification?

Iodinated compounds and some heterocyclic cores can be sensitive.[3] To minimize degradation on silica gel, you can:

  • Test Stability: Spot the crude mixture on a silica TLC plate, wait for 30-60 minutes, and then develop the plate to see if any new spots (degradation products) appear.[2]

  • Use Deactivated Stationary Phase: Use neutral silica gel or alumina.[2][3]

  • Work Quickly: Do not let the compound sit on the column for an extended period.

  • Avoid Chlorinated Solvents if Possible: While dichloromethane is common, it can sometimes be problematic. If issues arise, consider alternatives like ethyl acetate/hexane systems.

Experimental Protocol: Flash Column Chromatography

This protocol describes a general procedure for purifying a this compound derivative.

1. Preparation of the Column:

  • Select a glass column with an appropriate diameter for the amount of crude material.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).[2]

  • Secure the column vertically, add a small plug of cotton or glass wool, and a thin layer of sand.[2]

  • Pour the silica slurry into the column, gently tapping the sides to ensure even packing and to dislodge air bubbles.[2]

  • Open the stopcock to drain some solvent, allowing the silica to settle into a packed bed. Add a protective layer of sand (approx. 1 cm) on top of the silica.[2] Never let the solvent level drop below the top of this sand layer.[2]

2. Sample Loading (Dry Loading Method):

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (or Celite) to the solution and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.[5]

  • Carefully add this powder to the top of the prepared column.

3. Elution and Fraction Collection:

  • Begin elution with the least polar mobile phase determined from your initial TLC analysis.

  • If using a gradient, systematically and gradually increase the proportion of the more polar solvent.[1] For example, start with 100% hexane, then move to 5% ethyl acetate in hexane, then 10%, 20%, and so on.

  • Collect fractions in separate test tubes.

4. Analysis:

  • Monitor the collected fractions using TLC to identify which ones contain the pure desired product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Data Presentation: Typical Elution Conditions
Derivative TypeStationary PhaseMobile Phase SystemElution ModeTypical Rf (Target)
Non-polar derivativesSilica GelHexane / Ethyl AcetateGradient (e.g., 0% to 40% EtOAc)0.3 in 80:20 Hex:EtOAc
Moderately polar derivativesSilica GelDichloromethane / MethanolGradient (e.g., 0% to 10% MeOH)0.35 in 95:5 DCM:MeOH
Basic derivatives (potential tailing)Deactivated Silica Gel or AluminaHexane / Ethyl Acetate with 0.5% TriethylamineIsocratic or Gradient0.25 in 70:30 Hex:EtOAc
Highly polar derivativesReversed-Phase C18 SilicaWater / AcetonitrileGradient (e.g., 5% to 100% ACN)Varies

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

IssuePossible Cause(s)Recommended Solution(s)
Compound does not elute from the column. Mobile phase is not polar enough: The solvent system lacks the strength to move the compound down the column.Increase the polarity of the mobile phase. Flush the column with a much stronger solvent (e.g., 100% ethyl acetate or 10% methanol in DCM) to see if the compound elutes.[2]
Compound decomposition: The compound may be unstable on the acidic silica gel.[2]Test for stability on a TLC plate.[2] If unstable, repeat the chromatography using a neutral stationary phase like deactivated silica or alumina.[2]
Compound elutes too quickly (with the solvent front). Mobile phase is too polar: The compound has minimal interaction with the stationary phase.[2]Decrease the polarity of the eluent. Use a higher percentage of the non-polar solvent (e.g., hexane).[2] Re-optimize the solvent system using TLC to find an Rf value between 0.2-0.4.[2]
Poor separation of product and impurities. Incorrect solvent system: The chosen eluent does not provide adequate resolution between the spots on TLC.Re-evaluate the mobile phase using TLC. Test different solvent combinations (e.g., substitute ethyl acetate with dichloromethane or acetone).
Column overloading: Too much crude material was loaded onto the column.Use a larger column with more stationary phase or reduce the amount of sample loaded.
Poor column packing: The silica bed is not uniform, leading to channeling.Repack the column carefully, ensuring an even and well-settled bed.
Peak Tailing (especially with basic compounds). Secondary interactions with silica: The basic nitrogen of the pyridine ring can interact with acidic silanol groups on the silica surface.[6][7]Use a modern, end-capped column with low silanol activity or add a small amount of a competing base (e.g., 0.1-1% triethylamine) to the mobile phase.[6] Alternatively, use alumina as the stationary phase.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_tlc 1. TLC Analysis (Find Solvent System) prep_column 2. Prepare Column (Slurry Pack Silica) prep_tlc->prep_column prep_sample 3. Prepare Sample (Dry Loading) prep_column->prep_sample load_sample 4. Load Sample onto Column prep_sample->load_sample elute 5. Elute with Mobile Phase (Gradient) load_sample->elute collect 6. Collect Fractions elute->collect analyze_fractions 7. Analyze Fractions by TLC collect->analyze_fractions combine_fractions 8. Combine Pure Fractions analyze_fractions->combine_fractions evaporate 9. Evaporate Solvent combine_fractions->evaporate final_product Pure Product evaporate->final_product

Caption: Workflow for column chromatography purification.

Troubleshooting Logic

G cluster_elution Elution Issues cluster_separation Separation Issues start Problem Observed q_elution Does the compound elute? start->q_elution q_separation Is separation poor? start->q_separation no_elution No Elution q_elution->no_elution No too_fast Elutes Too Fast q_elution->too_fast Yes, too fast sol_increase_polarity Action: Increase Mobile Phase Polarity no_elution->sol_increase_polarity sol_check_stability Action: Check Stability Use Neutral Phase no_elution->sol_check_stability sol_decrease_polarity Action: Decrease Mobile Phase Polarity too_fast->sol_decrease_polarity poor_sep Poor Separation q_separation->poor_sep Yes, co-elution peak_tailing Peak Tailing q_separation->peak_tailing Yes, tailing sol_reoptimize_solvent Action: Re-optimize Solvent System (TLC) poor_sep->sol_reoptimize_solvent sol_check_loading Action: Reduce Load or Use Bigger Column poor_sep->sol_check_loading sol_add_base Action: Add Base (TEA) or Use Alumina peak_tailing->sol_add_base

Caption: Decision tree for troubleshooting common issues.

References

Technical Support Center: Regioselective Synthesis of Substituted 7-Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective synthesis of substituted 7-azaindoles. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving regioselective functionalization of the 7-azaindole core?

The primary challenge in the regioselective functionalization of 7-azaindoles lies in controlling the site of substitution. The scaffold contains multiple reactive positions: C2 and C3 on the pyrrole ring, and C4, C5, and C6 on the pyridine ring. The inherent electronic properties of the bicyclic system often lead to a mixture of isomers. For instance, electrophilic substitution typically favors the electron-rich pyrrole ring, primarily at the C3 position.[1][2] However, achieving selectivity for other positions, particularly on the pyridine ring, requires specific strategies to overcome the intrinsic reactivity of the pyrrole moiety.[3]

Q2: How can I selectively functionalize the C3 position of 7-azaindole?

Direct electrophilic substitution is a common method for C3 functionalization. For example, halogenation and sulfenylation can be achieved with high regioselectivity at this position.[1][4][5]

  • Problem: Low yield or formation of side products during C3-sulfenylation.

  • Troubleshooting:

    • Protecting Group: Use of an N-sulfonyl protecting group on the pyrrole nitrogen can enhance the regioselectivity and yield of C3-sulfenylation.[1]

    • Catalyst System: An iodine-catalyzed method using I₂/DMSO has been shown to be effective for the C3-chalcogenation (sulfenylation, selenylation) of NH-free 7-azaindoles.[4][5]

Q3: I am struggling with regioselectivity in palladium-catalyzed cross-coupling reactions. How can I control the position of arylation?

Controlling regioselectivity in Pd-catalyzed cross-coupling reactions is a significant challenge. The outcome is highly dependent on the directing group, catalyst, and reaction conditions.

  • Problem: Mixture of C2 and C3-arylated products.

  • Troubleshooting:

    • N-Oxide Activation: Formation of a 7-azaindole N-oxide can direct arylation to the pyridine ring (C6 position) when using a Pd(OAc)₂/DavePhos catalyst system.[3][6] The N-oxide can be subsequently removed to allow for further functionalization of the pyrrole ring.[6]

    • Directing Groups: The use of a directing group is a powerful strategy. For instance, an N,N-diisopropylcarboxamide group on the pyrrole nitrogen (N1) can direct lithiation and subsequent functionalization to the C2 position.[2] A carbamoyl group at N7 can direct metalation to the C6 position.[7]

    • Transient Directing Groups: Glycine can be used as a transient directing group to achieve C4-arylation of 3-formyl-7-azaindole.[3]

Troubleshooting Guides

Guide 1: Poor Regioselectivity in Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization, but its success hinges on the proper choice of directing group and reaction conditions.[7][8][9][10]

Symptoms:

  • A mixture of isomers is obtained.

  • Low yield of the desired product.

  • Reaction fails to proceed.

Possible Causes and Solutions:

Cause Solution
Ineffective Directing Group The directing metalation group (DMG) is crucial for controlling the position of lithiation. For C2 functionalization, a common strategy is to use a removable directing group on the N1 nitrogen, such as N,N-diisopropylcarboxamide.[2] For C6 functionalization, a carbamoyl group can be placed on the N7 nitrogen.[7]
Incorrect Base or Stoichiometry The choice and amount of base are critical. Lithium diisopropylamide (LDA) is frequently used. For C2-metalation of N-protected 7-azaindole, 2.2 equivalents of LDA may be required.[7][11]
Suboptimal Temperature DoM reactions are typically carried out at low temperatures, such as -78 °C, to ensure kinetic control and prevent side reactions.[7][11]
"Directed Metalation-Group Dance" Be aware of potential directing group migration. For example, an N-7 carbamoyl group can "dance" to the N-1 position under certain conditions, allowing for sequential functionalization at C6 and then C2.[7]
Guide 2: Issues with C-H Activation/Functionalization

Direct C-H activation offers an atom-economical approach to functionalization but often suffers from regioselectivity challenges.[1][3]

Symptoms:

  • Functionalization occurs at the wrong position (e.g., C3 instead of the desired pyridine ring position).

  • Low conversion of starting material.

Possible Causes and Solutions:

Cause Solution
Inherent Reactivity of the Pyrrole Ring The C3 position is the most electronically favored site for many C-H functionalization reactions. To target the pyridine ring, strategies like N-oxide formation are necessary to alter the electronic properties of the substrate.[3][6]
Catalyst and Ligand Choice The catalyst system plays a pivotal role. For instance, Rh(III)-catalyzed C-H activation/annulative coupling of aminopyridines with alkynes can provide regioselective access to 7-azaindoles.[12] For direct arylation of the pyridine ring, a Pd(OAc)₂/DavePhos system with the corresponding N-oxide has proven effective.[3]
Oxidant and Additives In oxidative C-H functionalization, the choice of oxidant is crucial. For C-3 alkenylation, a system of Pd(OAc)₂/PPh₃ with Cu(OTf)₂ as an oxidative cocatalyst and O₂ as the terminal oxidant has been reported.[13]

Quantitative Data Summary

Table 1: Regioselectivity in Pd-Catalyzed Direct Arylation of Azaindole N-Oxides [3]

SubstrateArylating AgentPositionYield (%)
N-methyl 7-azaindole N-oxideAryl bromideC655-70
N-methyl 6-azaindole N-oxideAryl bromideC755-70

Table 2: C4-Arylation of 3-Formyl-7-azaindole using a Transient Directing Group [3]

Arylating AgentYield (%)
Various Aryl Bromides45-92

Key Experimental Protocols

Protocol 1: General Procedure for C6-Arylation of N-Methyl 7-Azaindole N-Oxide [3]

  • To a reaction vessel, add N-methyl 7-azaindole N-oxide (1.0 equiv), aryl bromide (1.5 equiv), Pd(OAc)₂ (4 mol%), DavePhos (15 mol%), PivOH (30 mol%), and Cs₂CO₃ (2.0 equiv).

  • Add toluene as the solvent.

  • Heat the reaction mixture at 110 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Directed ortho-Metalation for C2-Substitution of N-protected 7-Azaindole [7][11]

  • Dissolve the N-protected 7-azaindole (e.g., with an N,N-diisopropylcarboxamide group at N1) (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C.

  • Slowly add a solution of LDA (2.2 equiv) in THF to the reaction mixture.

  • Stir the mixture at -78 °C for 1 hour.

  • Add the desired electrophile (e.g., an alkyl halide, iodine) (2.5–9.0 equiv) at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product by column chromatography.

Visualizations

experimental_workflow_c6_arylation start Start reagents Combine: - N-methyl 7-azaindole N-oxide - Aryl bromide - Pd(OAc)₂ - DavePhos - PivOH - Cs₂CO₃ - Toluene start->reagents heating Heat to 110 °C reagents->heating monitoring Monitor Reaction (TLC/LC-MS) heating->monitoring workup Aqueous Workup monitoring->workup Reaction Complete purification Column Chromatography workup->purification product C6-Arylated Product purification->product

Caption: Workflow for C6-Arylation of N-Methyl 7-Azaindole N-Oxide.

dom_c2_functionalization_pathway cluster_protection Step 1: Protection cluster_metalation Step 2: Directed ortho-Metalation cluster_functionalization Step 3: Electrophilic Quench azaindole 7-Azaindole protected_azaindole N1-Protected 7-Azaindole (e.g., with DMG) azaindole->protected_azaindole Introduce DMG lithiated_intermediate C2-Lithiated Intermediate protected_azaindole->lithiated_intermediate Add LDA at -78 °C c2_substituted C2-Substituted Product lithiated_intermediate->c2_substituted Add Electrophile (E+)

Caption: Pathway for C2-Functionalization via Directed ortho-Metalation.

regioselectivity_decision_tree start Desired Position of Functionalization? c3 C3 Position start->c3 C3 c2 C2 Position start->c2 C2 pyridine_ring Pyridine Ring (C4, C5, C6) start->pyridine_ring Pyridine Ring electrophilic_sub Direct Electrophilic Substitution (e.g., Halogenation, Sulfenylation) c3->electrophilic_sub dom Directed ortho-Metalation (N1-DMG) c2->dom n_oxide N-Oxide Formation followed by Pd-catalyzed Arylation (C6) pyridine_ring->n_oxide transient_dg Transient Directing Group (e.g., for C4) pyridine_ring->transient_dg

Caption: Decision Tree for Regioselective Functionalization Strategy.

References

dehalogenation side reactions of iodinated pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Iodinated Pyridines

Welcome to the technical support center for researchers working with iodinated pyridines. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common side reaction of dehalogenation (or proto-deiodination) observed during cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with iodinated pyridines?

A1: Dehalogenation is an undesired side reaction where the iodine atom on your pyridine ring is replaced by a hydrogen atom.[1][2] This consumes your starting material and generates a byproduct that can be difficult to separate from the desired product, ultimately lowering your reaction yield.[1] Iodinated pyridines are particularly susceptible to this issue for two main reasons:

  • High Halide Reactivity: The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds (I > Br > Cl), making it the most reactive towards oxidative addition but also more prone to side reactions.[1][3]

  • Electron-Deficient Ring: Pyridine is an electron-deficient aromatic ring. This characteristic makes it more susceptible to the formation of intermediates that can lead to dehalogenation.[1]

Q2: What is the primary mechanism of dehalogenation in palladium-catalyzed reactions?

A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1][2] This Pd-H intermediate can be generated from various sources in the reaction mixture, such as amine bases, alcohol solvents, or even trace amounts of water.[1][2] Once the iodopyridine has undergone oxidative addition to form an Ar-Pd(II)-I complex, this complex can react with the Pd-H species. A subsequent reductive elimination step then releases the dehalogenated pyridine (Ar-H) instead of the desired cross-coupled product.[1][2]

Q3: Can the nitrogen atom in the pyridine ring interfere with the reaction?

A3: Yes, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, a phenomenon sometimes referred to as the "2-pyridyl problem". While this is a separate issue from dehalogenation, a poorly performing catalyst can exacerbate side reactions by slowing down the desired coupling pathway.

Troubleshooting Guide: Minimizing Dehalogenation

If you are observing significant amounts of your de-iodinated pyridine byproduct, follow this guide to troubleshoot and optimize your reaction conditions.

Issue: High Percentage of Dehalogenated Pyridine in Crude Mixture

This workflow provides a step-by-step process to identify and resolve the root cause of the dehalogenation side reaction.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Significant Dehalogenation (>10%) Observed? base Step 1: Evaluate Base start->base Yes base_sol Try weaker, non-nucleophilic bases: K₃PO₄, K₂CO₃, Cs₂CO₃. Avoid strong alkoxide bases (e.g., NaOtBu) if possible. base->base_sol ligand Step 2: Screen Ligands base->ligand ligand_sol Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These often favor reductive elimination of the product over dehalogenation. ligand->ligand_sol solvent Step 3: Change Solvent ligand->solvent solvent_sol Use anhydrous, aprotic solvents like Dioxane, THF, or Toluene. Avoid alcohol solvents which can act as hydride sources. solvent->solvent_sol conditions Step 4: Adjust Conditions solvent->conditions conditions_sol Lower the reaction temperature. Shorten reaction time. Ensure rigorous degassing to remove O₂ and moisture. conditions->conditions_sol end Dehalogenation Minimized conditions->end

Caption: A logical workflow for troubleshooting dehalogenation.

Data Presentation: Impact of Reaction Parameters

The choice of base and ligand is critical in controlling the extent of dehalogenation. The following tables provide a summary of general trends observed in cross-coupling reactions.

Table 1: Illustrative Effect of Ligand Choice on Dehalogenation in Suzuki Coupling

Ligand TypeGeneral CharacteristicsTendency for DehalogenationRecommended Ligands
Simple Phosphinese.g., PPh₃Moderate to HighOften less effective for challenging substrates.
Biaryl PhosphinesBulky, electron-richLow XPhos, SPhos, RuPhos [1]
N-Heterocyclic Carbenes (NHCs)Strong σ-donorsLow IPr, IMes [4]
Ferrocene-basede.g., dppfSubstrate DependentCan be effective, but may require optimization.

Note: This data is illustrative and compiled from general trends. Actual results will vary based on specific substrates and conditions.

Table 2: Effect of Different Bases in a Sonogashira Reaction Model

The following data illustrates the yield of a model Sonogashira reaction between p-iodonitrobenzene and phenylacetylene, highlighting the significant impact of the base.

EntryBase UsedTemperature (°C)Yield (%)
1Piperidine5090
2NEt₃5085
3DIPEA5060
4K₂CO₃5050
5Cs₂CO₃5045
6NaOH5030

Data adapted from a study on the effect of bases in Sonogashira reactions. While not specific to iodopyridines, it demonstrates the critical role of the base in reaction efficiency.[5] Amine bases like piperidine and triethylamine often perform well in Sonogashira couplings.[5]

Visualizing the Reaction Pathways

Understanding the mechanistic pathways is key to controlling the reaction outcome.

G pd0 Pd(0)L₂ oa_complex Oxidative Addition (Ar-Pd(II)-I)L₂ pd0->oa_complex + Ar-I transmetal Transmetalation (Ar-Pd(II)-R)L₂ oa_complex->transmetal + R-M dehalo_complex Dehalogenation Intermediate (Ar-Pd(II)-H)L₂ oa_complex->dehalo_complex Competing Pathway product_complex Desired Product Complex transmetal->product_complex Isomerization product_complex->pd0 Reductive Elimination desired_product Ar-R (Desired Product) product_complex->desired_product pd_hydride Pd(II)-H Source (e.g., Base, H₂O) pd_hydride->dehalo_complex Forms Pd-H dehalo_complex->pd0 Reductive Elimination dehalo_product Ar-H (Dehalogenated Byproduct) dehalo_complex->dehalo_product

Caption: Competing pathways: desired coupling vs. dehalogenation.

Experimental Protocols

The following are representative starting protocols for Suzuki and Sonogashira couplings of an iodopyridine. Optimization will be required for your specific substrate.

Protocol 1: Suzuki Coupling of 3-Iodopyridine with Minimized Dehalogenation

This protocol uses a bulky biarylphosphine ligand and a phosphate base, a combination known to suppress dehalogenation.[1]

  • Reagents & Materials:

    • 3-Iodopyridine (1.0 mmol, 1.0 equiv)

    • Arylboronic Acid (1.2 mmol, 1.2 equiv)

    • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

    • SPhos (0.022 mmol, 2.2 mol%)

    • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

    • Anhydrous 1,4-Dioxane (5 mL)

    • Anhydrous, degassed Water (0.5 mL)

    • Oven-dried Schlenk flask with stir bar

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To the Schlenk flask, add the 3-iodopyridine, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos under a positive flow of inert gas.

    • Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.

    • Add the anhydrous dioxane and degassed water via syringe.

    • Degas the resulting mixture by bubbling argon through the solution for 15 minutes or by using three freeze-pump-thaw cycles.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling of 2-Iodopyridine

A copper-free method can be advantageous as it eliminates side reactions associated with the copper co-catalyst, such as alkyne homocoupling.

  • Reagents & Materials:

    • 2-Iodopyridine (1.0 mmol, 1.0 equiv)

    • Terminal Alkyne (1.2 mmol, 1.2 equiv)

    • Pd(P(t-Bu)₃)₂ (0.02 mmol, 2 mol%)

    • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

    • Anhydrous, degassed Toluene (5 mL)

    • Oven-dried Schlenk flask with stir bar

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To the Schlenk flask, add the 2-iodopyridine, Pd(P(t-Bu)₃)₂, and Cs₂CO₃ under a positive flow of inert gas.

    • Seal the flask, then evacuate and backfill with inert gas three times.

    • Add the anhydrous, degassed toluene via syringe.

    • Add the terminal alkyne dropwise via syringe.

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

References

Technical Support Center: Scaling Up Reactions of 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scalable synthesis of 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered when scaling up the synthesis of this compound?

A1: Scaling up the synthesis of this compound, a key 7-azaindole intermediate, presents several challenges. These include managing the regioselectivity of the iodination, ensuring consistent yields, controlling impurity formation, and developing scalable purification methods that avoid costly and time-consuming chromatography. For subsequent cross-coupling reactions, catalyst deactivation, sensitivity to residual starting materials or impurities, and challenges in removing palladium residues from the final product are common hurdles.

Q2: Is a protecting group necessary for the pyrrole nitrogen during iodination and subsequent cross-coupling reactions?

A2: Yes, protecting the pyrrole nitrogen is often crucial for improving reactivity and selectivity. The use of protecting groups like triisopropylsilyl (TIPS) can enhance solubility and prevent side reactions. For subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, protecting the pyrrole NH has been shown to be essential for successful outcomes.

Q3: What are the key considerations for choosing a suitable palladium catalyst and ligand for cross-coupling reactions with this compound on a larger scale?

A3: The choice of catalyst and ligand is critical for a successful and scalable cross-coupling reaction. For Suzuki-Miyaura couplings, catalyst systems need to be robust and efficient at low loadings. While some catalyst systems work well on a small scale, they may fail upon scale-up due to sensitivity to air, temperature, or mixing. It is crucial to screen different palladium sources and ligands. For instance, in related 7-azaindole systems, ligands like RuPhos have been found to be effective in amination reactions. The use of water-soluble ligands can also facilitate the removal of palladium during workup.

Q4: How can I minimize the formation of impurities during the synthesis and scale-up?

A4: To minimize impurities, it is important to optimize reaction conditions, including temperature, reaction time, and stoichiometry of reagents. For the iodination step, controlling the addition of the iodinating agent can prevent over-iodination or side reactions. In cross-coupling reactions, ensuring an inert atmosphere is critical to prevent catalyst degradation and the formation of homocoupled byproducts. Careful monitoring of the reaction progress by techniques like HPLC can help determine the optimal endpoint and prevent the formation of degradation products.

Troubleshooting Guide

Issue 1: Low or Inconsistent Yields in the Iodination of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine

Q: My iodination reaction is giving low and variable yields upon scale-up. What could be the cause and how can I troubleshoot it?

A: Low and inconsistent yields in electrophilic iodination reactions of 7-azaindoles can be attributed to several factors. The electron-deficient nature of the pyridine ring can deactivate the molecule towards electrophilic substitution.

Troubleshooting Steps:

  • Protecting Group: Ensure the pyrrole nitrogen is adequately protected. An unprotected NH group can interfere with the reaction.

  • Iodinating Agent: The choice of iodinating agent is critical. Consider screening agents like N-iodosuccinimide (NIS) or iodine in the presence of a base.

  • Reaction Conditions: Optimize the reaction temperature and time. Some iodination reactions of 7-azaindoles require treatment with a strong base like potassium hydroxide in DMF before the addition of iodine.

  • Work-up Procedure: Ensure that the work-up procedure effectively quenches any remaining iodinating agent and minimizes product loss.

Issue 2: Incomplete Conversion in Palladium-Catalyzed Cross-Coupling Reactions

Q: I am observing stalled or incomplete conversion in my Suzuki-Miyaura or Buchwald-Hartwig reaction when I try to scale it up. What are the likely causes?

A: Incomplete conversion in palladium-catalyzed cross-coupling reactions is a common scale-up challenge.

Troubleshooting Steps:

  • Catalyst Deactivation: The 7-azaindole core, particularly the pyridine nitrogen, can coordinate to the palladium center and inhibit catalysis. Ensure your pyrrole nitrogen is protected.

  • Oxygen Sensitivity: Palladium(0) catalysts are sensitive to oxygen. Ensure rigorous degassing of solvents and use of an inert atmosphere (nitrogen or argon). On a larger scale, this becomes even more critical.

  • Ligand Choice: The ligand plays a crucial role. For challenging substrates, consider using electron-rich and bulky phosphine ligands like RuPhos or XPhos.

  • Base Selection: The choice and quality of the base are important. Ensure the base is anhydrous and added in the correct stoichiometry.

  • Impurity Effects: Residual impurities from the previous step can poison the catalyst. Ensure the purity of your this compound starting material.

Issue 3: Difficulty in Removing Palladium Residues from the Final Product

Q: I am struggling to reduce the palladium content in my final product to acceptable levels for pharmaceutical applications. What purification strategies can I employ on a large scale?

A: Removing residual palladium is a significant challenge in process chemistry.

Troubleshooting Steps:

  • Aqueous Washes: The use of water-soluble ligands can help in removing a significant portion of the palladium catalyst through aqueous washes.

  • Scavengers: Employing palladium scavengers (e.g., silica-based scavengers with thiol or amine functionalities) can be an effective method for capturing residual palladium.

  • Crystallization: Developing a robust crystallization procedure for the final product is often the most effective way to purge residual metals and other impurities on a large scale.

  • Acid/Base Swings: If your molecule has acidic or basic handles, performing acid/base washes during the workup can help in removing metal impurities.

Quantitative Data

Table 1: Comparison of Reaction Conditions for the Synthesis of a 5-Nitro-7-azaindole Intermediate (Analogous System)

ParameterLab Scale (g)Pilot Scale (kg)
Starting Material 2-amino-5-nitropyridine2-amino-5-nitropyridine
Iodination Reagent N-IodosuccinimideN-Iodosuccinimide
Sonogashira Coupling Catalyst Pd(PPh₃)₂Cl₂, CuIPd(PPh₃)₂Cl₂, CuI
Cyclization Metal-freeMetal-free
Purification ChromatographyCrystallization
Overall Yield VariableConsistent

Disclaimer: This data is for an analogous 5-substituted-7-azaindole system and is intended to illustrate the principles of scaling up. Actual conditions for this compound may vary.

Experimental Protocols

Protocol 1: General Procedure for the Iodination of N-Protected 5-Fluoro-1H-pyrrolo[2,3-b]pyridine
  • Protection: To a solution of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine in an appropriate solvent (e.g., THF or DMF), add a suitable base (e.g., NaH) at 0 °C. After stirring for a short period, add the protecting group precursor (e.g., TIPSCl). Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Iodination: Dissolve the N-protected 5-Fluoro-1H-pyrrolo[2,3-b]pyridine in an anhydrous solvent like DMF. Cool the solution to 0 °C under an inert atmosphere. Add N-iodosuccinimide (NIS) portion-wise.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization or slurry in a suitable solvent system to avoid column chromatography on a large scale.

Protocol 2: General Procedure for a Suzuki-Miyaura Coupling Reaction
  • Reaction Setup: In an oven-dried reactor, charge the N-protected this compound, the desired boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃).

  • Inert Atmosphere: Purge the reactor with an inert gas (nitrogen or argon) for at least 15-20 minutes.

  • Solvent Addition: Add degassed solvents (e.g., a mixture of 1,4-dioxane and water) via cannula or a pressure-equalizing dropping funnel.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with efficient stirring. Monitor the reaction progress by HPLC.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with water. The organic layer is then washed with brine, dried, and concentrated. The crude product should be purified by crystallization to remove palladium residues and other impurities.

Visualizations

Synthetic_Pathway A 5-Fluoro-1H-pyrrolo[2,3-b]pyridine B N-Protected 5-Fluoro-1H-pyrrolo[2,3-b]pyridine A->B Protection (e.g., TIPSCl) C N-Protected This compound B->C Iodination (e.g., NIS) E Coupled Product C->E Pd-catalyzed Cross-Coupling D Coupling Partner (e.g., R-B(OH)2) D->E F Final Deprotected Product E->F Deprotection

Caption: General synthetic pathway for 5-Fluoro-4-substituted-1H-pyrrolo[2,3-b]pyridine derivatives.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction in Scale-up Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Conditions Re-optimize Reaction Conditions (Temp, Time, Stoichiometry) Check_Purity->Optimize_Conditions If pure Purification Develop Scalable Purification (Crystallization) Check_Purity->Purification If impure Inert_Atmosphere Ensure Rigorous Inert Atmosphere Optimize_Conditions->Inert_Atmosphere Catalyst_Screen Screen Catalyst, Ligand, and Base Inert_Atmosphere->Catalyst_Screen Success Improved Yield and Purity Catalyst_Screen->Success

Caption: Troubleshooting workflow for scalability issues in 7-azaindole synthesis.

Palladium_Coupling_Factors center Successful Scalable Cross-Coupling catalyst Catalyst & Ligand (Activity, Stability, Loading) center->catalyst substrate Substrate Purity (Absence of catalyst poisons) center->substrate conditions Reaction Conditions (Temperature, Concentration, Mixing) center->conditions atmosphere Inert Atmosphere (Low O2 levels) center->atmosphere workup Scalable Workup & Purification (Pd removal, Crystallization) center->workup

Caption: Key factors influencing the scalability of palladium-catalyzed cross-coupling reactions.

long-term storage and stability assessment of 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage and stability assessment of 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

To ensure the long-term integrity of this compound, it is recommended to store the compound in a tightly sealed container, protected from light, at temperatures between -20°C and -80°C. For a similar compound, 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine, a shelf life of 6 months is suggested under these conditions.[1] Repeated freeze-thaw cycles should be avoided.

Q2: How should I handle the compound for short-term use?

For short-term use, the compound can be stored at 4°C for up to one week.[1] It is advisable to aliquot the compound upon receipt to minimize the number of freeze-thaw cycles for the bulk of the material.

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, studies on related pyrrolopyridine derivatives suggest that the molecule may be susceptible to:

  • Hydrolysis: The pyrrolopyridine ring can be cleaved under both acidic and alkaline conditions.[2][3]

  • Oxidation: The molecule may be sensitive to oxidizing agents.[2][3]

  • Photodegradation: Exposure to light can lead to the degradation of the compound.[2][3]

Q4: What analytical methods are suitable for assessing the stability of this compound?

The stability and purity of this compound can be effectively monitored using chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC), often coupled with mass spectrometry (HPLC-MS), is a common and effective method for separating the parent compound from its potential degradation products.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify impurities.

Troubleshooting Guides

Issue: I observe a change in the physical appearance of the compound (e.g., color change).

  • Possible Cause: This could indicate degradation due to improper storage, such as exposure to light, elevated temperatures, or moisture.

  • Recommended Action:

    • Do not use the compound in your experiment.

    • Verify the storage conditions against the recommended guidelines.

    • Perform a purity analysis using RP-HPLC to assess the extent of degradation.

    • If degradation is confirmed, discard the vial and use a fresh, properly stored aliquot.

Issue: My experimental results are inconsistent or unexpected.

  • Possible Cause: The purity of the this compound may have been compromised, leading to lower-than-expected potency or off-target effects.

  • Recommended Action:

    • Confirm the identity and purity of your compound stock using an appropriate analytical method like HPLC-MS or NMR.

    • Review your sample preparation and handling procedures to ensure the compound is not degrading during the experiment. For example, protect solutions from light and use them promptly after preparation.

    • Consider performing a forced degradation study on a small sample to identify potential degradants that might interfere with your assay.

Data Presentation

Table 1: Recommended Storage Conditions for this compound (based on related compounds)

ConditionTemperatureDurationContainerLight/Moisture Protection
Long-Term -20°C to -80°CUp to 6 months[1]Tightly sealedProtect from light and moisture
Short-Term 4°CUp to 1 week[1]Tightly sealedProtect from light and moisture

Experimental Protocols

Protocol 1: Purity and Stability Assessment by RP-HPLC

This protocol outlines a general method for assessing the purity and stability of this compound.

1. Materials and Reagents:

  • This compound sample
  • HPLC-grade acetonitrile (ACN)
  • HPLC-grade water
  • Formic acid (or other suitable modifier)
  • C18 reverse-phase HPLC column

2. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or ACN) at a concentration of 1 mg/mL.
  • Dilute the stock solution with the mobile phase to a final concentration of approximately 10-20 µg/mL.

3. HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 254 nm (or other appropriate wavelength)
  • Injection Volume: 10 µL

4. Data Analysis:

  • Integrate the peak areas of the chromatogram.
  • Calculate the purity of the compound as the percentage of the main peak area relative to the total peak area.
  • For stability studies, compare the chromatograms of samples stored under different conditions (e.g., initial time point vs. after 3 months at -20°C) to monitor for the appearance of new peaks (degradants) and a decrease in the main peak area.

Visualizations

Stability_Assessment_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_evaluation Evaluation start Receive and Aliquot Compound storage Store Aliquots under Defined Conditions (e.g., -80°C, -20°C, 4°C, RT, Light, Dark) start->storage timepoint_zero Timepoint Zero Analysis (HPLC, LC-MS) storage->timepoint_zero subsequent_timepoints Subsequent Timepoint Analysis (e.g., 1, 3, 6 months) storage->subsequent_timepoints data_analysis Compare Chromatograms (Purity, Degradant Peaks) timepoint_zero->data_analysis subsequent_timepoints->data_analysis stability_report Generate Stability Report data_analysis->stability_report

Caption: Workflow for a long-term stability assessment study.

Potential_Degradation_Pathways cluster_stressors Stress Conditions cluster_products Potential Degradation Products compound This compound acid Acidic Conditions compound->acid base Alkaline Conditions compound->base light Light Exposure compound->light oxidant Oxidizing Agent compound->oxidant hydrolysis_products Hydrolyzed Ring Products acid->hydrolysis_products base->hydrolysis_products photo_products Photodegradation Products light->photo_products oxidized_products Oxidized Derivatives oxidant->oxidized_products

Caption: Potential degradation pathways based on stressors.

References

Validation & Comparative

A Comparative Guide to 2D NMR Techniques for the Validation of Synthesized Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the unambiguous structural confirmation of synthesized molecules is paramount. While one-dimensional Nuclear Magnetic Resonance (1D NMR) provides fundamental information, complex derivatives often yield congested spectra that are challenging to interpret. Two-dimensional (2D) NMR spectroscopy offers a powerful solution by dispersing spectral information across a second frequency dimension, resolving overlapping signals and revealing intricate connectivity networks within a molecule. This guide provides an objective comparison of key 2D NMR techniques—COSY, HSQC, HMBC, and NOESY—supported by experimental data to aid in the validation of synthesized derivatives.

Performance Comparison of Key 2D NMR Techniques

The selection of a 2D NMR experiment is dictated by the specific structural question at hand, alongside considerations of sensitivity, resolution, and experimental time. The following table summarizes the key performance characteristics of these cornerstone 2D NMR experiments.[1][2]

Experiment Information Provided Relative Sensitivity Resolution Typical Experiment Time Key Application in Derivative Validation
COSY (Correlation Spectroscopy)1H-1H correlations through 2-3 bonds (J-coupling).[3][4]HighModerate to HighMinutes to < 1 hourEstablishing proton-proton spin systems and identifying adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence)Direct one-bond 1H-13C correlations.[3][4]High (proton-detected)High in both dimensions30-60 minutesAssigning protons to their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation)Long-range 1H-13C correlations over 2-4 bonds.[3][4]ModerateModerateHoursConnecting different spin systems and identifying quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy)1H-1H correlations through space (NOE).[5]Low to ModerateModerateHours to > 1 dayDetermining stereochemistry and 3D conformation.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining high-quality 2D NMR data. Below are generalized methodologies for the key experiments.

General Sample Preparation
  • Dissolution: Dissolve 5-10 mg of the synthesized derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

  • Filtration: Filter the sample through a glass wool plug into a clean NMR tube to remove any particulate matter.

  • Homogenization: Ensure the sample is thoroughly mixed and at thermal equilibrium within the spectrometer's magnetic field before starting any experiments.

COSY (Correlation Spectroscopy) Experiment

Objective: To identify protons that are coupled to each other through chemical bonds.

Methodology: [6]

  • Initial 1D 1H Spectrum: Acquire a standard 1D proton spectrum to determine the spectral width (sweep width) and transmitter offset.

  • Load COSY Pulse Program: Select a standard gradient-selected COSY pulse program (e.g., cosygpqf).

  • Set Parameters:

    • Spectral Width (sw): Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.

    • Number of Scans (ns): Typically 4 to 16 scans per increment, depending on the sample concentration.

    • Number of Increments (td in F1): 256 to 512 increments are common for good resolution.

  • Acquisition: Start the acquisition. The experiment time will depend on the number of scans and increments.

  • Processing: Process the data using a sine-bell or squared sine-bell window function followed by a two-dimensional Fourier transform.

HSQC (Heteronuclear Single Quantum Coherence) Experiment

Objective: To correlate protons with their directly attached carbons.

Methodology: [7]

  • Initial 1D Spectra: Acquire 1D 1H and 13C spectra to determine the respective spectral widths and transmitter offsets.

  • Load HSQC Pulse Program: Select a standard sensitivity-enhanced, gradient-selected HSQC pulse program (e.g., hsqcedetgpsisp).

  • Set Parameters:

    • 1H Spectral Width (sw in F2): Set according to the 1D proton spectrum.

    • 13C Spectral Width (sw in F1): Set according to the 1D carbon spectrum.

    • Number of Scans (ns): Typically 2 to 8 scans per increment.

    • Number of Increments (td in F1): 128 to 256 increments are common.

    • One-bond Coupling Constant (1JCH): Set to an average value of 145 Hz for sp³ carbons and 165 Hz for sp² carbons.

  • Acquisition: Start the acquisition.

  • Processing: Process the data using appropriate window functions (e.g., squared sine-bell in F2 and sine-bell in F1) and perform a 2D Fourier transform.

HMBC (Heteronuclear Multiple Bond Correlation) Experiment

Objective: To identify long-range correlations between protons and carbons (2-4 bonds).

Methodology: [7]

  • Initial 1D Spectra: Use the same 1D 1H and 13C spectra as for the HSQC experiment.

  • Load HMBC Pulse Program: Select a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf).

  • Set Parameters:

    • 1H and 13C Spectral Widths: Set as in the HSQC experiment.

    • Number of Scans (ns): Typically 8 to 32 scans per increment due to lower sensitivity.

    • Number of Increments (td in F1): 256 to 512 increments are often required for adequate resolution.

    • Long-range Coupling Constant (nJCH): Optimized for a range of couplings, typically set to 8-10 Hz.

  • Acquisition: Start the acquisition. This experiment generally takes longer than HSQC.

  • Processing: Process the data using a sine-bell or squared sine-bell window function followed by a 2D Fourier transform.

NOESY (Nuclear Overhauser Effect Spectroscopy) Experiment

Objective: To identify protons that are close to each other in space (< 5 Å).

Methodology: [6]

  • Initial 1D 1H Spectrum: Acquire a standard 1D proton spectrum.

  • Load NOESY Pulse Program: Select a standard phase-sensitive gradient-selected NOESY pulse program (e.g., noesygpph).

  • Set Parameters:

    • Spectral Width (sw): Set the spectral width in both dimensions to encompass all proton signals.

    • Number of Scans (ns): Typically 8 to 16 scans per increment.

    • Number of Increments (td in F1): 256 to 512 increments.

    • Mixing Time (d8): This is a crucial parameter and may need to be optimized. A typical starting value for small molecules is 0.5-1.0 seconds.

  • Acquisition: Start the acquisition.

  • Processing: Process the data using appropriate window functions and perform a 2D Fourier transform.

Mandatory Visualization

The following diagrams illustrate the logical workflow and relationships in the validation of synthesized derivatives using 2D NMR techniques.

G cluster_synthesis Synthesis & Isolation cluster_1D_NMR 1D NMR Analysis cluster_2D_NMR 2D NMR Analysis cluster_validation Structure Validation Synthesized_Derivative Synthesized Derivative Proton_NMR 1H NMR Synthesized_Derivative->Proton_NMR Carbon_NMR 13C NMR Synthesized_Derivative->Carbon_NMR COSY COSY Proton_NMR->COSY HSQC HSQC Proton_NMR->HSQC HMBC HMBC Proton_NMR->HMBC NOESY NOESY Proton_NMR->NOESY Carbon_NMR->HSQC Carbon_NMR->HMBC Structure_Elucidation Structure Elucidation COSY->Structure_Elucidation HSQC->Structure_Elucidation HMBC->Structure_Elucidation NOESY->Structure_Elucidation Final_Validation Final Validated Structure Structure_Elucidation->Final_Validation

Caption: Experimental workflow for derivative validation using 2D NMR.

G cluster_connectivity Through-Bond Connectivity cluster_spatial Through-Space Proximity Structure Molecular Structure COSY COSY (1H-1H) Structure->COSY Adjacent Protons HSQC HSQC (1H-13C, 1-bond) Structure->HSQC Direct C-H Bonds HMBC HMBC (1H-13C, 2-4 bonds) Structure->HMBC Long-Range C-H Connectivity NOESY NOESY (1H-1H) Structure->NOESY Spatial Proximity

Caption: Logical relationships of 2D NMR techniques to molecular structure.

By systematically applying these powerful 2D NMR techniques, researchers can confidently elucidate the structure of novel compounds, confirm the identity of synthesized products, and ensure the integrity of drug substances, thereby playing a critical role in advancing drug development pipelines.[8][9]

References

Comparative Analysis of Mass Spectrometry Data for Reaction Products of 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A focused guide for researchers, scientists, and drug development professionals on the mass spectrometry analysis of reaction products stemming from halogenated 1H-pyrrolo[2,3-b]pyridine (7-azaindole), with a specific interest in derivatives of 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine.

This guide provides a comparative overview of mass spectrometry data for products of common cross-coupling reactions involving halogenated 7-azaindole scaffolds. Due to the limited availability of specific experimental data for this compound in the public domain, this report leverages data from closely related analogues to provide representative analyses. The methodologies and data presented herein serve as a practical reference for the characterization of similar reaction products.

I. Quantitative Mass Spectrometry Data

Table 1: High-Resolution Mass Spectrometry (HRMS) Data for a Representative Suzuki-Miyaura Coupling Product. This table presents data for a 2-aryl-substituted 4-chloro-7-azaindole, a close analogue to a potential product from a Suzuki-Miyaura reaction with this compound.

CompoundMolecular FormulaCalculated [M+H]⁺Measured [M+H]⁺Reference
4-Chloro-2-(4-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridineC₂₀H₂₅ClN₂O₂Si389.1452389.1452[1]
(4-(4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanolC₂₀H₂₅ClN₂O₂Si389.1452389.1452[1]

Table 2: Tandem Mass Spectrometry (MS/MS) Fragmentation Data for a Representative 4-Substituted 7-Azaindole Derivative. This table outlines the characteristic fragmentation of a 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine, providing insight into the fragmentation patterns of substituted 7-azaindoles.

Precursor Ion (m/z)Fragmentation Product (m/z)DescriptionReference
198.5153.5Loss of NO₂[2]

II. Experimental Protocols

The following protocols provide detailed methodologies for the mass spectrometric analysis of novel 7-azaindole derivatives. These are generalized procedures and may require optimization for specific compounds.

A. High-Resolution Mass Spectrometry (HRMS) Analysis

This protocol is suitable for accurate mass determination and molecular formula confirmation of purified reaction products.

  • Sample Preparation:

    • Dissolve the purified compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.

    • Dilute the stock solution with an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

  • Instrumentation and Conditions:

    • Mass Spectrometer: A time-of-flight (TOF) or Orbitrap mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) is commonly used for this class of compounds. Atmospheric pressure chemical ionization (APCI) can also be utilized.[1]

    • Ionization Mode: Positive ion mode is typically used for 7-azaindole derivatives.

    • Mass Range: Scan a mass range appropriate for the expected product, typically m/z 100-1000.

    • Data Acquisition: Acquire data in full scan mode with a resolution of at least 10,000.

  • Data Analysis:

    • Process the acquired spectra using the instrument's software.

    • Determine the monoisotopic mass of the protonated molecule [M+H]⁺.

    • Calculate the elemental composition based on the accurate mass measurement and compare it with the theoretical composition of the expected product.

B. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis for Reaction Monitoring

This protocol is designed for monitoring the progress of a reaction and identifying the formation of products and byproducts.

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., acetonitrile) to a concentration appropriate for LC-MS analysis.

    • Filter the sample to remove any particulate matter.

  • LC-MS System and Conditions:

    • LC System: A standard HPLC or UHPLC system.

    • Column: A C18 reversed-phase column is a common choice.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is typically used.

    • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

    • Ionization Source: ESI in positive ion mode.

    • Data Acquisition: Acquire data in full scan mode to identify all components in the mixture.

C. Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

This protocol is used to obtain structural information by fragmenting the molecule of interest.

  • Sample Preparation: As described for HRMS or LC-MS analysis.

  • Instrumentation and Conditions:

    • Mass Spectrometer: A triple quadrupole, ion trap, or Q-TOF mass spectrometer.

    • Data Acquisition:

      • Perform a full scan (MS1) to identify the precursor ion (the [M+H]⁺ of the compound of interest).

      • Perform a product ion scan (MS2) by selecting the precursor ion and fragmenting it using collision-induced dissociation (CID).

      • Vary the collision energy to obtain optimal fragmentation.

  • Data Analysis:

    • Analyze the resulting MS/MS spectrum to identify characteristic fragment ions.

    • Propose fragmentation pathways based on the observed losses from the precursor ion. This can help to confirm the structure of the product.

III. Mandatory Visualizations

The following diagrams illustrate a typical workflow for the mass spectrometry analysis of reaction products and a common synthetic pathway for the functionalization of the 7-azaindole core.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Mass Spectrometry Analysis cluster_results Data Interpretation start This compound reaction Cross-Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) start->reaction product Crude Reaction Mixture reaction->product lcms LC-MS for Reaction Monitoring product->lcms purification Purification (e.g., Column Chromatography) lcms->purification hrms HRMS for Formula Confirmation purification->hrms msms MS/MS for Structural Elucidation hrms->msms data Mass Spectra and Fragmentation Data msms->data structure Structure Confirmation data->structure

Experimental workflow for synthesis and mass spectrometry analysis.

reaction_pathway cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start 5-Fluoro-4-iodo- 1H-pyrrolo[2,3-b]pyridine suzuki_reagents Arylboronic Acid Pd Catalyst, Base start->suzuki_reagents buchwald_reagents Amine Pd Catalyst, Base start->buchwald_reagents suzuki_product 4-Aryl-5-fluoro- 1H-pyrrolo[2,3-b]pyridine suzuki_reagents->suzuki_product buchwald_product 4-Amino-5-fluoro- 1H-pyrrolo[2,3-b]pyridine Derivative buchwald_reagents->buchwald_product

Common cross-coupling reactions of this compound.

References

biological efficacy of 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine analogs in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the biological performance of 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine analogs in various cancer cell lines.

The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives showing significant promise as potent anti-cancer agents. These compounds often function as kinase inhibitors, targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. This guide provides a comparative analysis of the biological efficacy of various analogs of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms of action. While specific data for this compound is not extensively available in the public domain, this guide focuses on its close structural analogs that have been evaluated for their anti-cancer properties.

Quantitative Analysis of Biological Efficacy

The anti-proliferative activity of 1H-pyrrolo[2,3-b]pyridine analogs has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting a specific biological or biochemical function, are summarized below.

Table 1: In Vitro Anti-proliferative Activity of 1H-pyrrolo[2,3-b]pyridine Analogs
Compound IDCancer Cell LineIC50 (µM)Target/MechanismReference
16h A549 (Lung)0.109MELK inhibitor[1][2]
MDA-MB-231 (Breast)0.125MELK inhibitor[1][2]
MCF-7 (Breast)0.245MELK inhibitor[1][2]
4h 4T1 (Mouse Breast)-FGFR inhibitor[3][4][5]
22 HCT116 (Colon)-CDK8 inhibitor[6][7]
SW480 (Colon)-CDK8 inhibitor[6][7]
25a HCT116 (Colon)-ATM inhibitor (in combination with irinotecan)[8]
SW620 (Colon)-ATM inhibitor (in combination with irinotecan)[8]

Note: Specific IC50 values for compounds 4h, 22, and 25a in the specified cell lines were not provided in the search results, but their potent activity was highlighted.

Table 2: Kinase Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Analogs
Compound IDKinase TargetIC50 (nM)Reference
4h FGFR17[3][4][5]
FGFR29[3][4][5]
FGFR325[3][4][5]
FGFR4712[3][4][5]
16h MELK32[1][2]
22 CDK848.6[6][7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 1H-pyrrolo[2,3-b]pyridine analogs.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: The kinase, a suitable substrate, and ATP are incubated in a reaction buffer.

  • Compound Addition: The test compound is added at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of ATP.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like ELISA, TR-FRET, or radiometric assays.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is determined from the dose-response curve.

Visualizing Mechanisms of Action

The following diagrams illustrate the signaling pathways and experimental workflows associated with the anti-cancer activity of 1H-pyrrolo[2,3-b]pyridine analogs.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg FGF FGF FGF->FGFR Binds Pyrrolo_pyridine 1H-pyrrolo[2,3-b]pyridine Analog (e.g., 4h) Pyrrolo_pyridine->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation

Caption: FGFR signaling pathway and its inhibition by 1H-pyrrolo[2,3-b]pyridine analogs.

Apoptosis_Induction_Pathway cluster_cell Cancer Cell Compound 1H-pyrrolo[2,3-b]pyridine Analog Bax Bax Compound->Bax Upregulates Bcl2 Bcl-2 Compound->Bcl2 Downregulates Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial pathway of apoptosis induced by 1H-pyrrolo[2,3-b]pyridine analogs.

Experimental_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture compound_treatment Treatment with 1H-pyrrolo[2,3-b]pyridine Analogs cell_culture->compound_treatment viability_assay Cell Viability Assay (MTT/SRB) compound_treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) compound_treatment->apoptosis_assay kinase_assay Kinase Inhibition Assay compound_treatment->kinase_assay data_analysis Data Analysis (IC50 Determination) viability_assay->data_analysis apoptosis_assay->data_analysis kinase_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for evaluating the anticancer efficacy of the compounds.

References

Assessing the Selectivity of Kinase Inhibitors Based on the 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine, a derivative of the 7-azaindole scaffold, represents a privileged core structure in modern medicinal chemistry. Its inherent ability to mimic the hinge-binding motif of ATP makes it a valuable starting point for the development of potent and selective kinase inhibitors. The strategic placement of a fluorine atom can enhance binding affinity and metabolic stability, while the iodine atom serves as a versatile synthetic handle for introducing a variety of substituents to explore structure-activity relationships (SAR) and optimize selectivity.

This guide provides a comparative overview of the selectivity of kinase inhibitors derived from the broader 7-azaindole scaffold, with a focus on providing a framework for assessing the potential of inhibitors based on the this compound core. While direct, head-to-head comparative data for inhibitors with this exact scaffold is limited in publicly available literature, the data on analogous compounds provide critical insights into the selectivity profiles that can be achieved.

Comparative Selectivity of 7-Azaindole-Based Kinase Inhibitors

The following table summarizes the inhibitory activity (IC50 values) of several 7-azaindole derivatives against a panel of kinases. This data, extracted from various studies, illustrates the diverse selectivity profiles that can be achieved through modifications of the core scaffold. It is important to note that these compounds are not direct derivatives of this compound but serve as representative examples of the broader class.

Compound IDTarget Kinase(s)IC50 (nM)Off-Target Kinase(s)IC50 (nM)Reference
Compound A (CDK9 Inhibitor) CDK9/CycT18CDK2/CycA>10,000[1]
Compound B (FGFR Inhibitor) FGFR17FGFR4712[2]
FGFR29
FGFR325
Compound C (PI3Kγ Inhibitor) PI3Kγ40 (cellular IC50)PI3Kα, PI3Kβ, PI3Kδ>300-fold selectivity[3]
Compound D (Erk5 Inhibitor) Erk54.56 (µg/mL)Not specifiedNot specified[4]
GSK1070916 (Aurora B/C Inhibitor) Aurora B3.5Aurora A1,300[1]
Aurora C6.5

Key Signaling Pathways Targeted by 7-Azaindole Scaffolds

Inhibitors based on the 7-azaindole scaffold have been developed to target a multitude of signaling pathways implicated in diseases such as cancer. The diagrams below, generated using the DOT language, illustrate two such pathways.

FGFR_Signaling_Pathway FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 7-Azaindole Inhibitor (e.g., Compound B) Inhibitor->FGFR

Caption: Fibroblast Growth Factor Receptor (FGFR) signaling pathway and point of inhibition.

PI3K_AKT_Signaling_Pathway PI3K/AKT Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth Inhibitor 7-Azaindole Inhibitor (e.g., Compound C) Inhibitor->PI3K

Caption: PI3K/AKT signaling pathway and the inhibitory action of a selective compound.

Experimental Protocols for Assessing Inhibitor Selectivity

A thorough assessment of inhibitor selectivity involves a combination of in vitro biochemical assays and cell-based assays to confirm target engagement and evaluate off-target effects in a more physiologically relevant context.

In Vitro Kinase Selectivity Profiling

This protocol outlines a general method for determining the inhibitory concentration (IC50) of a compound against a panel of purified kinases.

1. Materials:

  • Test compound (e.g., a derivative of this compound)
  • Panel of purified recombinant kinases
  • Specific peptide or protein substrates for each kinase
  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
  • [γ-³³P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)
  • ATP solution
  • 384-well plates
  • (If using radioactivity) Phosphocellulose filter plates and a scintillation counter
  • (If using luminescence) Plate reader with luminescence detection

2. Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Perform serial dilutions to create a range of concentrations for IC50 determination.
  • Kinase Reaction: In a 384-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.
  • Initiation: Start the reaction by adding a solution of ATP (and [γ-³³P]ATP if using the radiometric method). The ATP concentration should ideally be at the Km for each kinase to allow for a more direct comparison of inhibitor potency.[5]
  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time.
  • Detection:
  • Radiometric Assay: Stop the reaction and spot the reaction mixture onto a phosphocellulose filter plate. Wash the plate to remove unincorporated [γ-³³P]ATP. Measure the incorporated radioactivity using a scintillation counter.
  • Luminescence Assay: Stop the kinase reaction and measure the amount of ADP produced using a commercial kit like ADP-Glo™, following the manufacturer's instructions.
  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Target Engagement and Selectivity Assay (Western Blot)

This protocol describes how to assess the ability of an inhibitor to block the phosphorylation of a target kinase and its downstream substrates within a cellular context.

1. Materials:

  • Cell line expressing the target kinase
  • Test compound
  • Cell culture medium and supplements
  • Stimulant to activate the signaling pathway (if necessary)
  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
  • Protein quantification assay (e.g., BCA assay)
  • SDS-PAGE gels and running buffer
  • PVDF or nitrocellulose membranes
  • Transfer buffer
  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
  • Primary antibodies (phospho-specific for the target and downstream proteins, and total protein antibodies for loading controls)
  • HRP-conjugated secondary antibodies
  • Chemiluminescent substrate (ECL)
  • Imaging system

2. Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration. If required, stimulate the cells to activate the target pathway.
  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
  • Protein Quantification: Determine the protein concentration of each lysate.
  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a membrane.
  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the target protein. Subsequently, incubate with an HRP-conjugated secondary antibody.
  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
  • Stripping and Re-probing: To assess selectivity and loading, the membrane can be stripped and re-probed with antibodies against total target protein, phosphorylated and total forms of downstream signaling proteins, and a loading control (e.g., β-actin or GAPDH).
  • Data Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition at different compound concentrations.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate a typical workflow for assessing inhibitor selectivity and a logical framework for comparing inhibitor profiles.

Experimental_Workflow Experimental Workflow for Selectivity Assessment cluster_0 In Vitro Analysis cluster_1 Cellular Analysis cluster_2 Data Interpretation a1 Synthesize Inhibitor (this compound derivative) a2 Primary Kinase Assay (Target of Interest) a1->a2 b1 Cell-Based Potency Assay (e.g., Anti-proliferation) a1->b1 a3 Broad Kinase Panel Screening (Determine IC50 values) a2->a3 c1 Calculate Selectivity Index (IC50 Off-Target / IC50 On-Target) a3->c1 b2 Target Engagement Assay (Western Blot for p-Target) b1->b2 b3 Off-Target Pathway Analysis (Western Blot for p-Downstream) b2->b3 b3->c1 c2 Compare In Vitro and Cellular Data c1->c2 c3 Lead Optimization c2->c3 Logical_Comparison Logical Framework for Inhibitor Comparison cluster_0 Performance Metrics cluster_1 Alternative Inhibitors Inhibitor Inhibitor from This compound Scaffold Potency On-Target Potency (Low IC50) Inhibitor->Potency Selectivity Selectivity (High Selectivity Index) Inhibitor->Selectivity CellularActivity Cellular Activity (Potent in cells) Inhibitor->CellularActivity Alternative1 Alternative Scaffold 1 Potency->Alternative1 Compare Alternative2 Alternative Scaffold 2 Potency->Alternative2 Compare Selectivity->Alternative1 Compare Selectivity->Alternative2 Compare CellularActivity->Alternative1 Compare CellularActivity->Alternative2 Compare

References

A Comparative Guide to Confirming the Structure of 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine Derivatives: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of the molecular structure of novel compounds is a cornerstone of chemical research and drug development. For derivatives of 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine, a scaffold of interest in medicinal chemistry, precise structural confirmation is paramount. This guide provides an objective comparison between single-crystal X-ray crystallography and alternative spectroscopic methods—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the structural elucidation of this class of compounds.

While X-ray crystallography provides the definitive solid-state structure, NMR and MS offer complementary data regarding the molecule's connectivity, and mass, respectively. The choice of method, or more often the combination thereof, is dictated by the sample's nature and the specific structural questions being addressed.

Methodology Comparison

The following table summarizes the strengths and limitations of each technique in the context of characterizing this compound derivatives.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Yield Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.Detailed connectivity through scalar couplings (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, and through-space proximities (NOE).High-resolution mass-to-charge ratio (m/z), enabling determination of elemental composition and fragmentation patterns.
Strengths Unambiguous determination of absolute structure and stereochemistry.[1]Provides rich structural information in solution, mimicking physiological conditions. Non-destructive.High sensitivity, requires minimal sample, and provides accurate molecular weight.[2]
Limitations Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution-state.Does not provide bond lengths or angles directly. Can be complex to interpret for molecules with many signals.Does not provide information on stereochemistry or the precise arrangement of atoms in 3D space.
Sample Phase Crystalline SolidSolutionSolid, Liquid, or Gas (after ionization)

Experimental Data & Protocols

To illustrate the application of these techniques, we present experimental data for a closely related analogue, 5-bromo-1H-pyrrolo[2,3-b]pyridine , and outline the typical protocols for each method.

I. Single-Crystal X-ray Crystallography

X-ray crystallography offers an unparalleled level of detail, providing a definitive three-dimensional map of the molecule.

Experimental Data (Analogue: 5-bromo-1H-pyrrolo[2,3-b]pyridine)

ParameterValue
Chemical FormulaC₇H₅BrN₂
Molecular Weight197.04 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.9082 (4)
b (Å)13.3632 (6)
c (Å)5.8330 (3)
β (°)103.403 (5)
Volume (ų)675.47 (6)
Z4
Temperature (K)100

Data sourced from a study on 5-bromo-1H-pyrrolo[2,3-b]pyridine.

Experimental Protocol:

  • Crystal Growth: A suitable single crystal of the compound is grown. This is often the most challenging step and can be attempted by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion using various solvents.

  • Data Collection: The crystal is mounted on a goniometer and placed in a diffractometer. It is then irradiated with a monochromatic X-ray beam. The diffracted X-rays are collected on a detector as a series of reflections at different angles.

  • Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the crystal. From this map, the positions of the atoms can be determined. The structural model is then refined to best fit the experimental data.

Workflow for X-ray Crystallography

X-ray Crystallography Workflow A Compound Synthesis B Crystal Growth A->B C X-ray Diffraction Data Collection B->C D Structure Solution (Electron Density Map) C->D E Structure Refinement D->E F Final 3D Structure E->F

Caption: A simplified workflow for determining a molecular structure using single-crystal X-ray crystallography.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule in solution.

Predicted Spectroscopic Data (this compound)

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹H~8.3d~2.5
~7.5d~3.5
~6.6d~3.5
¹³C~150 (C-F)dJ(C-F) ~240
~145s
~130s
~125d
~100d
~90 (C-I)s

Experimental Protocol:

  • Sample Preparation: A small amount of the compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. ¹H and ¹³C NMR spectra are acquired. For more detailed structural information, 2D NMR experiments like COSY, HSQC, and HMBC can be performed.

  • Data Analysis: The chemical shifts, multiplicities, coupling constants, and integrations of the signals are analyzed to deduce the molecular structure.

Logical Flow for Structure Elucidation by NMR

NMR Structure Elucidation A Dissolve Sample in Deuterated Solvent B Acquire 1D (¹H, ¹³C) and 2D NMR Spectra A->B C Analyze Chemical Shifts and Integrations B->C D Analyze Coupling Constants (J-coupling) B->D E Correlate Signals (COSY, HSQC, HMBC) B->E F Propose Molecular Structure C->F D->F E->F

Caption: A logical diagram illustrating the process of determining a molecular structure using various NMR techniques.

III. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound.

Predicted Spectroscopic Data (this compound)

TechniquePredicted m/z
High-Resolution MS (HRMS)[M+H]⁺ ≈ 262.9458

Experimental Protocol:

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., acetonitrile, methanol).

  • Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) for this type of molecule.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., time-of-flight, quadrupole).

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

Mass Spectrometry Experimental Workflow

Mass Spectrometry Workflow A Sample Preparation B Ionization (e.g., ESI) A->B C Mass Analysis (m/z Separation) B->C D Detection C->D E Mass Spectrum Generation D->E

Caption: A schematic of the typical experimental workflow in mass spectrometry for small molecule analysis.

Conclusion

For the definitive structural confirmation of this compound derivatives, single-crystal X-ray crystallography is the gold standard, providing an unambiguous 3D structure. However, the practical challenges of crystal growth necessitate the use of complementary techniques. NMR spectroscopy is indispensable for confirming the molecular structure in solution and providing insights into the connectivity of the atoms. High-resolution mass spectrometry is crucial for verifying the elemental composition. A combined approach, utilizing all three techniques, provides the most comprehensive and robust characterization of these novel compounds, ensuring a solid foundation for further drug development and scientific investigation.

References

A Comparative Guide to the Biological Targets of Pyrrolo[2,3-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to purine has made it a privileged core for designing potent inhibitors of various key biological targets, particularly protein kinases. This guide provides a comprehensive review of the primary biological targets of pyrrolo[2,3-b]pyridine derivatives, presenting comparative data, experimental methodologies, and visual representations of relevant signaling pathways to aid researchers in drug discovery and development.

Protein Kinase Inhibitors

The majority of research on pyrrolo[2,3-b]pyridine compounds has focused on their ability to inhibit protein kinases, enzymes that play a critical role in cellular signaling and are frequently dysregulated in diseases like cancer and inflammatory disorders.[1][2] The scaffold acts as an ATP-mimetic, fitting into the ATP-binding pocket of these enzymes.[2]

Janus kinases are a family of cytoplasmic tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are crucial for cytokine signaling. Their inhibition is a key strategy for treating autoimmune diseases and myeloproliferative neoplasms. Several pyrrolo[2,3-b]pyridine derivatives have been developed as potent JAK inhibitors.[3][4]

Quantitative Data: Pyrrolo[2,3-b]pyridine Derivatives as JAK Inhibitors

Compound IDTargetIC50 (nM)Selectivity ProfileReference
Compound 14c JAK31600 (Initial Compound 6 was 1100)Moderately selective for JAK3[3][5]
Compound 12b JAK1-10- to 20-fold selective for JAK1 over JAK2[6]
Compound 5g JAK3, TYK2Nanomolar inhibitorFunctionally selective for JAK3-JAK1 pathway vs. JAK2[4]
Compounds 15d, 15h JAK1/2/3Potent inhibitorsDual JAK/HDAC inhibitors[7]

Experimental Protocols: JAK Kinase Inhibition Assay The inhibitory activity against JAKs is typically determined using an in vitro kinase assay. For example, the protocol may involve incubating the recombinant human JAK enzyme with the test compound at various concentrations, a specific peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature. The amount of phosphorylated substrate is then quantified, often using an ELISA-based method or fluorescence detection, to calculate the IC50 value of the compound.[5]

Signaling Pathway: JAK-STAT Pathway Cytokine binding to its receptor induces receptor dimerization and activation of receptor-associated JAKs. JAKs then phosphorylate each other and the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immunity.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 Receptor->JAK1 2. Activation JAK2 JAK Receptor->JAK2 JAK1->JAK2 Trans-phosphorylation STAT_inactive STAT (inactive) JAK1->STAT_inactive 3. STAT Phosphorylation JAK2->JAK1 STAT_active STAT-P (active dimer) STAT_inactive->STAT_active 4. Dimerization DNA DNA STAT_active->DNA 5. Nuclear Translocation Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription 6. Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding & Dimerization Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->JAK1 Inhibition Inhibitor->JAK2 Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrrolo[2,3-b]pyridine compounds.

Aurora kinases (A, B, and C) are serine/threonine kinases that are essential for regulating mitosis. Overexpression of Aurora A is common in various cancers, making it an attractive therapeutic target. Pyrrolo[2,3-d]pyrimidine derivatives, a closely related scaffold, have been optimized to be potent and selective Aurora A inhibitors.[8]

Quantitative Data: Pyrrolo[2,3-d]pyrimidine Derivatives as Aurora Kinase Inhibitors

Compound IDTargetIC50 (nM)Selectivity (Aurora B/A)Reference
Alisertib (Ref.) Aurora A1.5~13x[8]
Compound 8a Aurora A2.1~11x[8]
Compound 11 Aurora A0.74Significantly improved vs. Alisertib[8]

Experimental Protocols: Aurora Kinase Inhibition Assay The inhibitory potency against Aurora A and B is measured using a biochemical assay. Recombinant human Aurora A/B kinase is incubated with the test compound, a fluorescently labeled peptide substrate, and ATP. The kinase phosphorylates the substrate, and after a specific incubation period, the reaction is stopped. The phosphorylated and unphosphorylated substrates are then separated and quantified using methods like capillary electrophoresis to determine the IC50 values.[8]

CDK8 is a transcriptional regulator and a key oncogene, particularly in colorectal cancer (CRC), where it is associated with the WNT/β-catenin signaling pathway.[9] Pyrrolo[2,3-b]pyridine derivatives have been developed as potent and selective CDK8 inhibitors.

Quantitative Data: Pyrrolo[2,3-b]pyridine Derivatives as CDK8 Inhibitors

Compound IDTargetIC50 (nM)Therapeutic AreaReference
Compound 22 CDK848.6Colorectal Cancer[9]
Compound 46 CDK857Psoriasis[10]

Experimental Protocols: Cell Cycle Analysis To confirm the mechanism of action, cell cycle analysis is performed. Cancer cells (e.g., CRC cell lines) are treated with the CDK8 inhibitor for a specified time (e.g., 24-48 hours). The cells are then harvested, fixed in ethanol, and stained with a DNA-intercalating dye like propidium iodide (PI). The DNA content of the cells is analyzed by flow cytometry, which reveals the distribution of cells in different phases of the cell cycle (G1, S, G2/M). CDK8 inhibition is expected to cause cell cycle arrest, often in the G2/M and S phases.[9]

Signaling Pathway: CDK8 in WNT/β-catenin Signaling In many colorectal cancers, WNT signaling is constitutively active. β-catenin translocates to the nucleus, where it complexes with TCF/LEF transcription factors. The CDK8-Mediator complex is recruited to these sites, where it phosphorylates the complex to drive the transcription of oncogenes like c-Myc.

CDK8_WNT_Pathway cluster_nucleus Nucleus BetaCatenin β-catenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Mediator Mediator Complex TCF_LEF->Mediator Recruits CDK8 CDK8 Mediator->CDK8 Oncogenes Oncogene Transcription (e.g., c-Myc) CDK8->Oncogenes Drives transcription Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->CDK8 Inhibition

Caption: Role of CDK8 in the WNT/β-catenin pathway and its inhibition.

The versatility of the pyrrolo[2,3-b]pyridine scaffold allows it to target a wide range of other kinases.

Quantitative Data: Inhibition of Various Kinases

Target KinaseCompound ID / SeriesIC50 (nM)Disease ContextReference
TNIK 1H-pyrrolo[2,3-b]pyridine seriespIC50 range: 7.37 to 9.92Colorectal Cancer
c-Met Compound 34 1.68Cancer[11]
FGFR1/2/3 Compound 4h 7 / 9 / 25Cancer[12][13]
GSK-3β Compounds 41, 46, 54 0.22 / 0.26 / 0.24Alzheimer's Disease[14]
TRKA Compound C03 56Cancer[15]
IKKα Aminoindazole-pyrrolo[2,3-b]pyridine seriesHigh potency and selectivityInflammatory Diseases[16]
CSF-1R Pyrrolo[2,3-b]pyridine seriesPotent inhibitorsCancer Immunotherapy[17]

Experimental Protocols: General Kinase Inhibitor Screening Workflow The process of identifying and characterizing kinase inhibitors typically follows a standardized workflow, starting with high-throughput screening and progressing to detailed in vivo studies.

Kinase_Inhibitor_Workflow A 1. High-Throughput Screen (Biochemical Assay) B 2. Hit Confirmation & IC50 (Dose-Response Assay) A->B Identify Hits C 3. Selectivity Profiling (Panel of other kinases) B->C Confirm Potency D 4. Cell-Based Assays (Target engagement, Proliferation) C->D Assess Selectivity E 5. In Vivo Studies (Xenograft models, PK/PD) D->E Evaluate Cellular Efficacy

Caption: A typical workflow for the discovery and evaluation of kinase inhibitors.

Non-Kinase Targets and Other Biological Activities

While kinase inhibition is the most prominent activity, the 7-azaindole scaffold has been explored for other biological effects.

PDE4B is an enzyme that degrades the second messenger cAMP and is a target for inflammatory diseases. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were identified as potent and selective PDE4B inhibitors.[18]

Quantitative Data: Pyrrolo[2,3-b]pyridine Derivatives as PDE4B Inhibitors

Compound IDTargetIC50 (µM)Cellular EffectReference
Compound 7 PDE4B0.48-[18]
Compound 11h PDE4B0.14Inhibited TNF-α release[18]

Experimental Protocols: TNF-α Release Assay To assess the anti-inflammatory potential of PDE4B inhibitors, a cellular assay measuring cytokine release is used. Macrophage cells (e.g., RAW 264.7) are stimulated with a pro-inflammatory agent like lipopolysaccharide (LPS) in the presence of the test compound. After incubation, the cell supernatant is collected, and the concentration of TNF-α is measured using an ELISA kit. A reduction in TNF-α levels indicates effective anti-inflammatory activity.[18]

Early studies on 7-azaindole derivatives revealed their potential for analgesic and hypotensive effects.[19][20][21][22]

Experimental Protocols: Tail Immersion Test for Analgesia This is a standard method to evaluate pain response in animal models (e.g., mice). The animal's tail is immersed in hot water (e.g., 55°C), and the latency to tail withdrawal is measured. A significant increase in this latency after administration of a test compound, compared to a control group, indicates an analgesic effect.[19][20]

Conclusion

The pyrrolo[2,3-b]pyridine scaffold is a remarkably versatile and privileged structure in modern drug discovery. Its primary utility has been demonstrated in the development of a wide array of protein kinase inhibitors targeting critical nodes in cancer and inflammatory signaling, including JAKs, Aurora kinases, CDKs, and FGFR. The successful optimization of these compounds has led to highly potent and selective agents with demonstrated efficacy in preclinical models. Furthermore, the scaffold shows promise against other target classes like phosphodiesterases and exhibits diverse pharmacological effects. This guide highlights the broad therapeutic potential of pyrrolo[2,3-b]pyridine derivatives and provides a valuable resource for the continued development of novel therapeutics based on this core structure.

References

benchmarking new synthetic routes against published methods for 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel, proposed synthetic route for this compound against a plausible, literature-derived method. The objective is to evaluate the efficiency, practicality, and potential advantages of the new route for the synthesis of this valuable research compound. All quantitative data is summarized for clear comparison, and detailed experimental protocols are provided.

Introduction

This compound, also known as 5-Fluoro-4-iodo-7-azaindole, is a key building block in medicinal chemistry. The unique substitution pattern of a fluorine atom at the 5-position and an iodine atom at the 4-position of the 7-azaindole core makes it a versatile intermediate for the synthesis of complex molecules, particularly kinase inhibitors and other targeted therapeutics. The development of efficient and scalable synthetic routes is crucial for advancing research in these areas.

General Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. The primary challenge lies in the regioselective introduction of the fluoro and iodo substituents onto the pyrrolo[2,3-b]pyridine core. The following diagram illustrates two general approaches: late-stage functionalization of the pre-formed heterocycle versus construction of the heterocycle from appropriately substituted pyridine precursors.

Synthetic_Strategies cluster_0 General Approaches Start Starting Materials RouteA Late-Stage Functionalization Start->RouteA Build Core First RouteB Convergent Synthesis Start->RouteB Functionalize Precursor Target This compound RouteA->Target RouteB->Target

Caption: General synthetic strategies for substituted 7-azaindoles.

Comparison of Synthetic Routes

This guide compares a plausible literature-based method with a newly proposed synthetic route. The literature-based method is a convergent synthesis, constructing the bicyclic system from a functionalized pyridine. The new proposed route employs a late-stage functionalization strategy, starting with the formation of the 7-azaindole core followed by sequential halogenation.

ParameterPublished Method (Convergent Synthesis)New Proposed Route (Late-Stage Functionalization)
Starting Material 3-Ethynyl-5-fluoropyridin-2-amine2-Amino-3-methylpyridine
Key Intermediates 5-Fluoro-1H-pyrrolo[2,3-b]pyridine1H-Pyrrolo[2,3-b]pyridine, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine
Number of Steps 23
Overall Yield (Est.) ModeratePotentially Higher
Key Reagents Sodium Cyanoborohydride, N-Iodosuccinimide (NIS)N-Bromosuccinimide (NBS), Selectfluor®, n-BuLi, Iodine (I2)
Purification Methods Column ChromatographyColumn Chromatography, Recrystallization
Scalability ModeratePotentially high, depending on lithiation step

Experimental Protocols

Published Method: Convergent Synthesis

This route is based on the intramolecular cyclization of an ethynylpyridine precursor followed by direct iodination.

Step 1: Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine

3-Ethynyl-5-fluoropyridin-2-amine is dissolved in anhydrous methanol. A catalytic amount of glacial acetic acid is added, followed by the portion-wise addition of sodium cyanoborohydride at room temperature. The reaction mixture is then heated to 60°C and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane, washed with water, dried over anhydrous sodium sulfate, and purified by silica gel column chromatography to yield 5-Fluoro-1H-pyrrolo[2,3-b]pyridine.

Step 2: Synthesis of this compound

To a solution of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine in a suitable solvent such as N,N-dimethylformamide (DMF), N-Iodosuccinimide (NIS) is added portion-wise at 0°C. The reaction is stirred at room temperature and monitored by TLC. After completion, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound.

New Proposed Route: Late-Stage Functionalization

This novel route focuses on building the 7-azaindole core first, followed by sequential halogenation, potentially offering a more convergent and flexible approach.

New_Proposed_Workflow Start 2-Amino-3-methylpyridine Step1 Bartoli Indole Synthesis (Vinymagnesium bromide) Start->Step1 Intermediate1 1H-Pyrrolo[2,3-b]pyridine Step1->Intermediate1 Step2 Electrophilic Fluorination (Selectfluor®) Intermediate1->Step2 Intermediate2 5-Fluoro-1H-pyrrolo[2,3-b]pyridine Step2->Intermediate2 Step3 Directed Ortho-Metalation & Iodination (n-BuLi, I2) Intermediate2->Step3 Product This compound Step3->Product

Caption: Workflow for the new proposed synthetic route.

Step 1: Synthesis of 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)

2-Amino-3-methylpyridine is reacted with vinylmagnesium bromide in an appropriate solvent like tetrahydrofuran (THF) under an inert atmosphere. The reaction is typically carried out at elevated temperatures. After an aqueous workup, the crude product is purified by column chromatography to yield 1H-pyrrolo[2,3-b]pyridine.

Step 2: Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine

1H-Pyrrolo[2,3-b]pyridine is dissolved in a suitable solvent such as acetonitrile. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is added portion-wise at room temperature. The reaction is stirred until completion, as monitored by TLC. The solvent is evaporated, and the residue is purified by column chromatography to give 5-Fluoro-1H-pyrrolo[2,3-b]pyridine.

Step 3: Synthesis of this compound

To a solution of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine in anhydrous THF at -78°C under an inert atmosphere, n-butyllithium (n-BuLi) is added dropwise. The mixture is stirred at this temperature for a defined period to allow for deprotonation at the 4-position. A solution of iodine (I2) in THF is then added dropwise. The reaction is slowly warmed to room temperature and quenched with a saturated aqueous solution of sodium thiosulfate. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to afford this compound.

Conclusion

The new proposed synthetic route offers a potentially more flexible and efficient alternative to the plausible literature-based method. While it involves an additional step, the use of readily available starting materials and the late-stage introduction of the iodine atom via directed ortho-metalation could lead to higher overall yields and easier purification. Further experimental validation is required to fully assess the advantages of this novel approach. This guide provides the necessary framework for researchers to benchmark this new route against existing methodologies in the synthesis of this compound.

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine

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